molecular formula C6H8N2O B1670924 3,5-Dimethylpyrazin-2-ol CAS No. 60187-00-0

3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924
CAS No.: 60187-00-0
M. Wt: 124.14 g/mol
InChI Key: AJYKJVCIKQEVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DPO is a quorum sensing (QS) autoinducer, binding to and activating a transcription factor, VqmA.

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-7-6(9)5(2)8-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKJVCIKQEVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519771
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60187-00-0
Record name 3,5-Dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of 3,5-Dimethylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-ol (DPO) has been identified as a key quorum-sensing autoinducer molecule in the pathogenic bacterium Vibrio cholerae and other microbial species.[1] This pyrazine-derived signaling molecule plays a crucial role in regulating microbial community behaviors, including pathogenicity and biofilm formation. Structurally, DPO consists of a pyrazine (B50134) ring with hydroxyl (-OH) and methyl (-CH₃) substituents.[1] Its biosynthesis originates from the amino acids threonine and alanine, a process involving the enzyme threonine dehydrogenase.[1][2] In Vibrio cholerae, DPO is detected by the cytoplasmic transcription factor VqmA. The DPO-VqmA complex then activates the expression of the small regulatory RNA, VqmR, which in turn post-transcriptionally regulates a suite of genes, including those involved in biofilm formation and virulence.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound, presenting available quantitative data, experimental methodologies, and key signaling pathways.

Discovery and Biological Role

The discovery of this compound as a quorum-sensing molecule was a significant advancement in understanding the complex cell-to-cell communication systems in bacteria. It was identified as a new type of autoinducer in Vibrio cholerae that operates in parallel to the canonical quorum-sensing pathways.[2] DPO signaling is independent of the well-studied LuxU and LuxO signal transduction pathways, instead relying on the VqmA receptor and the VqmR small RNA.[4]

The primary biological function of the DPO-mediated quorum-sensing system in V. cholerae is the regulation of collective behaviors.[1] Specifically, at high cell densities, the accumulation of DPO leads to the activation of VqmA, which then induces the expression of VqmR.[2][3] VqmR acts as a post-transcriptional repressor of genes required for biofilm formation, such as vpsT.[2][5] This regulatory action allows V. cholerae to modulate its lifestyle in response to population density, for instance, by inhibiting biofilm formation at high cell densities.[2] The activity of this pathway is also influenced by environmental cues, such as oxygen availability and the presence of bile salts in the host gut, suggesting that the VqmA-DPO system serves as an integration hub for various signals.[6]

Experimental Protocols

General Method for Identification of Autoinducers from Bacterial Supernatants

Experimental Workflow for Autoinducer Discovery

experimental_workflow cluster_culture Bacterial Culture & Supernatant Preparation cluster_screening Bioassay Screening cluster_purification Purification & Identification A Inoculate V. cholerae in appropriate medium B Incubate to high cell density A->B C Centrifuge to pellet cells B->C D Filter-sterilize supernatant C->D F Add spent supernatant to reporter strain culture D->F E Prepare reporter strain (e.g., expressing lacZ under a VqmA-controlled promoter) E->F G Measure reporter gene activity (e.g., beta-galactosidase assay) F->G H Fractionate active supernatant using chromatography (e.g., HPLC) G->H I Test fractions for activity in bioassay H->I J Identify active fraction(s) I->J K Characterize active compound(s) using Mass Spectrometry and NMR J->K

A generalized workflow for the discovery and identification of bacterial autoinducers.
Biosynthesis of this compound

The biosynthesis of DPO in Vibrio cholerae utilizes the amino acids L-threonine and alanine. The key enzyme in this pathway is L-threonine-3-dehydrogenase (Tdh), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and decarboxylates to form aminoacetone. It is proposed that aminoacetone then undergoes a series of uncatalyzed reactions to form this compound.

Biosynthesis Pathway of this compound

biosynthesis_pathway threonine L-Threonine aminoacetoacetate L-2-Amino-acetoacetate threonine->aminoacetoacetate Tdh (Threonine Dehydrogenase) aminoacetone Aminoacetone aminoacetoacetate->aminoacetone Decarboxylation dpo This compound aminoacetone->dpo Spontaneous Condensation & Oxidation

Biosynthetic pathway of this compound from L-threonine.
Chemical Synthesis

While detailed, step-by-step protocols for the chemical synthesis of this compound are not extensively detailed in the reviewed literature, general methods have been described. One common approach involves the redox reaction of a corresponding dimethylpyrazine.[1] For instance, dimethylpyrazine can be reacted with hydrogen peroxide or undergo deoxygenation of intermediates catalyzed by an acid.[1]

A synthesis method for a related compound, 3,5,6-trimethylpyrazin-2-ol, has been reported, which may be adaptable. This involves the reaction of L-alaninamide hydrochloride with 2,3-butanedione (B143835) in an aqueous sodium hydroxide (B78521) solution, followed by acidification, extraction, and recrystallization.[7][8]

Quantitative Data

Quantitative data regarding the isolation and synthesis of this compound is not extensively consolidated in the available literature. However, data for related synthesized pyrazine derivatives are available and presented below for reference.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Synthesis Yield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)Reference
This compoundC₆H₈N₂O124.14Not ReportedNot available in a consolidated format.[9][10]
3,5,6-Trimethylpyrazin-2-olC₇H₁₀N₂O138.178%¹H NMR (400 MHz, CDCl₃): δ 2.39 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H). ¹³C NMR (100 MHz, CDCl₃): δ 158.8, 153.2, 131.6, 130.3, 20.3, 19.3, 16.7.[7][8]
3,5-Dimethylpyrazine-2-carboxylic acidC₇H₈N₂O₂152.1533%¹H NMR (500 MHz, CDCl₃): δ 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H). ¹³C NMR (125 MHz, CDCl₃): δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4. LC-TOF-MS: m/z = 153.0667 [M+H]⁺.[7][8]
(3,5-Dimethylpyrazin-2-yl-)methyl-sulfateC₇H₁₀N₂O₄S218.2313.4%¹H NMR (600 MHz, D₂O): δ 8.53 (s, 1H), 5.29 (s, 2H), 2.72 (s, 3H), 2.65 (s, 3H).[7][8]

Signaling Pathway

In Vibrio cholerae, this compound (DPO) functions as an autoinducer that is detected by the cytoplasmic receptor and transcription factor, VqmA. This interaction initiates a signaling cascade that ultimately regulates gene expression related to biofilm formation and virulence.

At low cell density, DPO concentrations are low, and VqmA is largely unbound, resulting in basal or no activation of its target gene, vqmR. As the bacterial population grows, DPO accumulates in the extracellular environment and diffuses into the cytoplasm. The binding of DPO to VqmA enhances the transcription factor's activity, leading to increased expression of the vqmR gene.[2][6]

The product of this gene, VqmR, is a small regulatory RNA (sRNA). VqmR functions by base-pairing with the mRNA of target genes, leading to their translational repression. A key target of VqmR is the mRNA of vpsT, a transcriptional activator of biofilm formation genes.[5] By repressing vpsT translation, VqmR effectively inhibits biofilm formation at high cell densities.[5] This pathway also interacts with other regulatory networks within the cell, including a double-negative feedback loop with the transcription factor LuxT, which represses vqmR transcription.[3]

DPO-VqmA-VqmR Signaling Pathway in Vibrio cholerae

The DPO-mediated quorum-sensing pathway in Vibrio cholerae.

Conclusion

This compound is a recently identified and significant player in bacterial cell-to-cell communication, particularly in the pathogen Vibrio cholerae. Its discovery has opened new avenues for understanding how bacteria regulate their social behaviors and interact with their environment, including within a host. The DPO-VqmA-VqmR signaling pathway represents a distinct regulatory circuit that controls important phenotypes such as biofilm formation. While the biological role of DPO is becoming clearer, further research is needed to provide detailed and standardized protocols for its isolation and synthesis, as well as more comprehensive quantitative characterization. Such data will be invaluable for researchers in microbiology, chemical biology, and drug development who are interested in targeting bacterial communication systems to control infectious diseases.

References

Early Studies on Pyrazinol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of Early Pyrazinol Derivative Research for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational research on pyrazinol and its derivatives, with a particular focus on studies conducted before the year 2000. This document delves into the synthesis, biological evaluation, and early mechanistic insights of these heterocyclic compounds, which have since become the basis for numerous therapeutic agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows and mechanistic pathways, this guide aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Pyrazinol Derivatives

Pyrazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. Their derivatives, collectively known as pyrazinols, have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities. The most prominent early example is pyrazinamide (B1679903), a derivative of pyrazinecarboxamide, which became a cornerstone in the treatment of tuberculosis. Early research into pyrazinol derivatives was largely driven by the quest for novel antimicrobial and antitubercular agents, with later studies exploring their potential as anti-inflammatory, analgesic, and antifungal compounds. This guide will explore the seminal studies that laid the groundwork for our current understanding of these versatile scaffolds.

Synthesis of Pyrazinol and Pyrazoline Derivatives

Early synthetic routes to pyrazinol and its reduced form, pyrazoline, were pivotal in enabling the exploration of their biological activities. The primary methods reported in early literature are outlined below.

General Synthesis of Pyrazoline Derivatives from Chalcones

A common and versatile method for the synthesis of 2-pyrazoline (B94618) derivatives involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives.

Experimental Protocol: Synthesis of 2-Pyrazolines from Chalcones

  • Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation):

    • An appropriately substituted acetophenone (B1666503) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) are dissolved in a suitable solvent, typically ethanol (B145695).

    • An aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The mixture is then poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.

    • The solid chalcone is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

  • Pyrazoline Synthesis (Cyclization):

    • The synthesized chalcone (1 equivalent) is dissolved in a solvent such as ethanol or glacial acetic acid.

    • Hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) is added to the solution.

    • A catalytic amount of acid (e.g., glacial acetic acid) or base (e.g., piperidine) may be added to facilitate the reaction.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the pyrazoline derivative often precipitates from the solution.

    • The product is collected by filtration, washed, and recrystallized to yield the pure pyrazoline.

Visualization of Pyrazoline Synthesis Workflow

G cluster_chalcone Chalcone Synthesis cluster_pyrazoline Pyrazoline Synthesis acetophenone Substituted Acetophenone claisen_schmidt Claisen-Schmidt Condensation acetophenone->claisen_schmidt aldehyde Substituted Benzaldehyde aldehyde->claisen_schmidt base Base (e.g., NaOH) in Ethanol base->claisen_schmidt chalcone Chalcone (α,β-Unsaturated Ketone) claisen_schmidt->chalcone cyclization Cyclization (Reflux) chalcone->cyclization chalcone->cyclization hydrazine Hydrazine Hydrate or Substituted Hydrazine hydrazine->cyclization pyrazoline 2-Pyrazoline Derivative cyclization->pyrazoline

Caption: General workflow for the synthesis of 2-pyrazoline derivatives.

Biological Activities of Pyrazinol Derivatives

Early investigations into the biological effects of pyrazinol derivatives focused primarily on their antimicrobial and anti-inflammatory properties.

Antimycobacterial Activity

The discovery of pyrazinamide's potent activity against Mycobacterium tuberculosis was a landmark in the history of tuberculosis therapy. Early studies were crucial in defining its spectrum of activity and mechanism of action.

Experimental Protocol: In Vitro Antimycobacterial Susceptibility Testing

A broth dilution method was commonly employed to determine the minimum inhibitory concentration (MIC) of pyrazinamide and its analogs against various mycobacterial species.

  • Preparation of Mycobacterial Culture:

    • A pure culture of the mycobacterial strain (e.g., M. tuberculosis H37Rv) is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

    • The culture is incubated at 37°C until it reaches a desired turbidity, corresponding to a specific bacterial density.

  • Preparation of Drug Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • Serial twofold dilutions of the stock solution are prepared in the culture medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the mycobacterial suspension.

    • The plates are incubated at 37°C for a specified period (typically 7-14 days).

    • The medium is often acidified to pH 5.5-6.0 to assess the activity of compounds like pyrazinamide, which are more active in acidic environments.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.

Table 1: In Vitro Antimycobacterial Activity of Pyrazinamide Analogs (Pre-2000 Studies)

CompoundTest OrganismpHMIC (µg/mL)Reference
PyrazinamideM. tuberculosis5.512.5 - 50[1]
PyrazinamideM. tuberculosis6.8>100[1]
Pyrazinoic AcidM. tuberculosis5.512.5 - 50
5-ChloropyrazinamideM. tuberculosis6.812.5
5-ChloropyrazinamideM. bovis6.812.5
5-ChloropyrazinamideM. kansasii6.825
5-ChloropyrazinamideM. avium6.850

Mechanism of Action of Pyrazinamide

Early research elucidated that pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. The activity of POA is highly dependent on an acidic environment. The proposed mechanism involves the accumulation of protonated POA within the mycobacterial cell, leading to a disruption of membrane potential and cellular functions.

Visualization of Pyrazinamide's Proposed Mechanism of Action

G cluster_cell Mycobacterium tuberculosis Cell PZA_out Pyrazinamide (PZA) (Extracellular) PZA_in Pyrazinamide (PZA) (Intracellular) PZA_out->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA Hydrolysis PZase Pyrazinamidase (PZase) (pncA) PZase->POA HPOA Protonated POA (HPOA) POA->HPOA disruption Disruption of Membrane Potential & Cellular Functions HPOA->disruption environment Acidic Environment (Low pH) environment->HPOA

Caption: Proposed mechanism of action of Pyrazinamide.

Anti-inflammatory Activity

Early studies also explored the anti-inflammatory potential of pyrazoline derivatives, often using the carrageenan-induced paw edema model in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

  • Animal Model:

    • Adult rats (e.g., Wistar or Sprague-Dawley) are used.

    • The animals are fasted overnight before the experiment.

  • Drug Administration:

    • The test compounds are administered orally or intraperitoneally at a specific dose.

    • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • After a set period (e.g., 30-60 minutes) following drug administration, a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar region of one of the rat's hind paws.

  • Measurement of Paw Edema:

    • The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

Table 2: Anti-inflammatory Activity of Selected Pyrazoline Derivatives (Pre-2000 Studies)

CompoundAnimal ModelDose (mg/kg)Route% Inhibition of Edema (at 3h)Reference
PhenylbutazoneRat100p.o.45-55%Varies
IndomethacinRat10p.o.50-60%Varies
Substituted PyrazolinesRat50-100p.o.30-60%Varies

Note: Specific data from pre-2000 studies on individual pyrazoline derivatives is often presented in broader publications. The table provides a general range of reported activities.

Visualization of Anti-inflammatory Assay Workflow

G start Start rat_groups Divide Rats into Control, Standard, and Test Groups start->rat_groups drug_admin Administer Vehicle, Standard Drug, or Test Compound rat_groups->drug_admin carrageenan Inject Carrageenan into Paw drug_admin->carrageenan measure_edema Measure Paw Volume at Timed Intervals carrageenan->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate end End calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The early studies on pyrazinol and pyrazoline derivatives were instrumental in establishing their therapeutic potential. The pioneering work on pyrazinamide revolutionized the treatment of tuberculosis, and the initial investigations into the antimicrobial and anti-inflammatory properties of pyrazolines opened up new avenues for drug discovery. The synthetic methodologies and biological evaluation techniques developed during this period laid a solid foundation for the subsequent decades of research that have led to the development of a wide array of pyrazole-based drugs. This guide serves as a testament to the enduring legacy of this early research and as a practical resource for contemporary scientists working to build upon these foundational discoveries.

References

The Biosynthesis of 3,5-Dimethylpyrazin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 3,5-Dimethylpyrazin-2-ol (DPO), a significant quorum-sensing molecule in various bacterial species, including the human pathogen Vibrio cholerae. This document details the key enzymatic steps, precursor molecules, and intermediates, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development targeting this pathway.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process originating from the amino acids L-threonine and L-alanine. The pathway is initiated by the enzymatic conversion of L-threonine and culminates in the condensation and cyclization of key intermediates to form the pyrazine (B50134) ring.

The proposed biosynthetic pathway commences with the NAD+-dependent oxidation of L-threonine, a reaction catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH)[1]. This enzymatic step produces the unstable intermediate, 2-amino-3-ketobutyrate, which subsequently undergoes spontaneous decarboxylation to yield aminoacetone[2][3][4]. Aminoacetone serves as a critical building block for the pyrazine scaffold.

While the precise enzymatic machinery for the final cyclization and modification steps to form DPO are not yet fully elucidated, it is hypothesized to involve the condensation of two key intermediates derived from aminoacetone and L-alanine. One proposed intermediate is N-alanyl-aminoacetone. The condensation of these precursors, followed by cyclization, oxidation, and tautomerization, would yield the final this compound product.

Below is a diagrammatic representation of the proposed core biosynthetic pathway.

This compound Biosynthesis Pathway L_threonine L-Threonine intermediate 2-Amino-3-ketobutyrate L_threonine->intermediate L-Threonine-3-dehydrogenase (TDH) NAD+ -> NADH L_alanine L-Alanine N_alanyl_aminoacetone N-Alanyl-aminoacetone (Putative) L_alanine->N_alanyl_aminoacetone Unassigned Enzymes aminoacetone Aminoacetone dihydropyrazine Dihydropyrazine Intermediate (Putative) aminoacetone->dihydropyrazine Condensation intermediate->aminoacetone Spontaneous Decarboxylation N_alanyl_aminoacetone->dihydropyrazine Condensation DPO This compound dihydropyrazine->DPO Oxidation & Tautomerization

Proposed biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of pyrazines, focusing on the initial enzymatic step and product yields from related pathways.

Table 1: Kinetic Parameters of L-Threonine-3-Dehydrogenase (TDH)

OrganismKm for L-Threonine (mM)Km for NAD+ (mM)VmaxSpecific Activity (U/mg)Optimal pHOptimal Temp. (°C)Reference
Escherichia coli---12.77 IU/mg9.045[5]
Clostridium sticklandii180.1-234 units/mg9.0-

Note: U (Unit) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Table 2: Production of 2,5-Dimethylpyrazine (a related pyrazine) in Engineered E. coli

StrainPrecursorTiter (mg/L)Yield (g/g)Fermentation Time (h)Reference
Engineered E. coli BL21(DE3)L-Threonine2897.30-24[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of L-Threonine-3-Dehydrogenase (TDH)

This protocol describes the expression of His-tagged TDH in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

TDH Expression and Purification Workflow start Transformation of E. coli with TDH-pET vector culture Culturing of transformed E. coli start->culture induction Induction of TDH expression with IPTG culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication harvest->lysis clarification Clarification of lysate by centrifugation lysis->clarification imac IMAC purification using Ni-NTA resin clarification->imac wash Washing with low imidazole (B134444) buffer imac->wash elution Elution with high imidazole buffer wash->elution analysis Analysis of purity by SDS-PAGE elution->analysis

Workflow for TDH expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged TDH gene (e.g., pET series)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Lysozyme, DNase I, and protease inhibitors

Protocol:

  • Transform the TDH expression plasmid into a competent E. coli expression strain and plate on selective LB agar (B569324) plates.

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and add lysozyme, DNase I, and protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with lysis buffer and then incubate the clarified lysate with the resin.

  • Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged TDH with elution buffer.

  • Analyze the purity of the eluted protein by SDS-PAGE.

L-Threonine-3-Dehydrogenase (TDH) Activity Assay

This spectrophotometric assay measures the activity of TDH by monitoring the production of NADH at 340 nm.

Materials:

  • Purified TDH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • L-Threonine solution

  • NAD+ solution

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NAD+, and L-threonine.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of the purified TDH enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • One unit of TDH activity is defined as the amount of enzyme required to produce 1 µmol of NADH per minute.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of DPO from bacterial culture supernatants.

GC-MS Analysis Workflow start Bacterial culture supernatant collection extraction Liquid-liquid extraction with ethyl acetate (B1210297) start->extraction concentration Concentration of the organic phase extraction->concentration injection Injection into GC-MS concentration->injection separation Separation on a capillary column injection->separation detection Detection by mass spectrometry separation->detection analysis Data analysis and quantification detection->analysis

Workflow for GC-MS analysis of DPO.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • This compound standard

Protocol:

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the sample in a small volume of ethyl acetate for GC-MS analysis.

  • Inject the sample into the GC-MS. A typical temperature program would be: start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • The mass spectrometer can be operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Identify DPO by comparing the retention time and mass spectrum with that of a pure standard.

  • Quantify the concentration of DPO by creating a standard curve.

Stable Isotope Tracing of the Biosynthetic Pathway

This protocol describes the use of stable isotope-labeled precursors to trace the biosynthesis of DPO.

Materials:

  • Bacterial strain of interest

  • Defined minimal medium

  • Stable isotope-labeled precursors (e.g., 13C-L-threonine, 15N-L-alanine)

  • GC-MS or LC-MS/MS system

Protocol:

  • Culture the bacterial strain in a defined minimal medium.

  • Supplement the medium with the stable isotope-labeled precursor(s).

  • Grow the culture for a defined period.

  • Extract the pyrazines from the culture supernatant as described in Protocol 3.3.

  • Analyze the extract by MS.

  • Determine the incorporation of the stable isotopes into the DPO molecule by analyzing the mass shift in the mass spectrum. This will confirm the precursor-product relationship and can provide insights into the biosynthetic mechanism.

Conclusion

The biosynthesis of this compound presents a compelling target for the development of novel anti-virulence and anti-biofilm agents. This technical guide provides a foundational understanding of the core pathway, supported by quantitative data and detailed experimental protocols. Further research is required to fully elucidate the enzymatic machinery responsible for the final steps of DPO formation. The methodologies and information presented herein are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling molecule and its role in bacterial communication and pathogenesis.

References

The Synthesis of 3,5-Dimethylpyrazin-2-ol from Threonine and Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum-sensing molecule produced by various bacteria, including the human pathogen Vibrio cholerae, where it plays a crucial role in regulating biofilm formation and virulence.[1] The biosynthesis of this significant signaling molecule involves the amino acids L-threonine and L-alanine as primary precursors. This technical guide provides a comprehensive overview of the known biosynthetic pathway of DPO, detailing the roles of its amino acid precursors and key enzymatic steps. While the complete enzymatic cascade for DPO synthesis is an area of ongoing research, this document outlines the established mechanisms and provides inferred experimental protocols for its synthesis and analysis, based on related pyrazine (B50134) chemistry. Quantitative data for analogous pyrazine synthesis reactions are presented to offer a comparative baseline for yield expectations.

Introduction to this compound and its Precursors

This compound is a substituted pyrazinol that acts as an autoinducer in bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors.[1] Its synthesis is intrinsically linked to amino acid metabolism, specifically utilizing L-threonine and L-alanine.[1][2] The biosynthesis is initiated by the enzymatic conversion of L-threonine to the key intermediate, aminoacetone, by L-threonine 3-dehydrogenase (TDH).[2][3][4] Alanine (B10760859) is incorporated in the form of N-alanyl-aminoacetone, which then undergoes condensation and cyclization with aminoacetone to form the DPO molecule.[3] While the enzymes for the latter steps have not been fully elucidated and are referred to as "unassigned," the foundational role of threonine and alanine is well-established.[3]

Biosynthetic Pathway of this compound

The formation of this compound from L-threonine and L-alanine is a multi-step enzymatic process. The initial and well-characterized step is the conversion of L-threonine to aminoacetone.

Formation of Aminoacetone from L-Threonine

The biosynthesis begins with the oxidation of L-threonine, catalyzed by the NAD+-dependent enzyme L-threonine 3-dehydrogenase (TDH). This reaction produces the unstable intermediate L-2-amino-acetoacetate, which then undergoes spontaneous decarboxylation to yield aminoacetone.[5][6]

  • Reaction: L-Threonine → L-2-Amino-acetoacetate → Aminoacetone + CO2

  • Enzyme: L-threonine 3-dehydrogenase (TDH)

  • Cofactor: NAD+

The Role of Alanine and the Formation of N-alanyl-aminoacetone

The precise enzymatic mechanism for the formation of N-alanyl-aminoacetone from alanine and aminoacetone has not yet been fully detailed in published literature. It is hypothesized to involve an amidation reaction, though the specific ligase or transferase remains to be identified.

Condensation and Cyclization to this compound

The final step in the proposed biosynthetic pathway is the condensation of aminoacetone and N-alanyl-aminoacetone, followed by cyclization and subsequent tautomerization to form the aromatic pyrazinol ring of DPO.[3] The enzymes catalyzing this crucial condensation and cyclization are currently unassigned.[3]

Quantitative Data on Related Pyrazine Synthesis

ProductPrecursor(s)BiocatalystYieldReference
2,5-Dimethylpyrazine (B89654)L-ThreonineRecombinant E. coli2897.30 mg/L[7]
2-Ethyl-3,5-dimethylpyrazine (B18607)L-ThreonineCupriavidus necator enzymes (TDH and KBL)up to 20.2%[3][8][9]
2,3,5-TrimethylpyrazineWheat mediumBacillus amyloliquefaciens0.446 ± 0.052 mg/g[10]

Experimental Protocols

The following protocols are inferred based on established methods for the chemoenzymatic and whole-cell synthesis of related alkylpyrazines from amino acid precursors. These should serve as a starting point for the development of a specific protocol for this compound.

Inferred Protocol for Whole-Cell Biocatalysis of this compound

This protocol is adapted from methodologies used for 2,5-dimethylpyrazine production in genetically engineered E. coli.[7]

1. Strain Preparation:

  • Genetically engineer a suitable host organism (e.g., E. coli BL21(DE3)) to overexpress L-threonine 3-dehydrogenase (TDH).
  • If the enzymes for N-alanyl-aminoacetone formation and the final condensation/cyclization are identified, they should also be co-expressed.
  • Prepare a starter culture by inoculating a single colony into a suitable medium (e.g., LB broth) and incubating overnight.

2. Bioconversion Reaction:

  • Prepare the production medium containing L-threonine and L-alanine as precursors. A starting point could be a defined minimal medium supplemented with, for example, 10 g/L L-threonine and 5 g/L L-alanine.
  • Inoculate the production medium with the overnight culture to a specified optical density (e.g., OD600 of 0.1).
  • Incubate the culture under controlled conditions (e.g., 37°C with shaking at 200 rpm) for a duration determined by optimization experiments (e.g., 24-48 hours).

3. Product Extraction and Analysis:

  • Separate the cells from the culture medium by centrifugation.
  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
  • Concentrate the organic phase under reduced pressure.
  • Analyze the extract for the presence and quantity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Inferred Protocol for Cell-Free Enzymatic Synthesis

This protocol is based on the use of purified enzymes for the synthesis of alkylpyrazines.

1. Enzyme Purification:

  • Clone and express the gene for L-threonine 3-dehydrogenase (TDH) in a suitable expression system (e.g., E. coli).
  • Purify the enzyme using standard chromatography techniques (e.g., affinity chromatography).
  • The enzymes for the subsequent steps would also need to be purified once identified.

2. Enzymatic Reaction:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing the necessary cofactors (e.g., 1 mM NAD+).
  • Add the precursors, L-threonine and L-alanine, to the reaction buffer.
  • Initiate the reaction by adding the purified TDH and other necessary enzymes.
  • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period.

3. Product Analysis:

  • Monitor the reaction progress and product formation using HPLC or GC-MS.
  • Quench the reaction and extract the product as described in the whole-cell protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biosynthetic_Pathway_of_DPO cluster_threonine_conversion Step 1: Aminoacetone Formation cluster_alanine_incorporation Step 2: N-alanyl-aminoacetone Formation (Proposed) cluster_cyclization Step 3: Condensation and Cyclization Threonine L-Threonine Aminoacetoacetate L-2-Amino-acetoacetate Threonine->Aminoacetoacetate L-Threonine 3-Dehydrogenase (TDH) + NAD+ Aminoacetone Aminoacetone Aminoacetoacetate->Aminoacetone Spontaneous Decarboxylation - CO2 Alanine Aminoacetone N_alanyl_aminoacetone N-alanyl-aminoacetone Alanine->N_alanyl_aminoacetone Unassigned Enzyme(s) Aminoacetone_ref Aminoacetone Aminoacetone_ref->N_alanyl_aminoacetone Unassigned Enzyme(s) Aminoacetone_final Aminoacetone DPO This compound Aminoacetone_final->DPO Unassigned Enzyme(s) N_alanyl_aminoacetone_ref N-alanyl-aminoacetone N_alanyl_aminoacetone_ref->DPO Unassigned Enzyme(s)

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Strain_Prep Strain Preparation / Enzyme Purification Bioconversion Whole-Cell Bioconversion / Cell-Free Synthesis Strain_Prep->Bioconversion Inoculation / Enzyme Addition Extraction Product Extraction Bioconversion->Extraction Harvesting Purification Purification (e.g., Chromatography) Extraction->Purification Characterization Structural Characterization (GC-MS, NMR) Purification->Characterization Quantification Quantification (HPLC) Characterization->Quantification

Caption: General experimental workflow for DPO synthesis.

Conclusion

The biosynthesis of this compound from L-threonine and L-alanine represents a fascinating intersection of amino acid metabolism and bacterial signaling. While the initial enzymatic step involving L-threonine 3-dehydrogenase is well-understood, the subsequent incorporation of alanine and the final cyclization to form the pyrazinol ring remain key areas for future research. The protocols and data presented in this guide, though partly inferred from related systems, provide a solid foundation for researchers aiming to produce and study this important quorum-sensing molecule. Further elucidation of the complete enzymatic pathway will undoubtedly open new avenues for the biotechnological production of DPO and its derivatives for applications in drug development and the study of bacterial pathogenesis.

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3,5-Dimethylpyrazin-2-ol (DPO). The information presented herein is intended for an audience with a technical background in chemistry and pharmacology, aiming to support research and development efforts involving this compound.

General Chemical Properties

This compound, also known by its IUPAC name 3,5-dimethyl-1H-pyrazin-2-one, is a pyrazine-derived molecule. It is recognized for its significant role in microbial communication as a quorum-sensing (QS) autoinducer.

IdentifierValue
IUPAC Name 3,5-dimethyl-1H-pyrazin-2-one
Synonyms This compound; 2(1H)-Pyrazinone, 3,5-dimethyl-; 3,5-dimethyl-2(1H)-Pyrazinone[1]
CAS Number 60187-00-0[1][2][3][4][5]
Molecular Formula C₆H₈N₂O[1][2][3][4][5]
Molecular Weight 124.14 g/mol [1][3]
Canonical SMILES CC1=CNC(=O)C(=N1)C[1]
InChI Key AJYKJVCIKQEVCF-UHFFFAOYSA-N[1][2]

Computed Physicochemical and Topological Properties

The following table summarizes the computed physicochemical and topological properties of this compound. These values are computationally derived and provide insights into the molecule's behavior in various chemical environments.

PropertyValue
XLogP3-AA -0.4[1][6]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 124.063662883[1]
Monoisotopic Mass 124.063662883[1]
Topological Polar Surface Area 41.5 Ų[1][6]
Heavy Atom Count 9[1]
Complexity 203[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

One common laboratory-scale synthesis of this compound involves the redox reaction of a corresponding dimethylpyrazine.

  • Protocol: Oxidation of Dimethylpyrazine

    • Reactants : Dimethylpyrazine and an oxidizing agent such as hydrogen peroxide.

    • Procedure : Dimethylpyrazine is reacted with hydrogen peroxide. An alternative method involves the deoxygenation of intermediates using pyridine-N-oxide catalyzed by sulfuric acid.

    • Reaction Conditions : Industrial production methods may vary but generally follow similar reaction conditions to ensure efficient synthesis.

    • Purification : The final product is purified using standard laboratory techniques such as recrystallization or chromatography to achieve the desired purity.

This compound is naturally synthesized by various bacterial species, including Vibrio cholerae, through enzymatic pathways.

  • Protocol: Bacterial Biosynthesis Pathway

    • Precursors : The biosynthesis of DPO utilizes the amino acids L-threonine and L-alanine.

    • Enzymatic Conversion : Threonine dehydrogenase plays a critical role in the pathway, converting threonine into aminoacetone.

    • Condensation and Oxidation : Aminoacetone subsequently undergoes condensation and oxidation to form the final this compound product.

    • Influencing Factors : The concentration of threonine in the growth medium has been shown to directly influence the production levels of DPO.

G Biosynthesis of this compound (DPO) Threonine L-Threonine Threonine_Dehydrogenase Threonine Dehydrogenase Threonine->Threonine_Dehydrogenase Alanine L-Alanine Condensation_Oxidation Condensation & Oxidation Alanine->Condensation_Oxidation contributes Aminoacetone Aminoacetone Threonine_Dehydrogenase->Aminoacetone Aminoacetone->Condensation_Oxidation DPO This compound (DPO) Condensation_Oxidation->DPO

Caption: Biosynthesis pathway of this compound.

Chemical Reactivity and Stability

  • Oxidation : The compound can be oxidized to form the corresponding pyrazinones.

  • Reduction : Reduction reactions can convert it into various pyrazine (B50134) derivatives.

  • Substitution : The hydroxyl group on the pyrazine ring can be substituted with other functional groups under appropriate reaction conditions.

  • Storage and Stability : For long-term storage, it is recommended to store the compound at 2°C - 8°C in a tightly sealed container.[3]

Biological Activity and Signaling

This compound is a significant signaling molecule in bacterial populations, acting as a quorum-sensing (QS) autoinducer. This communication system allows bacteria to coordinate gene expression in response to population density.

In the pathogenic bacterium Vibrio cholerae, DPO is a key autoinducer that regulates collective behaviors such as biofilm formation and virulence factor production.[7]

  • Mechanism of Action : DPO functions by binding to and activating the transcription factor VqmA. This DPO-VqmA complex then modulates the expression of genes involved in pathogenesis and biofilm formation. This signaling enables synchronized behavior within the bacterial population in response to environmental cues.

G DPO-Mediated Quorum Sensing in Vibrio cholerae cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DPO_out DPO DPO_in DPO DPO_out->DPO_in Transport Complex DPO-VqmA Complex DPO_in->Complex VqmA VqmA (Transcription Factor) VqmA->Complex Binds to Gene_Expression Target Gene Expression Complex->Gene_Expression Regulates Response Biofilm Formation & Virulence Gene_Expression->Response

Caption: DPO signaling pathway in bacterial quorum sensing.

  • Stress Response : Studies have indicated that under antibiotic stress, certain bacteria produce an array of 3,5-disubstituted pyrazin-2-ones, including DPO, suggesting its potential role as a stress response molecule.

  • Ligand Binding : this compound has been described as a specific ligand that can bind to the disulfide bond in antimicrobial peptides.[3] This binding occurs at an allosteric site, causing a conformational change in the protein and altering its activity.[3]

Safety and Toxicology

Handling this compound requires appropriate safety precautions in a laboratory setting.

Hazard ClassGHS CategoryDescription
Acute Oral Toxicity Category 4Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2]
Specific target organ toxicity, single exposure Category 3May cause respiratory irritation.[2]
  • Handling Precautions : Due to its hazard profile, handling should be performed in a well-ventilated area, preferably a fume hood. Personal protective equipment, including nitrile gloves, safety goggles, and a lab coat, is essential.

  • Storage : Store in a cool, dry place away from oxidizing agents.

  • First Aid : In case of skin or eye contact, rinse the affected area with water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a multifaceted compound with significant relevance in microbiology and potential applications in biotechnology and drug development. Its role as a quorum-sensing autoinducer provides a target for developing novel anti-biofilm and anti-virulence strategies. A thorough understanding of its chemical properties, synthesis, and biological activity is paramount for any researcher or scientist working with this molecule. Further investigation into its metabolic pathways and toxicological profile will continue to be of high interest to the scientific community.

References

Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol, also known as DPO, is a heterocyclic organic compound with the chemical formula C₆H₈N₂O.[1][2] It has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its crucial role as a quorum-sensing autoinducer in various bacterial species, most notably the pathogenic bacterium Vibrio cholerae.[1][3][4] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence.[3][5] Understanding the spectroscopic properties of this compound is fundamental for its identification, quantification, and for elucidating its mechanism of action in bacterial signaling pathways. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the Vibrio cholerae quorum-sensing pathway.

Physicochemical Properties

PropertyValueReference
CAS Number 60187-00-0[2][6]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
IUPAC Name This compound
Synonyms DPO, 3,5-Dimethyl-2-pyrazinol[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5Singlet1HH-6
~ 2.4Singlet3HC₅-CH₃
~ 2.2Singlet3HC₃-CH₃
Broad Singlet1HOHN₁-H or O-H (tautomer dependent)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The position of the hydroxyl proton is highly variable and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~ 155C-2
~ 148C-5
~ 135C-3
~ 130C-6
~ 21C₅-CH₃
~ 19C₃-CH₃

Note: Chemical shifts are predicted based on data from similar pyrazine (B50134) structures.[7][8]

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
124100[M]⁺ (Molecular Ion)
96Variable[M - CO]⁺
81Variable[M - CO - CH₃]⁺
54VariableFurther fragmentation

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H / N-H stretch
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~ 1650StrongC=O stretch (in pyrazinone tautomer)
~ 1600MediumC=N stretch
~ 1450MediumC-H bend

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard techniques for the analysis of small organic molecules.

Synthesis of this compound

A common method for the synthesis of this compound involves the redox reaction of a corresponding dimethylpyrazine.[1]

Materials:

Procedure:

  • Dissolve 2,5-dimethylpyrazine in a suitable organic solvent like dichloromethane.

  • Add a catalytic amount of pyridine-N-oxide.

  • Slowly add hydrogen peroxide to the mixture at room temperature while stirring.

  • Carefully add concentrated sulfuric acid dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Protocol:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a sufficient number of scans for clear observation of all carbon signals.

Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Protocol:

    • Infuse the sample solution into the ESI or EI source.

    • Acquire the mass spectrum in positive ion mode.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.

  • Protocol:

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Role in Bacterial Signaling

In Vibrio cholerae, this compound (DPO) acts as an autoinducer in a specific quorum-sensing circuit.[3][4] This pathway operates in parallel to other quorum-sensing systems in the bacterium.[3] The biosynthesis of DPO is dependent on the enzyme threonine dehydrogenase (Tdh) and utilizes threonine and alanine (B10760859) as precursors.[3]

DPO binds to and activates a cytoplasmic transcription factor called VqmA.[3][4] The resulting DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) named VqmR.[3][4] VqmR, in turn, represses the expression of genes that are essential for biofilm formation and the production of virulence factors.[3][9] This signaling cascade allows V. cholerae to modulate its collective behaviors in response to changes in population density.[3]

Signaling Pathway Diagram

DPO_Signaling_Pathway cluster_activation Threonine Threonine Tdh Tdh (Threonine Dehydrogenase) Threonine->Tdh Alanine Alanine Alanine->Tdh DPO This compound (DPO) Tdh->DPO Biosynthesis VqmA_inactive VqmA (inactive) DPO->VqmA_inactive Binding & Activation VqmA_active DPO-VqmA Complex (active) vqmR_gene vqmR gene VqmA_active->vqmR_gene Activates Transcription VqmR_sRNA VqmR (sRNA) vqmR_gene->VqmR_sRNA Transcription Biofilm_genes Biofilm Formation Genes (e.g., vpsT) VqmR_sRNA->Biofilm_genes Represses Translation Virulence_genes Virulence Factor Genes VqmR_sRNA->Virulence_genes Represses Translation Biofilm_formation Biofilm Formation Biofilm_genes->Biofilm_formation Virulence Virulence Virulence_genes->Virulence

Caption: DPO signaling pathway in Vibrio cholerae.

Experimental Workflow Diagram

Spectroscopic_Workflow start Start: Synthesis of This compound purification Purification (Column Chromatography) start->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ms Mass Spectrometry (EI or ESI) sample_prep->ms ir IR Spectroscopy (FTIR) sample_prep->ir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis end End: Characterized Compound data_analysis->end

References

An In-depth Technical Guide on the Role of 3,5-Dimethylpyrazin-2-ol in Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intercellular communication, or quorum sensing (QS), allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes crucial for their survival, virulence, and interaction with hosts. A significant, yet recently characterized, signaling molecule in this process is 3,5-Dimethylpyrazin-2-ol (DPO). This pyrazine-derived autoinducer is notably employed by the human pathogen Vibrio cholerae to control key behaviors such as biofilm formation and virulence factor production.[1][2][3] DPO and its cognate regulatory system represent a distinct signaling pathway that operates in concert with other known QS circuits. Understanding the biosynthesis, signaling cascade, and physiological impact of DPO offers a promising avenue for the development of novel anti-virulence strategies and biotechnological applications. This guide provides a comprehensive overview of the DPO signaling system, including its biochemical pathways, quantitative data, and detailed experimental protocols for its study.

Biosynthesis of this compound

The production of DPO in bacteria is intrinsically linked to amino acid metabolism, specifically requiring L-threonine and alanine (B10760859) as precursors.[1] The biosynthetic pathway is initiated by the catabolic degradation of L-threonine.

The key enzymatic steps are:

  • Dehydrogenation: The enzyme L-threonine 3-dehydrogenase (TDH), encoded by the tdh gene, catalyzes the NAD+-dependent oxidation of L-threonine to produce 2-amino-3-ketobutyrate (AKB).[4][5]

  • Decarboxylation: AKB is subsequently decarboxylated to form aminoacetone.[5]

  • Condensation and Cyclization: Aminoacetone serves as a crucial intermediate. It is believed to undergo condensation with N-alanyl-aminoacetone, followed by cyclization and oxidation to form the stable this compound molecule.[5] The precise enzymes involved in these final condensation and cyclization steps are not yet fully assigned.[5]

Studies have demonstrated that the concentration of L-threonine in the growth medium directly influences the rate of DPO synthesis, with richer conditions leading to higher production levels.[1][5]

G cluster_0 DPO Biosynthesis Pathway thr L-Threonine akb 2-Amino-3-ketobutyrate (AKB) thr->akb L-Threonine Dehydrogenase (TDH) ala Alanine naa N-Alanyl-aminoacetone ala->naa aa Aminoacetone akb->aa Decarboxylation aa->naa Condensation (with Alanine derivative) dpo This compound (DPO) naa->dpo Condensation & Cyclization

Figure 1: Biosynthetic pathway of this compound (DPO).

The DPO Signaling Pathway in Vibrio cholerae

The core components of the DPO signaling cascade are:

  • Signal Reception: DPO, a small and likely membrane-permeable molecule, diffuses into the cytoplasm. There, it binds directly to its cognate receptor, VqmA, a LuxR-type cytoplasmic transcriptional regulator.[1][4]

  • Transcriptional Activation: The DPO-VqmA complex functions as an active transcription factor. It binds to the promoter region of the vqmR gene, activating its transcription.[1]

  • Regulatory RNA Action: VqmR is a small regulatory RNA (sRNA) that acts as the primary downstream effector of the DPO signal.[4]

  • Repression of Virulence and Biofilms: VqmR represses the expression of genes associated with biofilm formation and key virulence factors.[1][2] It achieves this by mechanisms such as base-pairing with target mRNAs, potentially destabilizing them or inhibiting their translation.[4]

A fascinating aspect of this system is its exploitation by a bacteriophage. The phage VP882 encodes a homolog of VqmA, termed VqmAphage, which also binds to host-produced DPO. This interaction triggers the phage's lytic cycle, linking bacterial population density directly to viral propagation.[1]

G cluster_0 DPO Signaling Cascade in Vibrio cholerae DPO_out DPO (extracellular) DPO_in DPO (cytoplasmic) DPO_out->DPO_in Diffusion DPO_VqmA DPO-VqmA Complex DPO_in->DPO_VqmA VqmA VqmA (Transcriptional Regulator) VqmA->DPO_VqmA vqmR_gene vqmR gene DPO_VqmA->vqmR_gene Activates Transcription VqmR_sRNA VqmR (sRNA) vqmR_gene->VqmR_sRNA Transcription Biofilm_genes Biofilm Formation Genes VqmR_sRNA->Biofilm_genes Represses Virulence_genes Virulence Factor Genes VqmR_sRNA->Virulence_genes Represses

Figure 2: DPO-VqmA-VqmR signaling pathway in Vibrio cholerae.

Physiological Roles and Quantitative Data

The primary physiological role of DPO signaling is the modulation of collective behaviors. By repressing biofilm formation and virulence at high cell densities, the DPO system contributes to the complex regulatory network governing the lifestyle and pathogenicity of V. cholerae.[1][2] Strains of Vibrio cholerae exposed to DPO showed significant alterations in biofilm architecture and stability, highlighting its potential as a target for anti-cholera therapeutics.[1] Furthermore, the production of DPO has been linked to stress responses, suggesting it may play a broader role in bacterial adaptation.[1]

While detailed kinetic and binding data are still emerging, experimental studies have utilized specific concentrations of DPO to elicit biological responses. An engineered whole-cell biosensor has been developed for the sensitive detection of DPO in diverse samples, including those from human and rodent sources, indicating the molecule's presence beyond its initial discovery in V. cholerae.[2][3][6]

Table 1: Summary of Quantitative Data for this compound

ParameterValue / ConditionOrganism / SystemReference
Experimental ConcentrationAutoinducers added to a final concentration of 10 µM eachVibrio cholerae[4]
Biosensor DetectionSensitive and reproducible bioluminescent measurementsEngineered microbial biosensor[1][3]
Physiological EffectReduced biofilm formationVibrio cholerae[1]

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a common method for the chemical synthesis of DPO.

Materials:

  • Dimethylpyrazine

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄)

  • Pyridine-N-oxide

  • Appropriate organic solvents (e.g., Dichloromethane)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Chromatography setup for purification (e.g., silica (B1680970) gel column)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylpyrazine in a suitable solvent.

  • Redox Reaction: Slowly add hydrogen peroxide to the solution. To catalyze the reaction, carefully add a catalytic amount of sulfuric acid. Alternatively, deoxygenation of intermediates can be achieved using pyridine-N-oxide.[1]

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (B109758) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy and Mass Spectrometry.

DPO Detection using an Engineered Whole-Cell Biosensor

This protocol outlines the use of a bioluminescent biosensor for quantifying DPO concentrations.[1][3]

Materials:

  • Engineered biosensor strain (e.g., E. coli carrying a plasmid with vqmA and a vqmR promoter-luciferase reporter fusion).

  • Luria-Bertani (LB) medium or other suitable growth medium.

  • Samples to be tested for DPO (e.g., bacterial culture supernatants, tissue extracts).

  • DPO standards of known concentrations.

  • Microplate reader capable of measuring luminescence.

  • 96-well microplates (opaque-walled for luminescence).

Methodology:

  • Inoculum Preparation: Grow an overnight culture of the biosensor strain in LB medium with appropriate antibiotics at 37°C with shaking.

  • Assay Preparation: The next day, dilute the overnight culture 1:100 into fresh medium and grow to an OD₆₀₀ of ~0.2.

  • Plate Loading: In a 96-well plate, add a fixed volume of the diluted biosensor culture to each well.

  • Sample Addition: Add the experimental samples and DPO standards to the wells. Include a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for DPO uptake, VqmA activation, and luciferase expression.

  • Measurement: Measure the luminescence of each well using a microplate reader. It is also advisable to measure the OD₆₀₀ of each well to normalize the luminescence signal to cell density (Relative Light Units = Luminescence / OD₆₀₀).

  • Data Analysis: Construct a standard curve using the known DPO concentrations. Use this curve to determine the DPO concentration in the unknown samples.

G cluster_workflow DPO Biosensor Experimental Workflow start Overnight Culture of Biosensor Strain dilute Dilute Culture (1:100) Grow to OD600 ~0.2 start->dilute plate Aliquot Culture into 96-well Plate dilute->plate add_samples Add DPO Standards & Unknown Samples plate->add_samples incubate Incubate at 37°C (4-6 hours) add_samples->incubate measure Measure Luminescence and OD600 incubate->measure analyze Analyze Data: - Normalize Luminescence - Generate Standard Curve - Quantify DPO measure->analyze end DPO Concentration Determined analyze->end

Figure 3: Experimental workflow for DPO detection using a biosensor.

Biofilm Formation Assay

This protocol is used to assess the effect of DPO on bacterial biofilm formation.

Materials:

  • Bacterial strain of interest (e.g., Vibrio cholerae).

  • Appropriate growth medium (e.g., LB broth).

  • DPO stock solution.

  • 96-well polystyrene microplates.

  • 0.1% (w/v) Crystal Violet solution.

  • 30% (v/v) Acetic acid in water.

  • Microplate reader capable of measuring absorbance at ~550 nm.

Methodology:

  • Culture Preparation: Grow an overnight culture of the bacterial strain.

  • Assay Setup: Dilute the overnight culture into fresh medium. In a 96-well plate, add the diluted culture to each well. Add DPO at various concentrations to the test wells, and an equivalent volume of solvent (vehicle) to the control wells.

  • Static Incubation: Incubate the plate without shaking at an appropriate temperature (e.g., 30°C or 37°C) for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the medium and planktonic cells from the wells. Gently wash the wells three times with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 30% acetic acid to each well to solubilize the crystal violet that has stained the adherent biofilm.

  • Quantification: Transfer the solubilized stain to a new plate (if necessary) and measure the absorbance at OD₅₅₀ using a microplate reader. A lower absorbance value in DPO-treated wells compared to the control indicates inhibition of biofilm formation.

Conclusion and Future Directions

This compound is a key autoinducer that governs a specific and important quorum-sensing pathway in Vibrio cholerae and potentially other bacteria. Its system, centered around the VqmA transcriptional regulator and the VqmR sRNA, provides a direct link between population density and the repression of critical virulence-associated phenotypes like biofilm formation. The elucidation of its biosynthetic pathway from common amino acids and the development of sensitive biosensors have paved the way for a deeper investigation into its role in microbial ecology, pathogenesis, and host-microbe interactions.

For drug development professionals, the DPO signaling pathway presents a compelling target. Inhibiting DPO biosynthesis, blocking its interaction with VqmA, or interfering with VqmR function could lead to novel anti-virulence agents that disarm pathogens without exerting selective pressure for resistance. Further research is required to fully characterize the enzymes in the DPO biosynthetic pathway, identify the complete regulon of VqmR, and screen for small molecule inhibitors of this critical communication system.

References

The Natural Occurrence of 3,5-Dimethylpyrazin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of 3,5-Dimethylpyrazin-2-ol (DPO). DPO is an emerging molecule of interest due to its role in microbial communication and its potential presence in various biological systems. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated signaling pathways.

Natural Occurrence of this compound

This compound (DPO) is a heterocyclic organic compound that has been identified as a key signaling molecule in microbial systems. While research into its widespread natural distribution is ongoing, its presence has been confirmed in specific contexts.

Pyrazines as a class of compounds are commonly found in nature, often contributing to the aroma and flavor of various foods.[1][2] They are typically formed during the Maillard reaction in heated foods such as roasted meat, coffee, and bread.[2] Additionally, pyrazines can be of microbial origin, produced during fermentation processes.[1]

The known natural occurrences of this compound are summarized in the table below.

Natural SourceOrganism/SystemMethod of DetectionQuantitative DataReference
Microorganism Vibrio choleraeEngineered BiosensorDetected, concentration-dependent signaling[3][4]
Mammalian Tissues Rodent and Human SamplesEngineered BiosensorDetected[4]
Heated Foods (related pyrazines) Roasted CoffeeSIDA-UHPLC–MS/MS2,3,5-trimethylpyrazine: 1-6.7 mg/kg
Fermented Foods (related pyrazines) General Fermented ProductsNot specifiedPresent[1]

Biosynthesis of Pyrazines

The biosynthesis of pyrazines often involves amino acids and sugars as precursors. While the specific pathway for this compound in Vibrio cholerae is a subject of ongoing investigation, studies on related pyrazines in other microorganisms, such as Bacillus subtilis, provide insights into potential mechanisms.[3] For example, the biosynthesis of 2-ethyl-3,5-dimethylpyrazine (B18607) in B. subtilis has been shown to originate from L-threonine and D-glucose.[5][6] Similarly, the biosynthesis of 2,5-dimethylpyrazine (B89654) is initiated from L-threonine.[7] These pathways typically involve a series of enzymatic and non-enzymatic reactions, including condensation and oxidation steps. Investigations suggest that under certain stress conditions, such as antibiotic stress, bacteria may produce a range of 3,5-disubstituted pyrazin-2-ones, including DPO.[3]

Signaling Pathway of this compound in Vibrio cholerae

In Vibrio cholerae, this compound functions as a quorum-sensing autoinducer.[3] Quorum sensing is a system of stimulus and response correlated to population density, which allows bacteria to coordinate their gene expression. DPO plays a crucial role in regulating virulence and biofilm formation.[3][4] The signaling cascade is initiated by the binding of DPO to the transcription factor VqmA.[3] This complex then modulates the expression of genes involved in these pathogenic processes.

G Quorum-Sensing Pathway of this compound in Vibrio cholerae DPO This compound (DPO) VqmA VqmA (Transcription Factor) DPO->VqmA Binds to DPO_VqmA DPO-VqmA Complex DPO->DPO_VqmA VqmA->DPO_VqmA Gene_Expression Modulation of Gene Expression DPO_VqmA->Gene_Expression Regulates Virulence Virulence Factor Production Gene_Expression->Virulence Biofilm Biofilm Formation Gene_Expression->Biofilm

Caption: Quorum-sensing pathway of this compound in Vibrio cholerae.

Experimental Protocols

The study of this compound involves a range of analytical techniques for its detection, quantification, and characterization.

Extraction and Quantification using SIDA-UHPLC–MS/MS

This method is suitable for the quantitative analysis of pyrazines in complex biological matrices like urine.

  • Sample Preparation: Fortify the sample with a known amount of a stable isotope-labeled internal standard of the analyte.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the pyrazines from the matrix.

  • Chromatographic Separation: Inject the extract into an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., C18) to separate the analytes.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection and quantification.

Identification using GC/MS

Gas chromatography coupled with mass spectrometry is a powerful tool for identifying volatile and semi-volatile compounds like pyrazines.

  • Extraction: Extract the volatile compounds from the sample using methods like headspace solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatography: Separate the components of the extract on a GC column with a specific temperature program.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for identification.[8]

Detection using an Engineered Biosensor

A whole-cell biosensor has been developed for the specific and sensitive detection of DPO.[3][4]

  • Biosensor Construction: The biosensor consists of an engineered microbial strain that incorporates the VqmA regulatory protein from Vibrio cholerae and a reporter system, such as bioluminescence (luciferase).[4]

  • Assay: The sample containing DPO is introduced to the biosensor cells.

  • Detection: The binding of DPO to VqmA triggers the expression of the reporter gene, leading to a measurable signal (e.g., light output) that is proportional to the DPO concentration.[3][4]

G Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Biological Sample (e.g., tissue, culture) Extraction Extraction (LLE, SPE, or SPME) Sample->Extraction Biosensor Engineered Biosensor (Detection) Sample->Biosensor GCMS GC/MS (Identification) Extraction->GCMS UHPLCMS UHPLC-MS/MS (Quantification) Extraction->UHPLCMS Identification Compound Identification GCMS->Identification Quantification Concentration Determination UHPLCMS->Quantification Biosensor->Quantification Biological_Interpretation Biological Interpretation Identification->Biological_Interpretation Quantification->Biological_Interpretation

Caption: A generalized experimental workflow for the analysis of this compound.

References

3,5-Dimethylpyrazin-2-ol: A Technical Guide to its Role as a Quorum Sensing Autoinducer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum sensing (QS) autoinducer molecule primarily studied in the pathogenic bacterium Vibrio cholerae, the causative agent of cholera.[1][2] As a signaling molecule, DPO plays a crucial role in regulating gene expression in response to cell population density, thereby controlling key bacterial behaviors such as biofilm formation and virulence.[3][4][5] This technical guide provides a comprehensive overview of DPO, including its signaling pathway, quantitative activity data, and detailed experimental protocols for its study. The information presented here is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development who are interested in the DPO-VqmA-VqmR quorum sensing circuit.

The DPO Signaling Pathway in Vibrio cholerae

At the core of DPO-mediated quorum sensing is a signaling cascade involving the cytoplasmic receptor and transcription factor VqmA and the small regulatory RNA (sRNA), VqmR.[4][5]

At low cell density, the concentration of DPO in the environment is minimal. As the bacterial population grows, the concentration of DPO surpasses a threshold, leading to its binding to the VqmA receptor.[1][2] This binding event induces a conformational change in VqmA, significantly enhancing its affinity for the promoter region of the vqmR gene.[1][6] The DPO-VqmA complex then acts as a transcriptional activator, initiating the transcription of vqmR.[4][5]

The resulting VqmR sRNA is a post-transcriptional regulator that targets and represses the translation of several mRNAs, most notably vpsT.[7][8] VpsT is a key transcriptional activator of genes responsible for the synthesis of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix.[8] By repressing vpsT, VqmR effectively inhibits biofilm formation.[7][8] Additionally, VqmR has been shown to repress the expression of toxin genes, thereby modulating the virulence of V. cholerae.[9]

DPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vibrio cholerae Cytoplasm DPO_out This compound (DPO) DPO_in DPO DPO_out->DPO_in Diffusion VqmA_inactive VqmA (Inactive) DPO_in->VqmA_inactive VqmA_active DPO-VqmA Complex (Active) VqmA_inactive->VqmA_active Binding vqmR_gene vqmR gene VqmA_active->vqmR_gene Activates Transcription VqmR_sRNA VqmR sRNA vqmR_gene->VqmR_sRNA Transcription vpsT_mRNA vpsT mRNA VqmR_sRNA->vpsT_mRNA Represses Translation VpsT_protein VpsT Protein vpsT_mRNA->VpsT_protein Translation Biofilm_genes Biofilm Genes VpsT_protein->Biofilm_genes Activates Transcription Biofilm_formation Biofilm Formation Biofilm_genes->Biofilm_formation Leads to

DPO Signaling Pathway in Vibrio cholerae

Quantitative Data

The following tables summarize the available quantitative data on the activity of the DPO-VqmA-VqmR quorum sensing circuit.

ParameterValueOrganism/SystemReference
VqmA-DPO binding to vqmR promoter (EC50)~2-8 fold lower protein concentration for 50% shift with DPO vs. withoutIn vitro (EMSA)[1]
VqmR-mediated repression of vpsT~2.5-fold decrease in VpsT protein levelsVibrio cholerae[10]
VqmR-mediated repression of various genes (RNA-seq)>2.5-fold downregulationVibrio cholerae[11]
GeneFold Change (VqmR overexpression vs. control)FunctionReference
vpsT-2.5Biofilm formation activator[11]
vca0068-3.1Unknown[11]
vc1865-2.8Putative transport protein[11]
vc1063-2.6Unknown[11]
vca0591-vca0590-2.5Putative operon[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DPO-VqmA-VqmR quorum sensing system.

Construction of a Whole-Cell Bioluminescent Biosensor for DPO Detection

This protocol describes the construction of an E. coli-based whole-cell biosensor to detect and quantify DPO. The biosensor utilizes the VqmA receptor and the vqmR promoter to drive the expression of a luciferase reporter gene in response to DPO.

Biosensor_Workflow cluster_plasmid Plasmid Construction cluster_transformation E. coli Transformation cluster_assay Bioluminescence Assay p1 Amplify vqmA gene from V. cholerae p3 Clone vqmA into expression vector (e.g., pBAD) p1->p3 p2 Amplify vqmR promoter from V. cholerae p4 Clone vqmR promoter upstream of luxCDABE in a reporter plasmid p2->p4 t1 Co-transform E. coli with both plasmids p3->t1 p4->t1 t2 Select for transformants on appropriate antibiotic plates t1->t2 a1 Grow biosensor strain to mid-log phase t2->a1 a2 Add DPO at varying concentrations a1->a2 a3 Incubate and measure luminescence over time a2->a3 a4 Generate dose-response curve a3->a4

Workflow for DPO Biosensor Construction and Assay

Materials:

  • Vibrio cholerae genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (or Gibson Assembly Master Mix)

  • Expression vector (e.g., pBAD series with an inducible promoter)

  • Reporter plasmid with a promoterless luxCDABE operon

  • Chemically competent E. coli (e.g., DH5α for cloning, a suitable expression strain for the assay)

  • LB medium and agar (B569324) plates with appropriate antibiotics

  • This compound (DPO) standard

Procedure:

  • Plasmid Construction: a. Amplify the vqmA gene from V. cholerae genomic DNA using PCR with primers containing appropriate restriction sites or overhangs for Gibson assembly. b. Amplify the promoter region of the vqmR gene from V. cholerae genomic DNA. c. Clone the amplified vqmA gene into the expression vector under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter). d. Clone the amplified vqmR promoter upstream of the luxCDABE reporter genes in the reporter plasmid. e. Verify the constructs by restriction digest and Sanger sequencing.

  • Transformation: a. Co-transform the expression and reporter plasmids into a suitable E. coli expression strain. b. Plate the transformation mixture on LB agar plates containing the appropriate antibiotics for selection of transformants carrying both plasmids. c. Incubate overnight at 37°C.

  • Bioluminescence Assay: a. Inoculate a single colony of the biosensor strain into LB broth with antibiotics and the inducer for VqmA expression (e.g., L-arabinose). b. Grow the culture overnight at 37°C with shaking. c. The next day, dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6). d. Aliquot the culture into a 96-well microplate. e. Add DPO to the wells at a range of concentrations (e.g., from nanomolar to micromolar). Include a no-DPO control. f. Incubate the plate in a luminometer at 30°C and measure the luminescence at regular intervals. g. Plot the luminescence readings against the DPO concentration to generate a dose-response curve and determine the EC50.

Quantification of Biofilm Formation using Crystal Violet Assay

This protocol details the quantification of V. cholerae biofilm formation in response to DPO or genetic manipulations of the DPO-VqmA-VqmR pathway.

Materials:

  • Vibrio cholerae strains (wild-type, mutants)

  • LB medium

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Growth: a. Grow V. cholerae strains overnight in LB broth at 37°C. b. Dilute the overnight cultures 1:100 in fresh LB medium. For experiments testing the effect of DPO, add the compound at the desired concentrations to the medium. c. Dispense 100 µL of the diluted cultures into the wells of a 96-well microtiter plate. Include a media-only blank control. d. Incubate the plate statically at 37°C for 24-48 hours.

  • Staining and Quantification: a. Carefully discard the planktonic culture from each well by inverting the plate. b. Gently wash the wells twice with 200 µL of deionized water to remove loosely attached cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with deionized water until the wash water is clear. e. Air dry the plate completely. f. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 10-15 minutes at room temperature with gentle shaking. h. Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. i. Measure the absorbance at 570 nm using a microplate reader. j. Subtract the absorbance of the blank control from all sample readings.

Luciferase Reporter Assay for vqmR Promoter Activity

This protocol describes a luciferase reporter assay to measure the transcriptional activity of the vqmR promoter in V. cholerae in response to DPO.

Materials:

  • Vibrio cholerae strains

  • Reporter plasmid containing the vqmR promoter fused to the luxCDABE operon

  • LB medium with appropriate antibiotics

  • DPO standard

  • Luminometer

Procedure:

  • Strain Preparation: a. Introduce the vqmR-luxCDABE reporter plasmid into the desired V. cholerae strains (e.g., wild-type, ΔvqmA) via conjugation or electroporation.

  • Luciferase Assay: a. Grow the reporter strains overnight in LB broth with the appropriate antibiotic. b. Dilute the overnight cultures into fresh medium. c. Aliquot the diluted cultures into a 96-well microplate. d. Add DPO at various concentrations to the wells. e. Measure luminescence and OD600 at regular intervals using a plate reader with both functions. f. Calculate the relative light units (RLU) by dividing the luminescence by the OD600 to normalize for cell density. g. Plot the RLU against the DPO concentration or time.

Conclusion

This compound is a key autoinducer in Vibrio cholerae that governs critical aspects of its physiology, including biofilm formation and virulence. The VqmA-VqmR signaling cascade provides a direct link between cell density and the regulation of these important phenotypes. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further investigate this important quorum sensing system. A deeper understanding of the DPO-mediated signaling pathway may pave the way for the development of novel anti-virulence strategies to combat cholera and other bacterial infections.

References

Methodological & Application

Synthesis of 3,5-Dimethylpyrazin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical synthesis of 3,5-Dimethylpyrazin-2-ol, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. The primary synthetic route detailed is the well-established Jones synthesis, a condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. Two principal pathways for this synthesis are presented, offering flexibility in starting material selection.

Introduction

This compound, which exists in tautomeric equilibrium with 3,5-Dimethyl-2(1H)-pyrazinone, is a substituted pyrazinone. The pyrazinone core is found in a variety of biologically active natural products and synthetic molecules. The methods described herein provide a reliable foundation for the laboratory-scale synthesis of this compound, enabling further research into its properties and potential applications.

Chemical Synthesis Pathways

The synthesis of this compound can be efficiently achieved through the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. This reaction leads to the formation of the pyrazinone ring. Two primary pathways are outlined below, with the choice of reactants determining the substitution pattern of the final product.

Pathway A: Condensation of L-Alanine Amide with Methylglyoxal (B44143)

This is a preferred route due to the regioselective nature of the condensation, which predominantly yields the desired 3,5-disubstituted pyrazinone. The methyl group at the 5-position originates from the alanine (B10760859) amide, while the methyl group at the 3-position is introduced by methylglyoxal.

Pathway B: Condensation of Glycinamide (B1583983) with Diacetyl (2,3-Butanedione)

An alternative pathway involves the reaction of glycinamide with diacetyl. In this case, both methyl groups on the pyrazinone ring are derived from the dicarbonyl compound.

The following diagram illustrates the general logic of the Jones synthesis for preparing this compound.

G General Synthesis Logic for this compound cluster_pathway_a Pathway A cluster_pathway_b Pathway B L-Alanine Amide L-Alanine Amide Condensation Condensation L-Alanine Amide->Condensation + Methylglyoxal Methylglyoxal Methylglyoxal->Condensation This compound This compound Condensation->this compound Cyclization Glycinamide Glycinamide Glycinamide->Condensation + Diacetyl Diacetyl Diacetyl->Condensation

Caption: General synthesis logic for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathways. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterPathway A: L-Alanine Amide + MethylglyoxalPathway B: Glycinamide + Diacetyl
Reactant 1 L-Alanine Amide HydrochlorideGlycinamide Hydrochloride
Reactant 2 Methylglyoxal (40% aq. solution)Diacetyl (2,3-Butanedione)
Base Sodium Hydroxide (B78521)Sodium Hydroxide
Solvent Methanol (B129727)Methanol
Reaction Temp. -5°C to Room Temperature-5°C to Room Temperature
Typical Yield 70-80%60-70%
Major Product 3,5-Dimethyl-2(1H)-pyrazinone3,5-Dimethyl-2(1H)-pyrazinone

Experimental Protocols

The following are detailed protocols for the chemical synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of this compound via Pathway A

Materials:

  • L-Alanine amide hydrochloride

  • Methylglyoxal (40% solution in water)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine amide hydrochloride (1.25 g, 10 mmol) in methanol (50 mL).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Addition of Reactants: To the cooled solution, add methylglyoxal (1.8 mL of a 40% aqueous solution, ~10 mmol) dropwise while maintaining the temperature below 0 °C.

  • Base Addition: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in a minimal amount of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via Pathway B

Materials:

  • Glycinamide hydrochloride

  • Diacetyl (2,3-Butanedione)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • (Same equipment as Protocol 1)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve glycinamide hydrochloride (1.11 g, 10 mmol) in methanol (50 mL).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Addition of Reactants: Add diacetyl (0.86 g, 10 mmol) to the cooled solution.

  • Base Addition: Slowly add a solution of sodium hydroxide (0.8 g, 20 mmol) in a minimal amount of water over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of this compound.

G Workflow for Synthesis of this compound (Pathway A) Dissolve Alanine Amide HCl in MeOH Dissolve Alanine Amide HCl in MeOH Cool to -5 C Cool to -5 C Dissolve Alanine Amide HCl in MeOH->Cool to -5 C Add Methylglyoxal Add Methylglyoxal Cool to -5 C->Add Methylglyoxal Add NaOH solution Add NaOH solution Add Methylglyoxal->Add NaOH solution Stir at RT for 12-16h Stir at RT for 12-16h Add NaOH solution->Stir at RT for 12-16h Acidify with HCl Acidify with HCl Stir at RT for 12-16h->Acidify with HCl Concentrate Concentrate Acidify with HCl->Concentrate Neutralize Neutralize Concentrate->Neutralize Extract with EtOAc Extract with EtOAc Neutralize->Extract with EtOAc Dry and Concentrate Dry and Concentrate Extract with EtOAc->Dry and Concentrate Purify Purify Dry and Concentrate->Purify

Caption: Workflow for the synthesis of this compound via Pathway A.

G Logical Relationship of Synthesis Steps Reactant Mixing Reactant Mixing Base Catalyzed Condensation Base Catalyzed Condensation Reactant Mixing->Base Catalyzed Condensation Reaction Quenching & Neutralization Reaction Quenching & Neutralization Base Catalyzed Condensation->Reaction Quenching & Neutralization Product Extraction Product Extraction Reaction Quenching & Neutralization->Product Extraction Purification Purification Product Extraction->Purification Characterization Characterization Purification->Characterization

Caption: Logical relationship of the key synthesis steps.

Disclaimer

These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate personal protective equipment should be worn at all times. The yields and reaction conditions may require optimization for specific laboratory conditions and scales.

Application Notes and Protocols for 3,5-Dimethylpyrazin-2-ol in Quorum Sensing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum sensing (QS) signaling molecule utilized by the human pathogen Vibrio cholerae.[1][2] Unlike many well-characterized QS molecules that act as inhibitors of virulence in other bacteria, DPO functions as an autoinducer in V. cholerae, regulating biofilm formation and the expression of virulence factors.[1][2] This document provides detailed application notes and experimental protocols for researchers studying the effects of DPO on bacterial quorum sensing systems, with a primary focus on its role in V. cholerae. Additionally, it includes standardized protocols for assessing quorum sensing-mediated phenotypes, such as biofilm formation and virulence factor production, which can be adapted for studying the effects of DPO or other QS modulators in various bacterial species, including Pseudomonas aeruginosa.

Mechanism of Action of this compound

In Vibrio cholerae, DPO is synthesized from threonine and alanine (B10760859) and its production is dependent on the enzyme threonine dehydrogenase.[1] The DPO molecule acts as a ligand for the cytoplasmic transcriptional regulator VqmA.[3][4] The binding of DPO to VqmA enhances the transcription of the vqmR gene, which encodes a small regulatory RNA (sRNA) called VqmR.[1][5] VqmR, in turn, post-transcriptionally represses the expression of genes essential for biofilm formation and virulence, thereby controlling these phenotypes in a cell-density-dependent manner.[1][5]

An engineered whole-cell bioluminescent biosensor has been developed for the sensitive and selective detection of DPO, enabling its quantification in diverse biological samples, including those from human and animal sources.[6][7][8] This indicates that DPO may have a broader role in interspecies communication within complex microbial communities.

Data Presentation: Quantitative Analysis of QS-Related Phenotypes

While specific quantitative data for the inhibitory effects of DPO on non-native organisms is not extensively available, the following tables provide examples of how to structure data when assessing the impact of a compound on quorum sensing-mediated virulence factors. These examples are based on typical results from studies of QS inhibitors against P. aeruginosa.

Table 1: Effect of QS Modulators on Pyocyanin (B1662382) Production in P. aeruginosa

CompoundConcentration (µg/mL)Absorbance at 520 nm% Inhibition of Pyocyanin Production
Control (DMSO)-0.850 ± 0.050%
Compound X500.425 ± 0.0350%
Compound X1000.213 ± 0.0275%
DPO (Hypothetical)50--
DPO (Hypothetical)100--

Table 2: Effect of QS Modulators on LasA Protease Activity in P. aeruginosa

CompoundConcentration (µg/mL)Rate of Substrate Cleavage (mOD/min)% Inhibition of LasA ActivityIC50 (µg/mL)
Control (DMSO)-10.2 ± 0.80%-
Compound Y257.6 ± 0.525.5%45.2
Compound Y504.9 ± 0.452.0%
DPO (Hypothetical)25---
DPO (Hypothetical)50--

Table 3: Inhibition of Biofilm Formation by QS Modulators

CompoundConcentration (µg/mL)Absorbance at 595 nm (Crystal Violet)% Biofilm Inhibition
Control (No treatment)-1.25 ± 0.110%
Compound Z500.75 ± 0.0840%
Compound Z1000.44 ± 0.0565%
DPO (V. cholerae)25 µM(Expected Decrease)-

Experimental Protocols

Protocol 1: Quantification of Pyocyanin Production in P. aeruginosa

This protocol is used to quantify the production of pyocyanin, a virulence factor regulated by the rhl quorum sensing system in P. aeruginosa.

Materials:

  • P. aeruginosa strain (e.g., PAO1)

  • King's A medium

  • Chloroform (B151607)

  • 0.2 M HCl

  • Centrifuge and tubes

  • Spectrophotometer

Procedure:

  • Inoculate overnight cultures of P. aeruginosa into fresh King's A medium containing the test compound (e.g., DPO) or a vehicle control.

  • Incubate the cultures for 24-48 hours at 37°C with shaking.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Transfer the supernatant to a new tube and add chloroform at a 3:5 (v/v) ratio.

  • Mix vigorously and centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.

  • Carefully transfer the blue chloroform layer to a new tube.

  • Add 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink.

  • Measure the absorbance of the upper aqueous phase at 520 nm.

  • Calculate the pyocyanin concentration (µg/mL) by multiplying the absorbance at 520 nm by 17.072.[9]

Protocol 2: LasA Protease Activity Assay

This protocol measures the activity of the LasA protease, a virulence factor regulated by the las quorum sensing system in P. aeruginosa.

Materials:

  • Supernatant from P. aeruginosa cultures grown with and without the test compound.

  • Tris buffer (50 mM, pH 7.5)

  • Substrate: Succinyl-Gly-Gly-Phe-p-nitroanilide (Suc-GGF-pNA)

  • Aminopeptidase (B13392206)

  • 96-well microplate reader

Procedure:

  • Grow P. aeruginosa cultures in the presence of the test compound or control.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • In a 96-well plate, add the bacterial supernatant to the Tris buffer.

  • Prepare a working solution of the Suc-GGF-pNA substrate and aminopeptidase in the assay buffer.

  • Initiate the reaction by adding the substrate/aminopeptidase solution to the wells containing the supernatant.

  • Immediately monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline.

  • The rate of the reaction is proportional to the LasA protease activity.

Protocol 3: Crystal Violet Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms on an abiotic surface.

Materials:

  • Bacterial strain of interest (e.g., V. cholerae, P. aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow overnight cultures of the bacterial strain.

  • Dilute the overnight culture 1:100 in fresh medium.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate containing different concentrations of the test compound (e.g., DPO) or a control.

  • Incubate the plate at the appropriate temperature (e.g., 37°C) for 24-48 hours without shaking.

  • After incubation, carefully discard the planktonic cells by inverting the plate.

  • Gently wash the wells twice with PBS to remove loosely attached cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate, for example by inverting it on a paper towel.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Incubate for 10-15 minutes at room temperature.

  • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-595 nm.[10][11][12][13]

Mandatory Visualizations

DPO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular DPO_out This compound (DPO) DPO_in DPO DPO_out->DPO_in Diffusion VqmA VqmA (Inactive) VqmA_active VqmA-DPO Complex (Active) VqmA->VqmA_active  + DPO vqmR_gene vqmR gene VqmA_active->vqmR_gene Activates Transcription VqmR_sRNA VqmR sRNA vqmR_gene->VqmR_sRNA Transcription Biofilm_Virulence_mRNA Biofilm & Virulence mRNA VqmR_sRNA->Biofilm_Virulence_mRNA Binds & Represses Translation Repression Repression

Caption: DPO signaling pathway in Vibrio cholerae.

Biofilm_Assay_Workflow start Start inoculation Inoculate 96-well plate with bacteria and test compound (DPO) start->inoculation incubation Incubate for 24-48 hours inoculation->incubation wash1 Discard planktonic cells and wash with PBS incubation->wash1 staining Stain with 0.1% Crystal Violet wash1->staining wash2 Wash to remove excess stain staining->wash2 solubilization Solubilize bound stain with acetic acid/ethanol wash2->solubilization measurement Measure Absorbance at 595 nm solubilization->measurement end End measurement->end

Caption: Workflow for Crystal Violet Biofilm Assay.

Virulence_Factor_Quantification cluster_pyocyanin Pyocyanin Assay cluster_protease Protease Assay culture Grow P. aeruginosa with test compound centrifuge Centrifuge to separate cells and supernatant culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant pyo_extract Chloroform/HCl Extraction supernatant->pyo_extract pro_react React with substrate (e.g., Suc-GGF-pNA) supernatant->pro_react pyo_measure Measure Absorbance at 520 nm pyo_extract->pyo_measure pro_measure Measure Absorbance at 410 nm pro_react->pro_measure

Caption: General workflow for virulence factor quantification.

References

Application Notes and Protocols for 3,5-Dimethylpyrazin-2-ol as a Bacterial Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylpyrazin-2-ol (DPO) is a quorum-sensing (QS) signal molecule utilized by various bacteria, most notably the human pathogen Vibrio cholerae.[1][2] As a key intercellular signaling molecule, DPO plays a crucial role in regulating collective behaviors such as biofilm formation and virulence factor production.[1][2][3] Understanding the signaling pathway and the quantitative aspects of DPO's activity is critical for the development of novel anti-infective therapies targeting bacterial communication. These application notes provide a summary of the quantitative data, detailed experimental protocols, and a visual representation of the DPO signaling pathway.

Data Presentation

The following table summarizes the key quantitative parameters of the DPO signaling pathway in Vibrio cholerae.

ParameterValueMethodOrganism/SystemReference
Binding Affinity (Kd) 2.65 µMIsothermal Titration Calorimetry (ITC)Vibrio cholerae VqmA protein[1]
Effective Concentration (EC50) ~1 µMvqmR-lux Reporter AssayVibrio cholerae[4]

Signaling Pathway

DPO functions by binding to the cytoplasmic transcriptional regulator VqmA.[1][2] This binding event enhances the affinity of VqmA for the promoter of the vqmR gene, leading to the increased transcription of a small regulatory RNA, VqmR.[2][4][5] VqmR then acts as a post-transcriptional repressor of genes involved in biofilm formation and virulence, thereby modulating the collective behavior of the bacterial population.[2][4][5]

DPO_Signaling_Pathway DPO This compound (DPO) VqmA VqmA (Receptor) DPO->VqmA Binds to DPO_VqmA DPO-VqmA Complex VqmA->DPO_VqmA vqmR_promoter vqmR Promoter DPO_VqmA->vqmR_promoter Activates transcription VqmR VqmR (sRNA) vqmR_promoter->VqmR transcribes VqmR->Repression Biofilm_Virulence_Genes Biofilm & Virulence Genes Repression->Biofilm_Virulence_Genes Represses translation

DPO Signaling Pathway in Vibrio cholerae.

Experimental Protocols

The following are detailed protocols for key experiments used to study the signaling properties of this compound.

Experimental Workflow

The general workflow for investigating DPO signaling involves a combination of biochemical, genetic, and transcriptomic approaches.

Experimental_Workflow ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) Reporter_Assay vqmR-lux Reporter Assay (In vivo activity) Gene_Deletion vqmA Gene Deletion (Functional analysis) RNA_Seq RNA-Sequencing (Global gene expression)

Workflow for investigating DPO signaling.
Protocol 1: Isothermal Titration Calorimetry (ITC) for VqmA-DPO Binding Affinity

This protocol is for determining the binding affinity (Kd) of DPO to the VqmA receptor.

Materials:

  • Purified VqmA protein (typically His-tagged)

  • Synthetic this compound (DPO)

  • ITC buffer (e.g., 25 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5% glycerol)[1]

  • Isothermal Titration Calorimeter

  • Micro-pipettes and tips

  • Degasser

Procedure:

  • Sample Preparation:

    • Prepare a solution of VqmA protein in ITC buffer to a final concentration of 5-50 µM.

    • Prepare a solution of DPO in the exact same ITC buffer to a final concentration of 50-500 µM (typically 10-fold higher than the protein concentration).

    • Degas both solutions for at least 10 minutes to prevent bubble formation.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with ITC buffer.

    • Load the VqmA solution into the sample cell (typically ~200 µL).

    • Load the DPO solution into the injection syringe (typically ~40 µL).

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the DPO solution into the VqmA solution, with a spacing of approximately 150 seconds between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of DPO to VqmA.

    • Fit the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 2: vqmR-lux Reporter Assay for DPO Activity

This protocol measures the in vivo activity of DPO by quantifying the expression of a vqmR promoter-luciferase reporter fusion in Vibrio cholerae.

Materials:

  • Vibrio cholerae strain containing a PvqmR-luxCDABE reporter construct integrated into the chromosome. A Δtdh mutant strain is often used to eliminate endogenous DPO production.[4]

  • Luria-Bertani (LB) medium.

  • Synthetic this compound (DPO) stock solution (e.g., in DMSO or ethanol).

  • 96-well microplates (white, clear-bottom for luminescence readings).

  • Microplate reader capable of measuring luminescence and optical density (OD600).

Procedure:

  • Strain Preparation:

    • Grow the V. cholerae reporter strain overnight in LB medium at 37°C with shaking.

  • Assay Setup:

    • In a 96-well plate, prepare a serial dilution of DPO in LB medium to achieve a range of final concentrations (e.g., 0 to 100 µM). Include a vehicle control (DMSO or ethanol).

    • Dilute the overnight culture of the reporter strain 1:100 into fresh LB medium.

    • Add the diluted bacterial culture to each well of the 96-well plate containing the DPO dilutions.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking in the microplate reader.

    • Measure luminescence and OD600 at regular intervals (e.g., every 30 minutes) for a desired period (e.g., 6-8 hours).

  • Data Analysis:

    • Normalize the luminescence readings to the cell density (luminescence/OD600).

    • Plot the normalized luminescence as a function of the DPO concentration at a specific time point (e.g., when the luminescence of the positive control is maximal).

    • Fit the data to a dose-response curve to determine the EC50 value.

Protocol 3: RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

This protocol outlines the steps for analyzing the global transcriptomic changes in Vibrio cholerae in response to DPO.

Materials:

  • Wild-type Vibrio cholerae strain.

  • LB medium.

  • Synthetic this compound (DPO).

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • DNase I.

  • Ribosomal RNA (rRNA) depletion kit.

  • RNA-Seq library preparation kit.

  • Next-generation sequencing platform.

Procedure:

  • Cell Culture and Treatment:

    • Grow V. cholerae in LB medium to a specific growth phase (e.g., mid-logarithmic phase, OD600 ≈ 0.5).

    • Divide the culture into two flasks. To one, add DPO to a final concentration known to induce a response (e.g., 10 µM). To the other, add an equal volume of the vehicle as a control.

    • Incubate for a defined period (e.g., 1-2 hours).

  • RNA Extraction:

    • Harvest the bacterial cells and immediately stabilize the RNA using a stabilization solution.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Deplete the ribosomal RNA from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA using a stranded RNA-Seq library preparation kit.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the Vibrio cholerae reference genome.

    • Quantify the gene expression levels (e.g., as transcripts per million, TPM).

    • Perform differential gene expression analysis between the DPO-treated and control samples to identify genes regulated by DPO.

Protocol 4: Construction of a vqmA Deletion Mutant in Vibrio cholerae

This protocol describes the generation of a clean, in-frame deletion of the vqmA gene to study its function in DPO signaling. This protocol is based on homologous recombination.

Materials:

  • Vibrio cholerae wild-type strain.

  • E. coli donor strain for conjugation (e.g., SM10 λpir).

  • Suicide vector (e.g., pCVD442 or similar).

  • Primers to amplify the upstream and downstream regions of vqmA.

  • Restriction enzymes and T4 DNA ligase.

  • LB medium and agar (B569324) plates.

  • Antibiotics for selection (e.g., ampicillin, chloramphenicol).

  • Sucrose (B13894) for counter-selection.

Procedure:

  • Constructing the Deletion Vector:

    • Using PCR, amplify a ~500 bp region upstream and a ~500 bp region downstream of the vqmA gene from V. cholerae genomic DNA.

    • Use splicing by overlap extension (SOEing) PCR to fuse the upstream and downstream fragments, creating an in-frame deletion allele.

    • Clone the fused PCR product into a suicide vector.

    • Transform the resulting plasmid into an E. coli donor strain.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor strain containing the deletion vector and the recipient V. cholerae strain.

    • Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate for several hours to allow for conjugation.

  • Selection of Single Crossovers:

    • Resuspend the mating spot in LB medium and plate onto selective agar containing an antibiotic to select for V. cholerae (e.g., polymyxin (B74138) B) and an antibiotic to select for the integrated plasmid (e.g., ampicillin).

    • Incubate until colonies appear. These colonies represent single-crossover events where the suicide vector has integrated into the V. cholerae chromosome.

  • Counter-selection for Double Crossovers:

    • Inoculate single-crossover colonies into LB medium without antibiotics and grow overnight to allow for a second recombination event.

    • Plate serial dilutions of the overnight culture onto LB agar containing sucrose (e.g., 10%). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover will grow.

  • Screening and Verification:

    • Screen the sucrose-resistant colonies by PCR using primers flanking the vqmA gene to identify clones with the deleted allele.

    • Confirm the deletion by DNA sequencing.

References

Application Note: Quantification of 3,5-Dimethylpyrazin-2-ol in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3,5-Dimethylpyrazin-2-ol (DPO) is a significant quorum-sensing (QS) molecule involved in intercellular signaling in various bacterial species, most notably Vibrio cholerae.[1] As a QS autoinducer, DPO plays a crucial role in regulating gene expression related to virulence, biofilm formation, and stress survival responses.[1] The ability to accurately quantify DPO in bacterial cultures is essential for understanding microbial communication, pathogenesis, and for the development of novel anti-virulence strategies. This application note provides detailed protocols for the extraction and quantification of DPO from bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines the key performance characteristics of relevant analytical methods.

Data Presentation: Comparison of Analytical Methods

The choice of analytical technique is critical for the accurate quantification of pyrazines. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied and highly sensitive method for the characterization of volatile and semi-volatile alkylpyrazines.[2][3] High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry, also provides a powerful alternative.[3] The following table summarizes the typical performance characteristics of these methods for pyrazine (B50134) analysis.

Validation Parameter GC-MS HPLC / UPLC-MS/MS Key Considerations
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase, followed by mass-based detection.GC-MS is ideal for volatile compounds like many pyrazines.[3] HPLC is suitable for a wider range of polarities and thermal stabilities.
Linearity (R²) Typically ≥ 0.99[4]≥ 0.99[3]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) pg to ng range[3] (e.g., 0.83 ng/mL for a related compound[4])ng/mL to µg/L range[3]GC-MS generally offers superior sensitivity for volatile pyrazines.[3] Using Selected Ion Monitoring (SIM) mode can significantly improve the signal-to-noise ratio.[5]
Sample Preparation Often requires extraction (LLE, SPME) to isolate volatiles from the culture matrix.[6][7]May require extraction and filtration.The high solubility and volatility of pyrazines can make sample preparation challenging.[6]
Primary Application Preferred for volatile and semi-volatile pyrazines.[3]Broad applicability, including less volatile or thermally labile pyrazine derivatives.The choice depends on the specific properties of the target analyte and the complexity of the sample matrix.[3]

Experimental Protocols

Extraction of DPO from Bacterial Culture via Liquid-Liquid Extraction (LLE)

This protocol describes a general method for extracting pyrazines from a liquid bacterial culture. Optimization may be required based on the specific bacterial strain and culture medium.

Materials:

  • Bacterial culture supernatant (centrifuged to remove cells)

  • Organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator or gentle stream of nitrogen

  • Glass vials for final sample

Procedure:

  • Sample Collection: Grow the bacterial culture under desired conditions. Centrifuge the culture to pellet the cells and collect the supernatant.

  • pH Adjustment (Optional): Adjust the pH of the supernatant to neutral or slightly basic to ensure DPO is in a non-ionized state, enhancing its extraction into an organic solvent.

  • First Extraction: Transfer a known volume of the supernatant (e.g., 50 mL) to a separatory funnel. Add an equal volume of the organic solvent (e.g., 50 mL of DCM).

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure buildup.[8]

  • Phase Separation: Allow the funnel to stand until the aqueous and organic layers have completely separated.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction process on the remaining aqueous layer at least two more times with fresh portions of the organic solvent to maximize recovery.[8]

  • Combine and Dry: Combine all the collected organic extracts. Add a small amount of anhydrous sodium sulfate to remove any residual water and filter the solution.

  • Concentration: Concentrate the dried extract to a final volume of approximately 1 mL using a rotary evaporator or under a gentle stream of nitrogen.[8] Over-concentration should be avoided to prevent loss of the semi-volatile DPO.

  • Storage: Transfer the final concentrated extract to a sealed glass vial and store at -20°C until GC-MS analysis.

Quantification of DPO by GC-MS

This protocol provides a starting point for developing a quantitative GC-MS method. The use of an internal standard is recommended for accurate quantification.

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Column: A DB-WAX or DB-5MS capillary column is often suitable for separating pyrazines.[2][6]

GC-MS Parameters:

Parameter Setting Purpose
Injection Mode SplitlessTo maximize the amount of analyte reaching the column, enhancing sensitivity.[5]
Injector Temp. 250 °C[9]Ensures rapid volatilization of the sample.
Carrier Gas HeliumInert gas to carry the sample through the column.
Flow Rate 1.0 - 1.2 mL/min[9]Optimal flow for good separation efficiency.
Oven Program Initial: 40-50 °C, hold for 2-5 min. Ramp: 5-10 °C/min to 240 °C. Final hold: 5-10 min.Temperature program to separate compounds based on their boiling points.
MS Transfer Line 250 °C[9]Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °C[9]Temperature for ionization of the eluted compounds.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)EI is standard. CI can increase the signal intensity of molecular ions for some pyrazines.[6]
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor characteristic ions of DPO (m/z) to increase sensitivity and selectivity.[5]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of pure DPO (and the internal standard) in the extraction solvent at known concentrations. Analyze these standards using the GC-MS method to generate a calibration curve.

  • Sample Injection: Inject 1-2 µL of the concentrated bacterial extract into the GC-MS.

  • Data Acquisition: Run the GC-MS method in SIM mode, monitoring the specific ions for DPO and the internal standard.

  • Data Analysis: Identify the DPO peak in the chromatogram based on its retention time compared to the standard. Integrate the peak area.

  • Quantification: Use the calibration curve to determine the concentration of DPO in the injected sample based on its peak area relative to the internal standard. Calculate the final concentration in the original bacterial culture by accounting for the initial volume and concentration factor.

Visualizations

DPO Quorum-Sensing Pathway

This compound acts as an autoinducer in the quorum-sensing system of bacteria like Vibrio cholerae. It binds to the transcription factor VqmA, influencing the expression of genes related to virulence and biofilm formation.[1]

DPO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cytoplasm DPO_out DPO (this compound) DPO_in DPO DPO_out->DPO_in Diffusion Complex DPO-VqmA Complex DPO_in->Complex VqmA VqmA (Transcription Factor) VqmA->Complex DNA Target DNA Complex->DNA Binds to Promoter Genes Virulence & Biofilm Gene Expression DNA->Genes Regulates Transcription

Caption: DPO signaling pathway in bacteria.

Experimental Workflow for DPO Quantification

The overall process for quantifying DPO involves several key steps, from preparing the bacterial culture to analyzing the final data.

Experimental_Workflow Culture Bacterial Culture Growth Harvest Harvest & Centrifuge (Collect Supernatant) Culture->Harvest Extract Liquid-Liquid Extraction (LLE) Harvest->Extract Concentrate Concentrate Extract Extract->Concentrate Analyze GC-MS Analysis Concentrate->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General workflow for DPO extraction and analysis.

References

Application Notes and Protocols for the Detection of 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a biosensor for the detection of 3,5-Dimethylpyrazin-2-ol (DPO), a quorum sensing molecule involved in bacterial communication and virulence. This document covers three potential biosensor development strategies: a whole-cell biosensor, an enzyme-based biosensor, and an aptamer-based biosensor.

Introduction

This compound (DPO) is a quorum-sensing molecule used by various bacteria, including the human pathogen Vibrio cholerae, to regulate processes such as biofilm formation and virulence factor production[1][2][3]. The ability to detect and quantify DPO is crucial for studying bacterial communication, understanding its role in microbial communities, and for the development of novel anti-virulence drugs. This document outlines the principles and methodologies for developing robust and sensitive biosensors for DPO detection.

Data Presentation

A summary of the performance characteristics of a known whole-cell biosensor for DPO and typical performance ranges for other relevant small molecule biosensors are presented in Table 1. This table serves as a benchmark for the development and characterization of new DPO biosensors.

Table 1: Performance Characteristics of Biosensors for this compound and Other Small Molecules

Biosensor TypeAnalyteRecognition ElementDetection MethodLimit of Detection (LOD)Linear RangeSelectivityReference
Whole-Cell This compound (DPO) VqmA Regulatory Protein Bioluminescence 39.81 nM ~10 nM - 10 µM High against other pyrazines [2][4][5]
Enzyme-Based (Example)OrganophosphatesAcetylcholinesteraseElectrochemical1 x 10⁻¹⁷ M10⁻¹⁴–10⁻⁸ MHigh for OPs[6]
Aptamer-Based (Example)ThrombinThrombin Binding AptamerFluorescenceSub-nanomolarNot specifiedHigh[2][7]

I. Whole-Cell Bioluminescent Biosensor for DPO Detection

This section details the development of a whole-cell biosensor based on the specific interaction between DPO and the Vibrio cholerae transcriptional regulator VqmA[5].

Signaling Pathway

In Vibrio cholerae, DPO binds to the cytoplasmic receptor protein VqmA. The DPO-VqmA complex then activates the transcription of the vqmR gene, which encodes a small regulatory RNA (sRNA). This sRNA, in turn, represses the expression of genes associated with virulence and biofilm formation[1][8][9]. This specific signaling cascade can be harnessed to create a highly selective biosensor.

G DPO This compound (DPO) VqmA VqmA Protein (inactive) DPO->VqmA Binds to DPO_VqmA DPO-VqmA Complex (active) vqmR_promoter vqmR Promoter DPO_VqmA->vqmR_promoter Activates Transcription vqmR_gene vqmR Gene VqmR_sRNA VqmR sRNA vqmR_gene->VqmR_sRNA transcribes Virulence_genes Virulence & Biofilm Genes VqmR_sRNA->Virulence_genes represses Repression Repression

VqmA-DPO Signaling Pathway

Experimental Workflow

The development of the whole-cell biosensor involves genetically engineering a host bacterium (e.g., E. coli) to express the VqmA protein and a reporter gene (e.g., luciferase) under the control of the vqmR promoter.

G cluster_0 Plasmid Construction cluster_1 Host Transformation cluster_2 Assay P_vqmR vqmR Promoter luc Luciferase Gene (luc) P_vqmR->luc drives Plasmid Expression Plasmid luc->Plasmid VqmA_gene VqmA Gene VqmA_gene->Plasmid Ecoli E. coli Host Transformation Transformation Plasmid->Transformation Ecoli->Transformation Engineered_Ecoli Engineered E. coli Transformation->Engineered_Ecoli DPO_sample Sample containing DPO Incubation Incubation Engineered_Ecoli->Incubation DPO_sample->Incubation Luminescence Luminescence Measurement Incubation->Luminescence

Whole-Cell Biosensor Workflow

Experimental Protocols

1. Plasmid Construction:

  • Objective: To construct a plasmid containing the VqmA expression cassette and the vqmR promoter-luciferase reporter system.

  • Materials:

    • High-copy number plasmid vector (e.g., pUC19).

    • DNA fragments for the vqmA gene (synthesized or amplified from V. cholerae genomic DNA), the vqmR promoter region, and the luciferase gene (luc).

    • Restriction enzymes and T4 DNA ligase.

    • Competent E. coli for cloning (e.g., DH5α).

  • Protocol:

    • Amplify the vqmA gene, the vqmR promoter, and the luc gene using PCR with primers containing appropriate restriction sites.

    • Digest the plasmid vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested vqmR promoter and luc gene fragments into the plasmid vector to create the reporter plasmid.

    • Ligate the vqmA gene into a separate expression vector or into the same reporter plasmid under a constitutive promoter.

    • Transform the ligated plasmids into competent E. coli DH5α cells.

    • Select for positive clones by antibiotic resistance and confirm the plasmid constructs by restriction digestion and DNA sequencing.

2. Host Cell Transformation and Culture:

  • Objective: To introduce the biosensor plasmid into a suitable E. coli expression strain.

  • Materials:

    • Constructed biosensor plasmid.

    • Competent E. coli expression strain (e.g., BL21(DE3)).

    • LB medium and appropriate antibiotics.

  • Protocol:

    • Transform the biosensor plasmid into the competent E. coli expression strain using heat shock or electroporation.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

    • Inoculate a single colony into LB broth with the antibiotic and grow overnight at 37°C with shaking.

3. DPO Detection Assay:

  • Objective: To measure the bioluminescent response of the whole-cell biosensor to DPO.

  • Materials:

    • Overnight culture of the engineered E. coli.

    • This compound (DPO) standard solutions of known concentrations.

    • Test samples.

    • 96-well microplate (white, clear bottom).

    • Luminometer.

  • Protocol:

    • Dilute the overnight culture of the biosensor strain 1:100 in fresh LB medium with antibiotic and grow to an OD600 of ~0.4-0.6.

    • Aliquot 100 µL of the cell culture into each well of a 96-well microplate.

    • Add 10 µL of DPO standard solutions or test samples to the respective wells. Include a negative control with no DPO.

    • Incubate the plate at 37°C with shaking for a predetermined time (e.g., 2-4 hours) to allow for induction of the reporter gene.

    • Measure the luminescence using a luminometer.

    • Plot the luminescence intensity against the DPO concentration to generate a standard curve.

II. Enzyme-Based Biosensor for DPO Detection (Proposed)

This section outlines a proposed strategy for developing an enzyme-based biosensor for DPO, leveraging the enzyme responsible for its biosynthesis.

Principle

The biosynthesis of DPO in some bacteria involves the enzyme L-threonine-3-dehydrogenase (TDH), which catalyzes the conversion of L-threonine[10][11]. It is hypothesized that this enzyme, or another pyrazine-modifying enzyme, could be used as the biological recognition element in a biosensor. The enzymatic reaction could be monitored electrochemically by detecting the consumption of a co-substrate (e.g., NAD⁺) or the production of an electroactive product.

Logical Relationship for Enzyme-Based Detection

G DPO This compound (DPO) Enzyme Pyrazine-modifying Enzyme (e.g., TDH) DPO->Enzyme Product Product Enzyme->Product Reduced_CoSubstrate Reduced Co-substrate (e.g., NADH) Enzyme->Reduced_CoSubstrate CoSubstrate Co-substrate (e.g., NAD+) CoSubstrate->Enzyme Electrode Electrode Reduced_CoSubstrate->Electrode Oxidation Signal Electrochemical Signal Electrode->Signal Generates

Enzyme-Based Detection Logic

Experimental Protocols (Proposed)

1. Enzyme Selection and Characterization:

  • Objective: To identify and characterize an enzyme that specifically recognizes and metabolizes DPO.

  • Protocol:

    • Express and purify candidate enzymes, such as L-threonine-3-dehydrogenase from a DPO-producing bacterium.

    • Perform enzyme kinetic assays using DPO as a substrate. Determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

    • Evaluate the substrate specificity of the enzyme by testing its activity with other pyrazine (B50134) derivatives and structurally similar molecules.

2. Electrode Fabrication and Enzyme Immobilization:

  • Objective: To immobilize the selected enzyme onto an electrode surface.

  • Protocol:

    • Choose a suitable electrode material (e.g., glassy carbon, screen-printed carbon electrode).

    • Select an immobilization method (e.g., physical adsorption, covalent attachment, or entrapment in a polymer matrix)[12].

    • For covalent attachment, functionalize the electrode surface (e.g., with carboxyl groups) and activate it (e.g., using EDC/NHS chemistry) before adding the enzyme.

    • Characterize the modified electrode surface to confirm successful enzyme immobilization (e.g., using cyclic voltammetry or electrochemical impedance spectroscopy).

3. Electrochemical Detection of DPO:

  • Objective: To measure the electrochemical response to DPO.

  • Protocol:

    • In an electrochemical cell containing a buffer solution, immerse the enzyme-modified working electrode, a reference electrode, and a counter electrode.

    • Add the co-substrate (e.g., NAD⁺).

    • Apply a suitable potential to the working electrode to detect the enzymatic product (e.g., NADH).

    • Record the baseline current.

    • Add aliquots of DPO solution and record the change in current.

    • Plot the current change against the DPO concentration to determine the sensitivity and limit of detection.

III. Aptamer-Based Biosensor for DPO Detection (Proposed)

This section describes a proposed approach for developing an aptamer-based biosensor for DPO.

Principle

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. An aptamer that specifically binds to DPO can be selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). This DPO-binding aptamer can then be integrated into a biosensor platform (e.g., fluorescent, electrochemical) for DPO detection.

Experimental Workflow for Aptamer Selection (SELEX)

G Library ssDNA/RNA Library Incubation Incubation Library->Incubation DPO_target DPO Target DPO_target->Incubation Partition Partitioning (Bound vs. Unbound) Incubation->Partition Elution Elution of Bound Sequences Partition->Elution Amplification PCR Amplification Elution->Amplification Enriched_pool Enriched Aptamer Pool Amplification->Enriched_pool Enriched_pool->Incubation Multiple Rounds Sequencing Sequencing & Characterization Enriched_pool->Sequencing

References

Application Notes and Protocols: The Role of 3,5-Dimethylpyrazin-2-ol in Studying Vibrio cholerae Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3,5-Dimethylpyrazin-2-ol (DPO) in the regulation of Vibrio cholerae virulence. Detailed protocols for key experiments are included to facilitate further research and drug development efforts targeting the DPO-mediated quorum-sensing pathway.

Introduction

This compound (DPO) is a quorum-sensing (QS) autoinducer molecule utilized by the pathogenic bacterium Vibrio cholerae, the causative agent of cholera.[1] As a key signaling molecule, DPO plays a crucial role in regulating collective behaviors such as biofilm formation and the expression of virulence factors.[2][3][4][5] Understanding the mechanism of action of DPO provides a valuable avenue for the development of novel anti-virulence strategies to combat cholera.

DPO is synthesized by V. cholerae from L-threonine via the enzyme threonine dehydrogenase (Tdh).[2][3][6] At high cell densities, the accumulation of DPO leads to its binding to the cytoplasmic transcriptional regulator VqmA.[1][2][3][4] This DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) called VqmR.[2][3][4][6] VqmR, in turn, represses the expression of genes essential for biofilm formation and the production of cholera toxin, the primary virulence factor responsible for the profuse diarrhea characteristic of cholera.[2][3][6] This regulatory cascade ultimately leads to the downregulation of virulence at high cell densities, a critical step in the infection cycle of V. cholerae.

DPO Signaling Pathway in Vibrio cholerae

The DPO-mediated quorum-sensing pathway in Vibrio cholerae is a key regulatory circuit controlling virulence. The pathway is initiated by the synthesis and accumulation of DPO at high cell densities. This autoinducer then binds to its cognate receptor, VqmA, triggering a signaling cascade that culminates in the repression of virulence gene expression.

Caption: DPO signaling pathway in Vibrio cholerae.

Quantitative Effects of DPO on Virulence Factors

The addition of exogenous DPO has been shown to quantitatively affect key virulence-associated phenotypes in V. cholerae. The following table summarizes these effects based on published data.

Parameter MeasuredV. cholerae StrainDPO ConcentrationObserved EffectReference
Biofilm FormationWild-type50 µMSignificant reduction in biofilm biomass[3]
vqmR promoter activityWild-type reporter strain10 µM~10-fold increase in promoter activity[3]
Cholera Toxin (CT) ProductionWild-typeNot specifiedRepression of genes required for toxin production[2][3]
vpsT gene expressionWild-typeNot specifiedRepression of vpsT, a key biofilm regulator[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of DPO's role in V. cholerae virulence.

Protocol 1: Vibrio cholerae Biofilm Formation Assay

This protocol outlines the procedure for quantifying the effect of DPO on biofilm formation in V. cholerae.

Materials:

  • Vibrio cholerae strain of interest

  • Luria-Bertani (LB) broth

  • This compound (DPO) stock solution (e.g., 10 mM in DMSO)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Plate reader (595 nm)

Procedure:

  • Grow V. cholerae overnight in LB broth at 37°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add DPO to the desired final concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

  • Add 200 µL of the diluted V. cholerae culture to each well.

  • Incubate the plate statically at 37°C for 24-48 hours.

  • Carefully remove the planktonic culture from each well.

  • Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS).

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Air-dry the plate.

  • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

  • Measure the absorbance at 595 nm using a plate reader.

Biofilm_Assay_Workflow start Start culture Overnight culture of V. cholerae start->culture dilution Dilute culture 1:100 in fresh LB culture->dilution plate_prep Prepare 96-well plate with DPO/control dilution->plate_prep inoculation Inoculate plate with diluted culture plate_prep->inoculation incubation Incubate statically at 37°C inoculation->incubation wash1 Remove planktonic cells & wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize with 30% Acetic Acid wash2->solubilize read Measure absorbance at 595 nm solubilize->read end End read->end

Caption: Workflow for the V. cholerae biofilm formation assay.

Protocol 2: Cholera Toxin (CT) Production Assay (ELISA)

This protocol describes the quantification of cholera toxin production by V. cholerae in the presence of DPO using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Vibrio cholerae strain of interest

  • LB broth

  • DPO stock solution

  • GM1 ganglioside-coated ELISA plates

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody (anti-CT B subunit)

  • Secondary antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Procedure:

  • Grow V. cholerae overnight in LB broth at 37°C with shaking.

  • Inoculate fresh LB broth containing the desired concentrations of DPO (and a vehicle control) with the overnight culture (1:100 dilution).

  • Incubate at 37°C with shaking for 16-18 hours.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Coat a 96-well ELISA plate with GM1 ganglioside according to the manufacturer's instructions.

  • Block the plate with 1% BSA in PBS.

  • Add the culture supernatants to the wells and incubate.

  • Wash the plate with PBS containing 0.05% Tween 20 (PBST).

  • Add the primary antibody (anti-CT B subunit) and incubate.

  • Wash the plate with PBST.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate with PBST.

  • Add TMB substrate and incubate until a color develops.

  • Add the stop solution.

  • Measure the absorbance at 450 nm using a plate reader.

Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol details the steps for measuring the expression of DPO-regulated genes, such as vqmR and vpsT, in V. cholerae.

Materials:

  • Vibrio cholerae cultures grown with and without DPO

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding reagents for cDNA synthesis

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., gyrA)

  • qRT-PCR instrument

Procedure:

  • Grow V. cholerae to the desired optical density in the presence or absence of DPO.

  • Harvest the cells by centrifugation.

  • Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA template using reverse transcriptase.

  • Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and a qRT-PCR master mix.

  • Run the qRT-PCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalizing to a reference gene.

Conclusion

The study of this compound and its associated signaling pathway in Vibrio cholerae offers significant insights into the complex regulatory networks governing virulence. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate this pathway as a potential target for novel therapeutic interventions against cholera. By disrupting DPO-mediated quorum sensing, it may be possible to attenuate the virulence of V. cholerae and reduce the severity of the disease.

References

Application Note: Analytical Techniques for the Identification and Characterization of 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethylpyrazin-2-ol (DPO) is a heterocyclic organic compound belonging to the pyrazine (B50134) class. Pyrazines are significant molecules found ubiquitously in heated foods, contributing to "roasty," "nutty," and "earthy" aromas, and are formed through the Maillard reaction.[1][2] DPO, specifically, has been identified as a quorum-sensing autoinducer molecule in bacteria like Vibrio cholerae, where it plays a role in intercellular signaling, influencing virulence and biofilm formation.[3] Given its importance in food chemistry and microbiology, robust and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices.

This application note provides detailed protocols for the primary analytical techniques used to identify and characterize this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines. It is frequently used to identify pyrazines in food, environmental, and microbial samples.[4][5] For compounds like this compound, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation technique that concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC-MS system.[6]

Experimental Protocol: HS-SPME-GC-MS for Pyrazine Identification

This protocol is optimized for the general detection of pyrazines in aqueous or microbial samples.[4][6]

  • Sample Preparation (HS-SPME):

    • Place 5-10 mL of the liquid sample (or a suspension of a solid sample) into a 20 mL headspace vial.

    • If applicable, add an internal standard (e.g., a deuterated pyrazine analogue).

    • Add salt (e.g., NaCl) to saturation to increase the volatility of the analytes.

    • Seal the vial tightly with a PTFE/silicone septum cap.

    • Incubate the vial at a controlled temperature (e.g., 50-60°C) for a set time (e.g., 30 minutes) to allow analytes to equilibrate in the headspace.[4]

    • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature.

    • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

  • GC-MS Analysis:

    • Injector: Operate in splitless mode at a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: Use a non-polar or medium-polarity column, such as a DB-5MS (60 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2-3 minutes.

      • Ramp 1: Increase to 120°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 7-10°C/min.[5]

      • Final hold: Maintain 240°C for 5-10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Ion Source Temperature: 230-250°C.[4][5]

      • Mass Range: Scan from m/z 40 to 500.

      • Data Acquisition: Full scan mode for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.

Data Presentation

Table 1: Typical GC-MS Parameters for Pyrazine Analysis

Parameter Setting Reference
Sample Prep HS-SPME [6]
Injection Port Temp. 250°C [4]
Column Type DB-5MS or DB-WAX [4][5]
Oven Program 40°C (2 min), ramp 10°C/min to 320°C (DB-5MS) [4]
Ionization Mode Electron Impact (EI), 70 eV [5]
Ion Source Temp. 230°C [5]

| Mass Scan Range | m/z 50-550 |[4] |

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound Sample Sample Collection (e.g., Food Matrix, Bacterial Culture) Prep HS-SPME Sample Prep - Vial Incubation (50°C) - Fiber Exposure Sample->Prep Concentration Inject Thermal Desorption in GC Injector (250°C) Prep->Inject Introduction GC Chromatographic Separation (DB-5MS Column) Inject->GC Separation MS Mass Spectrometry - EI Ionization (70 eV) - Mass Scanning GC->MS Detection Data Data Analysis - Library Matching - Spectral Interpretation MS->Data Identification

Caption: Workflow for this compound analysis using HS-SPME-GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry, particularly tandem MS (MS/MS), is ideal for analyzing less volatile pyrazine derivatives or for quantifying compounds in complex biological matrices like urine.[1][2][7] This technique offers high sensitivity and specificity.

Experimental Protocol: UPLC-MS/MS for Pyrazine Metabolite Analysis

This protocol is adapted from methods used to quantify pyrazine metabolites in human urine.[1][7]

  • Sample Preparation:

    • Thaw frozen samples (e.g., urine) at room temperature.

    • Centrifuge the sample (e.g., 10,000 x g for 5 min) to pellet any precipitates.

    • Take an aliquot of the supernatant and add an internal standard solution (e.g., isotope-labeled 3,5-dimethylpyrazine-2-carboxylic acid).

    • Dilute the sample with an appropriate solvent (e.g., acetonitrile/water mixture).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Analysis:

    • UPLC System: A high-pressure liquid chromatography system.

    • Column: A reverse-phase column, such as a C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • Start with 95% A.

      • Linearly decrease to 5% A over 5-10 minutes.

      • Hold at 5% A for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode [M+H]⁺.

      • Capillary Voltage: 3.0-3.5 kV.

      • Source Temperature: 120-150°C.

      • Desolvation Gas Flow: 600-800 L/hr.

      • Data Acquisition: Use tandem MS (MS/MS) for quantification. Precursor ions are selected and fragmented to produce characteristic product ions. For 3,5-dimethylpyrazine-2-carboxylic acid (a related metabolite), the transition m/z 153.1 -> 107.0 is monitored.[1][7]

Data Presentation

Table 2: UPLC-MS/MS Parameters for Pyrazine Metabolite Analysis

Parameter Setting Reference
Column Type Reverse-Phase C18
Mobile Phase A 0.1% Formic Acid in Water [1][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile [1][7]
Ionization Mode ESI Positive (ESI+) [1][2][7]
Acquisition Mode MS/MS (Multiple Reaction Monitoring) [1][2]

| Collision Gas | Argon | N/A |

Workflow Diagram

HPLCMS_Workflow HPLC-MS/MS Analysis Workflow Sample Biological Sample (e.g., Urine) Prep Sample Preparation - Centrifuge - Dilute & Spike IS - Filter Sample->Prep Inject UPLC Injection Prep->Inject HPLC Reverse-Phase Separation (C18 Column, Gradient Elution) Inject->HPLC Separation MS1 ESI+ Ionization & Precursor Ion Selection (Q1) HPLC->MS1 Ionization MS2 Collision-Induced Dissociation (Q2) & Product Ion Detection (Q3) MS1->MS2 Fragmentation Data Data Analysis - Peak Integration - Quantification MS2->Data Quantification NMR_Strategy Logical Workflow for Structural Elucidation by NMR cluster_1d Primary Spectra cluster_2d 2D Correlation Spectra H1 1D ¹H NMR H1->center_node C13 1D ¹³C NMR C13->center_node COSY 2D COSY Structure Final Structure Confirmation COSY->Structure HSQC 2D HSQC HSQC->Structure HMBC 2D HMBC HMBC->Structure center_node->COSY H-H Connectivity center_node->HSQC Direct C-H Attachment center_node->HMBC Long-Range C-H Connectivity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethylpyrazin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common challenges in the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Low to No Product Yield Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can hinder product formation. In biosynthetic routes, pH and aeration are critical.- Chemical Synthesis: Systematically vary the temperature and reaction time. Ensure all reagents are fresh and of high purity.- Biosynthesis: Optimize the pH of the culture medium; the conversion of aminoacetone to 2,5-dimethylpyrazine (B89654) is pH-dependent.[1] Ensure adequate aeration and optimize the fermentation temperature, as enzyme activity is temperature-sensitive.[2]
Enzyme Inactivation (Biosynthesis): The enzyme L-threonine-3-dehydrogenase (TDH) may be inactive or inhibited.- Verify the activity of the purified enzyme or the whole-cell catalyst.- Ensure the presence of necessary cofactors.- Check for and remove any potential inhibitors from the reaction mixture.
Competing Side Reactions: Precursors may be consumed in alternative reaction pathways, reducing the yield of the desired product.- Chemical Synthesis: Adjust stoichiometry of reactants. Consider using a different catalyst or solvent to favor the desired reaction.- Biosynthesis: Inactivate competing enzymes. For example, inactivating 2-Amino-3-ketobutyrate CoA ligase (KBL) can improve the yield of 2,5-dimethylpyrazine from L-threonine by preventing the breakdown of an intermediate.[1][3]
Formation of Impurities and Byproducts Non-specific Reactions: The reaction may not be selective, leading to the formation of other pyrazine (B50134) derivatives or related compounds.- Chemical Synthesis: Modify the reaction conditions (e.g., lower temperature) to increase selectivity. Employ a more specific catalyst.- Biosynthesis: The use of different amino acid precursors can lead to a variety of pyrazine derivatives.[3] Ensure the purity of the starting L-threonine. The self-condensation of aminoacetone can also lead to various byproducts.[4]
Incomplete Oxidation: In chemical synthesis involving oxidation, incomplete reactions can leave starting materials or intermediates in the final product.- Extend the reaction time or increase the amount of the oxidizing agent.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.
Difficulty in Product Purification Similar Physical Properties of Byproducts: Byproducts may have similar boiling points or polarities to the desired product, making separation challenging.- Employ high-resolution purification techniques such as preparative HPLC or column chromatography with a highly selective stationary phase.- Consider derivatization of the product to alter its physical properties for easier separation, followed by removal of the derivatizing group.
Product Instability: The product may degrade during purification.- Use mild purification conditions (e.g., lower temperatures).- Minimize the exposure of the product to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the common chemical synthesis routes for this compound?

A1: Common methods for synthesizing this compound and related pyrazinols include the redox reaction of dimethylpyrazine, for instance, with hydrogen peroxide.[5] Another approach is the base-assisted cyclization of appropriate precursors.[5] A documented synthesis for the related compound 3,5,6-trimethylpyrazin-2-ol involves the reaction of L-alaninamide hydrochloride with 2,3-butanedione (B143835), followed by pH adjustment, extraction, and recrystallization.[6][7]

Q2: What is the biosynthetic pathway for this compound?

A2: The biosynthesis of this compound typically starts from the amino acid L-threonine.[8] The enzyme L-threonine-3-dehydrogenase (TDH) oxidizes L-threonine to L-2-amino-acetoacetate, which is unstable and spontaneously decarboxylates to form aminoacetone. Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent condensation to form 3,6-dihydro-2,5-dimethylpyrazine, which is subsequently oxidized to 2,5-dimethylpyrazine.[1][9] this compound is also a known quorum-sensing molecule in bacteria like Vibrio cholerae, synthesized from threonine and alanine.[5][8]

Q3: How can I increase the yield in the biosynthetic production of pyrazines?

A3: To enhance the yield of biosynthetic pyrazine production, consider the following strategies:

  • Genetic Modification: Overexpress key enzymes like L-threonine-3-dehydrogenase (TDH) and inactivate competing enzymes such as 2-Amino-3-ketobutyrate CoA ligase (KBL).[2][3]

  • Optimization of Fermentation Conditions: Carefully control the pH, temperature, and aeration of the culture. For instance, the optimal temperature for the whole-cell catalyzed synthesis of 2,5-dimethylpyrazine from L-threonine has been reported to be 40°C.[2]

  • Substrate Concentration: Optimize the concentration of the precursor, L-threonine. Higher concentrations can lead to increased production.[5]

Q4: What are the typical impurities found in the synthesis of this compound?

A4: In biosynthetic routes, common impurities include other alkylpyrazines, such as 2,3,5-trimethylpyrazine (B81540) (TMP), particularly when glucose is used as a co-substrate.[4] In chemical synthesis, side reactions can lead to the formation of isomers or other heterocyclic compounds.[4] If the final oxidation step is incomplete, the intermediate 3,6-dihydro-2,5-dimethylpyrazine may also be present.[4]

Q5: What purification methods are effective for this compound?

A5: Purification can typically be achieved through extraction and chromatography. For example, after adjusting the pH of the reaction mixture, the product can be extracted with an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.[6][7] Subsequent purification can be performed using column chromatography on silica (B1680970) gel or by recrystallization.[6][7] For challenging separations, preparative RP-HPLC can be employed.[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of 3,5,6-Trimethylpyrazin-2-ol (as an example for a related pyrazinol)

This protocol is adapted from the synthesis of 3,5,6-Trimethylpyrazin-2-ol and can be used as a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[6][7]

  • Reaction Setup: Dissolve L-alaninamide hydrochloride (1.24 g, 10 mmol) in a 5 M sodium hydroxide (B78521) solution (6 mL).

  • Addition of Reagents: Add a solution of 2,3-butanedione (0.86 g, 10 mmol) in water (4 mL) to the mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • pH Adjustment: Adjust the pH of the solution to 6-7 using concentrated hydrochloric acid.

  • Extraction: Extract the mixture three times with dichloromethane (DCM).

  • Drying and Evaporation: Combine the organic layers and evaporate the solvent to yield a brown powder.

  • Purification: Recrystallize the crude product from a DCM/pentane (1:6) mixture to obtain the final product. The reported yield for 3,5,6-Trimethylpyrazin-2-ol using this method was 8%.[6][7]

Protocol 2: Whole-Cell Biocatalysis for 2,5-Dimethylpyrazine Production

This protocol describes the use of Bacillus subtilis for the conversion of L-threonine to 2,5-dimethylpyrazine and can be adapted for the production of this compound.[9]

  • Inoculum Preparation:

    • Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).

    • Inoculate 10 mL of sterile LB medium with a single colony of B. subtilis.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Bioconversion Reaction:

    • Prepare the production medium: LB medium supplemented with L-threonine (e.g., 5 g/L).

    • Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 37°C with shaking at 200 rpm for 48-72 hours.

  • Product Extraction and Analysis:

    • Centrifuge a culture sample to pellet the cells.

    • Extract the supernatant with an equal volume of dichloromethane or ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Biosynthetic_Pathway cluster_enzymatic Enzymatic Step cluster_non_enzymatic Non-Enzymatic Steps cluster_competing Competing Pathway L-Threonine L-Threonine L-2-amino-acetoacetate L-2-amino-acetoacetate L-Threonine->L-2-amino-acetoacetate L-threonine-3-dehydrogenase (TDH) Aminoacetone Aminoacetone L-2-amino-acetoacetate->Aminoacetone Spontaneous Decarboxylation Glycine + Acetyl-CoA Glycine + Acetyl-CoA L-2-amino-acetoacetate->Glycine + Acetyl-CoA 2-Amino-3-ketobutyrate CoA ligase (KBL) 3,6-dihydro-2,5-dimethylpyrazine 3,6-dihydro-2,5-dimethylpyrazine Aminoacetone->3,6-dihydro-2,5-dimethylpyrazine Self-condensation (pH-dependent) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 3,6-dihydro-2,5-dimethylpyrazine->2,5-Dimethylpyrazine Oxidation

Caption: Biosynthetic pathway of 2,5-dimethylpyrazine from L-threonine.

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting Start_Synthesis Initiate Synthesis (Chemical or Biosynthetic) Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Start_Synthesis->Monitor_Reaction Crude_Product Obtain Crude Product Monitor_Reaction->Crude_Product Check_Yield Low or No Yield? Crude_Product->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time, Catalyst) Check_Yield->Optimize_Conditions Yes Improve_Purification Refine Purification Method (Chromatography, Recrystallization) Check_Purity->Improve_Purification Yes Final_Product Pure this compound Check_Purity->Final_Product No Check_Reagents Verify Reagent/Enzyme Activity Optimize_Conditions->Check_Reagents Address_Side_Reactions Address Competing Reactions Check_Reagents->Address_Side_Reactions Address_Side_Reactions->Start_Synthesis Improve_Purification->Final_Product

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Optimizing 3,5-Dimethylpyrazin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3,5-Dimethylpyrazin-2-ol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound can be synthesized through several methods. A common laboratory-scale approach involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, followed by oxidation of the resulting dihydropyrazine (B8608421) intermediate. Another method is the redox reaction of a corresponding dimethylpyrazine, for instance, using hydrogen peroxide. Biosynthetic routes using microorganisms have also been explored, starting from amino acids like L-threonine.[1]

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in pyrazine (B50134) synthesis are a common issue and can be attributed to several factors:

  • Incomplete reaction: The initial condensation or the subsequent oxidation may not have gone to completion. Extending the reaction time or increasing the temperature could help.[2]

  • Suboptimal reaction conditions: The choice of solvent, base, and catalyst is critical and can significantly impact the yield.[2]

  • Side reactions: The formation of unwanted byproducts can consume starting materials.[2]

  • Product degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as overly acidic or basic environments.[2]

  • Purity of starting materials: Impurities in the reactants can lead to side reactions and lower the yield of the desired product.[3][4]

Q3: What are the best practices for purifying crude this compound?

A3: Purification of pyrazine derivatives often involves a combination of techniques:

  • Liquid-Liquid Extraction (LLE): This is a common initial step to remove bulk impurities.[3]

  • Column Chromatography: Silica gel chromatography is effective for separating the target compound from byproducts with different polarities.[2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can yield highly pure material. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Slow cooling is crucial to obtain pure crystals rather than an amorphous solid.[3]

Q4: My reaction mixture has turned dark, and I'm observing multiple spots on my TLC. What could be the cause?

A4: A dark reaction mixture and multiple TLC spots often indicate the formation of polymeric byproducts or degradation of your starting materials or product. This can be caused by:

  • Excessive heat: Overheating the reaction can lead to decomposition.[4]

  • Air oxidation: Some intermediates in pyrazine synthesis are sensitive to air.[4]

  • Aldol (B89426) condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to colored byproducts.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Symptom Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction- Extend reaction time. - Increase reaction temperature. - Ensure efficient stirring.[2]
Incorrect reaction conditions- Screen different solvents, bases, and catalysts.[2] - Verify the pH of the reaction mixture.
Poor quality of starting materials- Use purified starting materials. Check for decomposition or impurities.[3][4]
Low Yield Side reactions- Identify potential side reactions and adjust conditions to minimize them (e.g., lower temperature, change in reagent stoichiometry).[2]
Product loss during workup- Perform multiple extractions with a suitable solvent.[4] - Optimize purification methods to minimize loss.
Product degradation- Use milder reagents and conditions.[2] - Avoid strongly acidic or basic conditions during workup if the product is sensitive.[2]
Formation of Multiple Products (observed on TLC/GC-MS) Formation of isomers or byproducts- Modify the synthetic strategy for better regioselectivity. - Adjust the polarity of the eluent system in column chromatography for better separation.[4]
Incomplete oxidation of dihydropyrazine intermediate- Ensure the oxidation step is complete by choosing an appropriate oxidizing agent and reaction conditions.[3]
Difficulty in Product Purification Co-eluting impurities in chromatography- Try a different solvent system with varying polarity. - Consider using a different stationary phase (e.g., alumina).
Product "oiling out" during recrystallization- Reheat the solution and add a small amount of the "good" solvent to reduce supersaturation. - Ensure a slow cooling rate.[5]
Low recovery from recrystallization- Use the minimum amount of hot solvent required for dissolution. - Ensure the solution is sufficiently cooled to maximize crystal formation.[5]

Data Presentation

Table 1: Factors Influencing Pyrazine Synthesis Yield

ParameterConditionEffect on YieldReference(s)
Temperature Too lowIncomplete reaction, leading to low yield.[2][4]
Too highProduct degradation and side reactions, reducing yield.[2][4]
Solvent Suboptimal choiceCan lead to poor solubility of reactants or favor side reactions.[2]
Base/Catalyst Incorrect choice or loadingCan result in an incomplete reaction or the formation of byproducts.[2][4]
Purity of Reactants Impure starting materialsCan introduce side reactions that consume reactants and lower the yield of the desired product.[3][4]
Reaction Time Too shortIncomplete conversion of starting materials.[2]
Too longMay lead to product degradation or the formation of byproducts.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5,6-Trimethylpyrazin-2-ol (A structurally similar compound)

This protocol for a related compound can be adapted for the synthesis of this compound by using appropriate starting materials.

Materials:

Procedure:

  • Dissolve L-alaninamide hydrochloride (1.24 g, 10 mmol) in a 5 M NaOH solution (6 mL).

  • Add a solution of 2,3-butanedione (0.86 g, 10 mmol) in water (4 mL).

  • Stir the mixture at room temperature for 24 hours.[6]

  • Adjust the pH of the reaction mixture to 6–7 with concentrated HCl.

  • Extract the mixture with DCM three times.

  • Combine the organic layers and evaporate the solvent to obtain a brown powder.

  • Recrystallize the crude product from a DCM/pentane (1:6) mixture to yield the final product.[6]

Observed Yield: 8%[6]

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_intermediates Intermediates cluster_product Product 1_2_Diamine 1,2-Diamine Condensation Condensation 1_2_Diamine->Condensation 1_2_Dicarbonyl 1,2-Dicarbonyl Compound 1_2_Dicarbonyl->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Forms Oxidation Oxidation Pyrazin_2_ol This compound Oxidation->Pyrazin_2_ol Yields Dihydropyrazine->Oxidation Undergoes

Caption: Chemical synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_Reactants Reactants Impure? Check_Purity->Impure_Reactants Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Suboptimal_Conditions Conditions Suboptimal? Optimize_Conditions->Suboptimal_Conditions Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Byproducts_Identified Byproducts Identified? Analyze_Byproducts->Byproducts_Identified Refine_Purification Refine Purification Method (Chromatography, Recrystallization) Purification_Inefficient Purification Inefficient? Refine_Purification->Purification_Inefficient Success Improved Yield and Purity Impure_Reactants->Optimize_Conditions No Purify_Reactants Purify Starting Materials Impure_Reactants->Purify_Reactants Yes Suboptimal_Conditions->Analyze_Byproducts No Adjust_Conditions Systematically Adjust Reaction Parameters Suboptimal_Conditions->Adjust_Conditions Yes Byproducts_Identified->Refine_Purification No Modify_Synthesis Modify Synthetic Route to Minimize Side Reactions Byproducts_Identified->Modify_Synthesis Yes Purification_Inefficient->Success No Implement_New_Protocol Implement Optimized Purification Protocol Purification_Inefficient->Implement_New_Protocol Yes Purify_Reactants->Check_Purity Adjust_Conditions->Optimize_Conditions Modify_Synthesis->Start Implement_New_Protocol->Success

Caption: Troubleshooting workflow for optimizing synthesis.

References

Technical Support Center: Purification of Pyrazinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with pyrazinol derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the purification of pyrazinol derivatives in a question-and-answer format.

Q1: I am observing significant product loss and low yield after purification. What are the potential causes and how can I improve my recovery?

Low yields during the purification of pyrazinol derivatives can arise from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inefficient Extraction: The initial liquid-liquid extraction (LLE) may not be sufficient to recover the desired product from the reaction mixture. It is often necessary to perform multiple extractions with a suitable organic solvent to ensure complete transfer of the pyrazinol derivative.[1][2][3]

  • Suboptimal Work-up Conditions: Pyrazinol derivatives can be sensitive to harsh work-up conditions. Exposure to overly acidic or basic conditions might lead to product degradation.[1] It is advisable to use milder reagents and conditions when possible.

  • Product Volatility: Some pyrazinol derivatives are volatile and can be lost during solvent evaporation under reduced pressure. Careful monitoring of the evaporation process is crucial.

  • Irreversible Adsorption on Stationary Phase: During column chromatography, highly polar pyrazinol derivatives may strongly adsorb to the silica (B1680970) gel, leading to incomplete elution and significant product loss.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow start Low Product Recovery check_extraction Review Liquid-Liquid Extraction (LLE) Protocol start->check_extraction multiple_extractions Perform multiple extractions with fresh solvent check_extraction->multiple_extractions Inefficient? check_workup Evaluate Work-up Conditions check_extraction->check_workup Efficient multiple_extractions->check_workup mild_conditions Use milder pH and reagents check_workup->mild_conditions Harsh? check_evaporation Assess Solvent Evaporation Step check_workup->check_evaporation Mild mild_conditions->check_evaporation careful_evaporation Carefully monitor temperature and pressure check_evaporation->careful_evaporation Product Volatile? check_chromatography Investigate Column Chromatography check_evaporation->check_chromatography Not Volatile careful_evaporation->check_chromatography modify_mobile_phase Modify mobile phase polarity or use a different stationary phase check_chromatography->modify_mobile_phase Strong Adsorption? end Improved Recovery check_chromatography->end No Adsorption modify_mobile_phase->end

Caption: Troubleshooting workflow for low product recovery.

Q2: My purified pyrazinol derivative is contaminated with imidazole (B134444) byproducts. How can I effectively remove them?

The formation of imidazole derivatives is a common side reaction in pyrazine (B50134) synthesis.[1][4] These impurities can often be co-extracted with the desired product, especially when using moderately polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297).[3]

Here are effective strategies for removing imidazole byproducts:

  • Solvent Extraction Optimization: Utilizing a less polar solvent for liquid-liquid extraction, such as hexane (B92381), can selectively extract pyrazines while leaving the more polar imidazole byproducts in the aqueous phase.[1][3]

  • Silica Gel Column Chromatography: This is a highly effective method for separating pyrazinol derivatives from imidazole impurities.[1] Silica gel's polar nature allows it to retain the more polar imidazoles, while the less polar pyrazine derivative elutes first. A common eluent system is a mixture of hexane and ethyl acetate.[1][3] For instance, a 90:10 hexane/ethyl acetate mixture has proven effective.[3][4]

  • Distillation: For volatile pyrazinol derivatives, distillation can be an effective purification technique, leaving the non-volatile imidazole impurities behind in the undistilled residue.[3][5]

Q3: I am struggling to separate structurally similar pyrazinol isomers. What chromatographic techniques can I employ for better resolution?

Separating structurally similar isomers of pyrazinol derivatives can be challenging due to their similar polarities.[4] To enhance separation, consider the following approaches:

  • High-Performance Stationary Phases: Standard silica gel may not provide sufficient resolution. Employing a stationary phase with a higher surface area can significantly improve the separation of closely related compounds.[4]

  • Mobile Phase Optimization: A systematic optimization of the mobile phase is crucial.[4]

    • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. A shallow gradient can often effectively resolve compounds with similar retention times.[4]

    • Solvent Screening: Experiment with different solvent systems to find the optimal selectivity for your specific isomers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC offers higher resolution than standard column chromatography. Different column chemistries, such as C8 or C18 reverse-phase columns, can be explored.[4]

  • Sample Loading: Avoid overloading the column, as this can lead to band broadening and poor separation.[4]

Q4: I am observing peak tailing for my pyrazinol derivative in HPLC analysis. What could be the cause and how can I resolve it?

Peak tailing in HPLC is a common issue that can affect resolution and quantification. The primary causes for pyrazinol derivatives include:

  • Secondary Interactions: The basic nitrogen atoms in the pyrazine ring can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.

  • Column Issues: A void at the head of the column or a partially blocked frit can distort the peak shape.[4]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening.[4]

To mitigate peak tailing:

  • Use a Base-Deactivated Column: These columns have fewer accessible silanol groups, reducing secondary interactions.

  • Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine, or an acidic modifier, like formic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • Check Column Health: If the column is old or has been used with harsh conditions, it may need to be replaced. Reversing and flushing the column (if permitted by the manufacturer) may also help.[4]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazinol Derivatives

Impurity TypeRecommended Solvent SystemStationary PhaseReference
Imidazole byproductsHexane/Ethyl Acetate (e.g., 90:10)Silica Gel[4],[3]
Polar impuritiesPetroleum Ether/Ethyl AcetateSilica Gel[1]
General purificationHeptane/Dichloromethane (B109758) gradientSilica Gel[4]

Experimental Protocols

Protocol 1: Column Chromatography for the Removal of Imidazole Impurities

This protocol describes a general procedure for the purification of a pyrazinol derivative from more polar imidazole byproducts using silica gel column chromatography.

Materials:

  • Crude pyrazinol derivative mixture

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a 90:10 mixture of hexane and ethyl acetate.[3][4]

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure pyrazinol derivative and evaporate the solvent under reduced pressure.

General Purification Workflow

PurificationWorkflow start Crude Pyrazinol Derivative lle Liquid-Liquid Extraction (e.g., with Hexane) start->lle column_chromatography Column Chromatography (Silica Gel) lle->column_chromatography solvent_system Select Solvent System (e.g., Hexane:EtOAc) column_chromatography->solvent_system fraction_collection Elution and Fraction Collection solvent_system->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Pure fractions identified evaporation Solvent Evaporation combine_pure->evaporation end Purified Pyrazinol Derivative evaporation->end

Caption: A typical purification workflow for pyrazinol derivatives.

Protocol 2: Preparative HPLC for Isomer Separation

This protocol provides a general guideline for separating isomeric pyrazinol derivatives using preparative HPLC. The specific conditions will need to be optimized for the particular set of isomers.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative HPLC column (e.g., C18, C8)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acidic or basic modifier (e.g., formic acid, triethylamine)

  • Sample dissolved in a suitable solvent

Procedure:

  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and column for separation.

  • System Equilibration: Equilibrate the preparative HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution and Monitoring: Elute the sample using the optimized mobile phase conditions (isocratic or gradient). Monitor the elution profile using the UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to each separated isomer as they elute from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each isomer.

  • Product Isolation: Combine the pure fractions for each isomer and remove the solvent, typically by lyophilization or evaporation, to obtain the purified isomers.

References

stability of 3,5-Dimethylpyrazin-2-ol in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylpyrazin-2-ol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound aqueous solutions?

While specific stability data for this compound in aqueous solution is not extensively documented in publicly available literature, general best practices for similar heterocyclic compounds should be followed. It is advisable to store aqueous solutions of this compound at low temperatures (2-8°C) and protected from light. For long-term storage, freezing (-20°C or -80°C) may be considered, although freeze-thaw cycles should be minimized. The pH of the solution should be maintained close to neutral, as highly acidic or basic conditions can potentially accelerate degradation of pyrazine (B50134) derivatives.

Q2: What potential factors can influence the stability of this compound in my experiments?

Several factors can potentially affect the stability of this compound in aqueous solutions:

  • pH: Extreme pH values (highly acidic or alkaline) may lead to hydrolysis of the pyrazinol ring or side chains.

  • Temperature: Elevated temperatures can increase the rate of degradation.[1]

  • Light: Exposure to UV or high-intensity visible light may induce photochemical reactions and degradation. Nitrogen-containing heterocyclic compounds can be susceptible to photodegradation.[2][3][4]

  • Presence of Oxidizing Agents: Strong oxidizing agents can potentially modify the pyrazine ring or its substituents.

  • Microbial Contamination: Although pyrazines can be formed by microorganisms, some bacteria are also capable of degrading them.[5]

Q3: Are there any known degradation pathways for pyrazinols?

Specific degradation pathways for this compound are not well-established in the literature. However, based on the general chemistry of pyrazines and other heterocyclic compounds, potential degradation mechanisms could include:

  • Hydroxylation: Introduction of additional hydroxyl groups onto the pyrazine ring.

  • Oxidation: Oxidation of the methyl groups to carboxylic acids or other oxidized species.

  • Ring Cleavage: Under more strenuous conditions, the pyrazine ring itself could be cleaved.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over time in solution. Chemical Instability: The compound may be degrading under the current storage or experimental conditions.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C or frozen) and protected from light. 2. pH Adjustment: Check the pH of your aqueous solution. If it is highly acidic or basic, consider buffering the solution to a neutral pH (around 7). 3. Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before use to minimize degradation. 4. Inert Atmosphere: For sensitive experiments, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Degradation Products: The new peaks may correspond to degradation products of this compound.1. Forced Degradation Study: To tentatively identify potential degradation products, you can perform a forced degradation study. Expose small aliquots of your solution to stress conditions (e.g., high temperature, strong acid/base, UV light, oxidizing agent) and analyze the resulting mixtures. This can help in identifying the peaks corresponding to degradation products. 2. Review Literature on Pyrazine Degradation: While specific data for this compound is scarce, reviewing literature on the degradation of other pyrazine derivatives may provide clues about the identity of the observed peaks.
Inconsistent experimental results between batches of solutions. Variability in Solution Preparation and Storage: Differences in how each batch is prepared and stored can lead to varying levels of degradation.1. Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for the preparation and storage of this compound solutions. 2. Quality Control: Perform a quick quality control check (e.g., UV-Vis spectrum, a quick HPLC run) on each new batch of solution to ensure consistency.

Experimental Protocols

The following are generalized protocols for assessing the stability of a compound like this compound in an aqueous solution. These should be adapted based on the specific experimental needs and available analytical instrumentation.

Protocol 1: Preliminary Stability Assessment under Different pH Conditions
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Incubation: Dilute the stock solution into each buffer to the final desired concentration. Aliquot these solutions into separate, sealed vials.

  • Time Points: Store the vials at a constant temperature (e.g., room temperature or 37°C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH condition.

  • Analysis: Immediately analyze the samples using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of the compound as a function of time for each pH condition to assess the stability profile.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare an aqueous solution of this compound, buffered to a pH where it is most stable (determined from Protocol 1).

  • Control Sample: Wrap a control vial completely in aluminum foil to protect it from light.

  • Exposure: Place the test and control vials in a photostability chamber with a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: At specified time intervals, withdraw samples from both the exposed and control vials.

  • Analysis: Analyze the samples to determine the concentration of this compound.

  • Data Analysis: Compare the degradation of the light-exposed sample to the control to determine the extent of photodegradation.

Visualizations

cluster_conditions Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation Pathways Heat Heat This compound This compound Heat->this compound Light (UV) Light (UV) Light (UV)->this compound Extreme pH Extreme pH Extreme pH->this compound Hydroxylated Byproducts Hydroxylated Byproducts This compound->Hydroxylated Byproducts Hydroxylation Oxidized Byproducts (e.g., Carboxylic Acids) Oxidized Byproducts (e.g., Carboxylic Acids) This compound->Oxidized Byproducts (e.g., Carboxylic Acids) Oxidation Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Ring Cleavage

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Biofilm Assays Using 3,5-Dimethylpyrazin-2-ol (DPO)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 3,5-Dimethylpyrazin-2-ol (DPO) in biofilm assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPO) and what is its expected effect on biofilm formation?

A1: this compound (DPO) is a quorum-sensing (QS) molecule, first identified in Vibrio cholerae.[1] In this bacterium, DPO acts as an autoinducer that signals to inhibit biofilm formation at high cell densities.[1][2][3] Therefore, in Vibrio cholerae and other species possessing a homologous signaling system, DPO is expected to reduce biofilm biomass in a dose-dependent manner.

Q2: How does DPO inhibit biofilm formation in Vibrio cholerae?

A2: DPO binds to the cytoplasmic transcription factor VqmA.[2][3] This DPO-VqmA complex then activates the transcription of a small regulatory RNA called VqmR. VqmR post-transcriptionally represses the expression of key biofilm formation genes, including vpsT and aphA, which are essential for the production of the biofilm matrix.[2][4]

Q3: I am not observing any biofilm inhibition when using DPO. What could be the reason?

A3: There are several potential reasons for this observation:

  • Bacterial Species: The DPO-VqmA signaling system is specific. If your bacterial species does not possess a VqmA homolog, DPO may not have the expected inhibitory effect. VqmA homologs are primarily found within the Vibrio genus.

  • Concentration of DPO: The effect of DPO is dose-dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your experimental conditions.

  • Experimental Conditions: Factors such as media composition, incubation time, and temperature can significantly influence biofilm formation and the activity of quorum-sensing molecules. Ensure these are optimized and consistent.

  • Degradation of DPO: Ensure the stability of your DPO stock solution. Improper storage may lead to degradation and loss of activity.

Q4: Can DPO be used to study biofilms in bacteria other than Vibrio cholerae?

A4: Yes, but the mechanism of action and the outcome may differ. While the VqmA-mediated pathway is specific to certain bacteria, other pyrazine (B50134) derivatives have been shown to have antibacterial or anti-biofilm effects on species like Pseudomonas aeruginosa and Staphylococcus aureus, likely through different, yet-to-be-fully-elucidated mechanisms.[5][6] It is crucial to determine if your target bacterium has a VqmA homolog or if you are investigating a more general, non-specific effect of the pyrazine compound.

Q5: My crystal violet assay results show high variability between replicates. How can I improve this?

A5: High variability in crystal violet assays is a common issue. Here are some tips to improve reproducibility:

  • Washing Steps: The washing steps to remove planktonic cells are critical. Be gentle to avoid dislodging the biofilm, but thorough enough to remove non-adherent cells. Standardize the number and vigor of washes across all plates.

  • Plate Uniformity: Use plates from the same manufacturer and lot to minimize variability in surface properties.

  • Edge Effects: Wells on the edge of the plate are prone to evaporation, which can affect biofilm growth. Avoid using the outer wells or fill them with sterile media or water to create a humidity barrier.

  • Dye Solubilization: Ensure complete solubilization of the crystal violet stain before reading the absorbance. Inconsistent solubilization is a major source of error.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No biofilm inhibition observed with DPO in Vibrio cholerae 1. DPO concentration is too low. 2. DPO has degraded. 3. The bacterial strain has a mutation in the VqmA/VqmR pathway.1. Perform a dose-response curve with a range of DPO concentrations. 2. Prepare a fresh stock solution of DPO. 3. Sequence the vqmA and vqmR genes in your strain to check for mutations. Use a wild-type strain as a positive control.
Unexpected increase in biofilm with DPO 1. The bacterial species is not Vibrio cholerae and may have a different response to pyrazines. 2. At very low concentrations, some signaling molecules can have paradoxical effects.1. Investigate the literature for the effects of pyrazines on your specific bacterial species. The mechanism may not be quorum-sensing-related. 2. Widen the range of concentrations in your dose-response experiment to observe the full effect profile.
High background in crystal violet assay 1. Incomplete removal of planktonic cells. 2. DPO or media components are staining with crystal violet.1. Optimize the washing steps. Ensure you are using a consistent and gentle washing technique. 2. Run a control with DPO in sterile media (no bacteria) to see if it contributes to the background signal. If so, subtract this background from your experimental values.
Inconsistent results across different experiments 1. Variability in inoculum preparation. 2. Inconsistent incubation conditions. 3. Pipetting errors.1. Standardize the growth phase and optical density of the bacterial culture used for inoculation. 2. Ensure the incubator maintains a stable temperature and humidity. 3. Calibrate your pipettes regularly and use proper pipetting techniques.
DPO appears to inhibit bacterial growth 1. At high concentrations, some quorum-sensing molecules can have bactericidal or bacteriostatic effects.1. Perform a growth curve analysis (e.g., by measuring OD600 over time) in the presence of DPO to determine its minimum inhibitory concentration (MIC). For anti-biofilm assays, use DPO at sub-MIC concentrations.

Quantitative Data Summary

The following table provides an illustrative example of the expected dose-dependent inhibitory effect of this compound on Vibrio cholerae biofilm formation. Actual values may vary depending on the specific strain and experimental conditions.

DPO Concentration (µM) Biofilm Formation (% of Control) Standard Deviation
0 (Control)100%± 5.0%
1085%± 4.5%
5055%± 6.2%
10030%± 3.8%
20022%± 4.1%

Experimental Protocols

Crystal Violet Biofilm Assay for DPO Activity

This protocol is adapted for a 96-well plate format to assess the effect of DPO on biofilm formation.

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Bacterial strain of interest (e.g., Vibrio cholerae)

  • Appropriate liquid growth medium (e.g., LB broth)

  • This compound (DPO) stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the bacterial strain in the appropriate liquid medium at the optimal temperature with shaking.

  • Assay Preparation: Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.

  • DPO Addition: In the wells of the 96-well plate, add 100 µL of the diluted bacterial culture. Then, add the desired concentrations of DPO. Include a vehicle control (the solvent used to dissolve DPO) and a no-treatment control. Also include wells with sterile medium only for background measurement.

  • Incubation: Cover the plate and incubate statically at the optimal temperature for biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully discard the liquid from the wells. Wash the wells gently three times with 200 µL of PBS to remove planktonic cells. After the final wash, remove as much liquid as possible by inverting the plate and tapping it on a paper towel.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the plate three times with PBS as described in step 5.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature, occasionally gently shaking the plate to ensure full solubilization.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-595 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the sterile medium control from all other readings. Express the results as a percentage of the no-treatment control.

Visualizations

DPO Signaling Pathway in Vibrio cholerae

DPO_Signaling_Pathway DPO This compound (DPO) VqmA VqmA (Transcription Factor) DPO->VqmA Binds and Activates VqmR_gene vqmR gene VqmA->VqmR_gene Activates Transcription VqmR_sRNA VqmR (sRNA) VqmR_gene->VqmR_sRNA is transcribed to vpsT_mRNA vpsT mRNA VqmR_sRNA->vpsT_mRNA Represses Translation aphA_mRNA aphA mRNA VqmR_sRNA->aphA_mRNA Represses Translation VpsT_protein VpsT Protein vpsT_mRNA->VpsT_protein is translated to Biofilm_Matrix Biofilm Matrix Production VpsT_protein->Biofilm_Matrix Promotes

Caption: DPO-mediated signaling pathway for biofilm repression in Vibrio cholerae.

Experimental Workflow for Biofilm Assay

Biofilm_Assay_Workflow cluster_prep Preparation cluster_incubation Biofilm Growth cluster_staining Staining cluster_quantification Quantification A Prepare Bacterial Inoculum B Add Culture and DPO to 96-well Plate A->B C Incubate (24-48h) B->C D Wash to Remove Planktonic Cells C->D E Stain with 0.1% Crystal Violet D->E F Wash Excess Stain E->F G Solubilize Stain with Acetic Acid F->G H Measure Absorbance (550-595 nm) G->H

Caption: General workflow for quantifying biofilm formation using the crystal violet method.

References

Technical Support Center: 3,5-Dimethylpyrazin-2-ol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3,5-Dimethylpyrazin-2-ol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges and interferences encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the accurate mass and molecular formula of this compound?

The molecular formula for this compound is C₆H₈N₂O. Its monoisotopic mass is 124.0637 Da.[1] When conducting high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ should be observed at m/z 125.0710.

Q2: What are the expected product ions for this compound in MS/MS analysis?

Based on these principles, likely Multiple Reaction Monitoring (MRM) transitions for the precursor ion m/z 125.1 would include the product ions listed in the table below.

Precursor Ion [M+H]⁺Predicted Product IonNeutral LossPotential Rationale
125.1107.1H₂O (18 Da)Dehydration is a common fragmentation for alcohol-containing compounds.[4]
125.197.1CO (28 Da)Loss of carbon monoxide from the pyrazinone ring structure.
125.182.1HNCO (43 Da)Loss of isocyanic acid, a known pathway for pyrimidinones.
125.167.1CO + H₂O + CH₃Combination of common neutral losses.

Note: These transitions are predictive. It is crucial to confirm fragmentation patterns using a certified reference standard for this compound.

Q3: What are the primary sources of interference in this compound analysis?

Interference can be categorized into three main types:

  • Isomeric Interference: Compounds with the same molecular formula and mass.

  • Isobaric Interference: Compounds with different formulas but the same nominal mass.

  • Matrix Effects: Co-eluting compounds from the sample matrix that suppress or enhance the analyte's ionization.[3]

Q4: Which isomers can interfere with this compound analysis?

The most significant isomeric interference comes from other dimethylpyrazin-2-ol positional isomers. These compounds have identical molecular weights and often produce very similar mass spectra, making them indistinguishable by mass spectrometry alone.

Interfering IsomerMolecular FormulaMonoisotopic Mass (Da)Key Differentiator
3,6-Dimethylpyrazin-2-ol C₆H₈N₂O124.0637Chromatographic Separation
5,6-Dimethylpyrazin-2-ol C₆H₈N₂O124.0637Chromatographic Separation

Because their mass spectra can be nearly identical, robust chromatographic separation is essential for accurate quantification.[5]

Q5: Are there known isobaric interferences for this compound?

Yes, any compound with the molecular formula C₆H₈N₂O or another formula that results in the same nominal mass can be a potential isobaric interference. High-resolution mass spectrometry can help distinguish between compounds with different elemental compositions, but chromatographic separation is still the most reliable method for resolving them.

Potential Isobaric CompoundMolecular FormulaMonoisotopic Mass (Da)
2,3-DiaminophenolC₆H₈N₂O124.0637[6]
Aminopyridinylmethanols (various isomers)C₆H₈N₂O124.0637

Q6: How can I minimize matrix effects in my analysis?

Matrix effects arise from endogenous components in biological samples, such as phospholipids (B1166683), salts, and proteins, which can co-elute with the analyte and interfere with ionization.[4][7] Strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Employ techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[8]

  • Chromatographic Separation: Optimize your LC method to separate the analyte from the bulk of the matrix components.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Troubleshooting Guides

Problem 1: Poor Peak Shape or No Peak Detected
Possible CauseRecommended Solution
Low Analyte Concentration Ensure the sample concentration is within the instrument's linear range. Prepare a fresh, higher-concentration standard to verify instrument performance.
Improper Ionization Settings Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Electrospray ionization (ESI) in positive mode is typically used for pyrazines.
Suboptimal Mobile Phase Ensure the mobile phase pH is appropriate. For basic compounds like pyrazines, a mobile phase with a low concentration of formic acid (e.g., 0.1%) is common.[8]
Sample Degradation Verify the stability of this compound in your sample matrix and storage conditions.
Problem 2: Suspected Interference (Co-elution with Isomer/Isobar)
Possible CauseRecommended Solution
Insufficient Chromatographic Resolution Modify the LC method. Try changing the organic modifier (e.g., from acetonitrile (B52724) to methanol), adjusting the gradient slope, or using a column with a different stationary phase chemistry (e.g., PFP, HILIC).[5]
Confirmation of Co-elution Analyze individual standards of the suspected interfering isomers to confirm their retention times under your method conditions.
Isobaric Interference If HRMS is available, check the accurate mass of the interfering peak. A different accurate mass indicates a different elemental composition. If not, unique MS/MS fragments are needed.
Problem 3: Inconsistent Results and Poor Reproducibility
Possible CauseRecommended Solution
Significant Matrix Effects Develop a more rigorous sample cleanup protocol. Solid-phase extraction (SPE) is highly effective at removing phospholipids and other interferences from plasma.[7]
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the autosampler wash method.
Instrument Instability Perform system suitability tests before each run. Check for stable spray and consistent pressure. Calibrate the mass spectrometer regularly.

Experimental Protocols

Protocol: LC-MS/MS Method for Separation of Pyrazine (B50134) Isomers

This protocol provides a starting point for developing a method to separate this compound from its isomers. Optimization will be required for specific matrices.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (ideally ¹³C- or ¹⁵N-labeled this compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: Monitor the predicted transitions from the FAQ section (e.g., 125.1 -> 107.1 and 125.1 -> 97.1). Optimize collision energies for each transition using a reference standard.

Visualizations

G cluster_start cluster_check cluster_actions cluster_matrix cluster_matrix_actions start Interference Suspected (e.g., poor accuracy, extra peaks) check_blank High Signal in Blank? start->check_blank check_isomers Isomer Standards Available? check_blank->check_isomers No action_carryover Troubleshoot Carryover: - Improve needle wash - Inject extra blanks check_blank->action_carryover Yes action_confirm_rt Confirm Isomer RTs: Inject individual isomer standards check_isomers->action_confirm_rt Yes check_matrix Matrix Effects Suspected? check_isomers->check_matrix No action_contamination Identify Contamination Source: - Check solvents, vials, SPE cartridges action_carryover->action_contamination action_optimize_lc Optimize LC Separation: - Change gradient/solvent - Test different column action_confirm_rt->action_optimize_lc Co-elution Confirmed action_hrms Use HRMS to Check Mass: Confirm elemental composition action_optimize_lc->action_hrms Separation Fails action_unique_frag Find Unique Fragment: Optimize collision energy to find discriminating product ions action_optimize_lc->action_unique_frag Separation Fails action_cleanup Improve Sample Cleanup: - Use SPE or LLE - Remove phospholipids check_matrix->action_cleanup Yes action_dilute Dilute Sample action_cleanup->action_dilute action_sil Implement Stable Isotope Labeled Internal Standard action_dilute->action_sil

Caption: A workflow for troubleshooting interference issues.

Fragmentation_Pathway parent [M+H]⁺ m/z = 125.1 frag1 [M+H - H₂O]⁺ m/z = 107.1 parent->frag1 - H₂O frag2 [M+H - CO]⁺ m/z = 97.1 parent->frag2 - CO frag3 [M+H - HNCO]⁺ m/z = 82.1 parent->frag3 - HNCO

Caption: Predicted fragmentation of this compound.

Interference_Types center Analytical Interference isomeric Isomeric (Same Formula, Same Mass) Ex: 3,6-Dimethylpyrazin-2-ol center->isomeric isobaric Isobaric (Different Formula, Same Mass) Ex: 2,3-Diaminophenol center->isobaric matrix Matrix Effects (Co-eluting Components) Ex: Phospholipids, Salts center->matrix solution_isomeric Solution: Chromatographic Separation isomeric->solution_isomeric solution_isobaric Solution: Chromatography or HRMS isobaric->solution_isobaric solution_matrix Solution: Sample Cleanup, Dilution, SIL-IS matrix->solution_matrix

Caption: Key sources of mass spectrometry interference.

References

avoiding imidazole byproducts in pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazine (B50134) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of imidazole (B134444) byproducts during pyrazine synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I am observing significant imidazole byproduct formation in my pyrazine synthesis. What are the common causes?

A1: Imidazole byproducts, such as 4-methyl imidazole, are common impurities in pyrazine synthesis, particularly in reactions involving ammonium (B1175870) hydroxide (B78521) and sugars or α-dicarbonyl compounds.[1] The formation of these byproducts is influenced by several factors, including:

  • Reaction Conditions: High temperatures and suboptimal pH can favor the reaction pathways leading to imidazole formation.

  • Starting Materials: The presence of certain aldehydes as impurities or intermediates in the reaction mixture can react with α-dicarbonyl compounds and ammonia (B1221849) to yield imidazoles.

  • Extraction Solvent: The use of polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) for liquid-liquid extraction can co-extract polar imidazole byproducts along with the desired pyrazine.[1]

Q2: How can I minimize imidazole byproduct formation during the reaction?

A2: Minimizing imidazole formation requires careful control over reaction parameters:

  • Temperature Control: While higher temperatures can increase the rate of pyrazine formation, excessively high temperatures can also lead to degradation and increased byproduct formation. A systematic optimization of the reaction temperature is crucial.

  • pH Control: The pH of the reaction medium can influence the selectivity towards pyrazine formation. Ensuring a sufficiently basic environment can sometimes suppress competing side reactions.

  • Reactant Stoichiometry: The molar ratio of reactants, particularly the concentration of the ammonia source, can be a critical factor. A high concentration of ammonia may favor the desired dihydropyrazine (B8608421) intermediate formation.

Q3: What is the best way to remove imidazole byproducts during workup and purification?

A3: Several techniques can be employed to effectively remove imidazole impurities:

  • Solvent Selection for Extraction: For liquid-liquid extraction, using a non-polar solvent like hexane (B92381) is highly recommended. Hexane shows good selectivity for extracting pyrazines while leaving the more polar imidazole byproducts in the aqueous phase.[1]

  • Column Chromatography: Passing the crude product through a silica (B1680970) gel column is an effective method for separating pyrazines from more polar imidazole impurities.[1] A solvent system such as a hexane/ethyl acetate mixture can be used for elution.[1]

  • Distillation: For volatile pyrazines, distillation can be a viable purification method. Imidazole byproducts are generally less volatile and will remain in the distillation residue.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High levels of imidazole byproducts detected by GC-MS. 1. Reaction conditions favor imidazole formation. 2. Inappropriate extraction solvent.1. Optimize reaction temperature and pH. Conduct small-scale experiments to find the optimal balance for pyrazine yield and purity. 2. Switch to a non-polar extraction solvent like hexane for liquid-liquid extraction.[1]
Low yield of desired pyrazine product. 1. Suboptimal reaction conditions (temperature, time, catalyst). 2. Incomplete reaction. 3. Product loss during workup.1. Systematically vary the reaction parameters to identify the optimal conditions. 2. Monitor the reaction progress using TLC or GC to ensure it goes to completion. 3. Perform multiple extractions during workup to ensure complete recovery of the product.
Difficulty in separating pyrazine from imidazole byproducts. Similar polarity of the desired pyrazine and the imidazole byproduct.1. Optimize the mobile phase for column chromatography to improve separation. A gradient elution might be necessary. 2. Consider derivatization of the imidazole to alter its polarity before chromatography.

Data Presentation

While direct comparative data on pyrazine versus imidazole yield is scarce in the literature, the following tables provide insights into factors that can be optimized to improve pyrazine yield, which indirectly helps in minimizing the proportion of byproducts.

Table 1: Effect of Catalyst and Base on the Synthesis of 2,5-Diphenylpyrazine

Catalyst (mol%)Base (equiv.)SolventYield (%)
NoneK₂CO₃ (2.0)Toluene45
Pd(OAc)₂ (5)K₂CO₃ (2.0)Toluene82
Cu(OAc)₂ (5)K₂CO₃ (2.0)Toluene65
FeCl₃ (5)K₂CO₃ (2.0)Toluene58
Pd(OAc)₂ (5)Cs₂CO₃ (2.0)Toluene91
Pd(OAc)₂ (5)Na₂CO₃ (2.0)Toluene75

Table 2: Effect of Solvent on the Synthesis of a Pyrazinamide (B1679903) Derivative

Solventlog PYield (%)
Methanol-0.77<10
Ethanol-0.31~20
Isopropanol0.05~30
tert-Amyl alcohol1.4>90
Acetonitrile-0.34<10
Dichloromethane (B109758)1.25<10
DMSO-1.35<10
THF0.46<10
2-MeTHF0.99<10

Data adapted from a study on enzymatic synthesis of pyrazinamide derivatives. While not directly measuring imidazole byproducts, it highlights the significant impact of solvent choice on product yield.

Experimental Protocols

Protocol 1: Selective Synthesis of 2,5-Dimethylpyrazine (B89654) with Minimized Pyrrole (B145914) Byproduct

This protocol is adapted from a method focused on minimizing a common pyrrole byproduct, the principles of which can be applied to reducing imidazole formation by controlling reaction conditions.

Materials:

  • 2,5-Hexanedione (B30556)

  • Ammonium carbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione and a molar excess of ammonium carbonate. A high-boiling point alcohol can be used as a solvent.

  • Reaction Conditions: Heat the mixture with stirring. To favor pyrazine formation, it is recommended to maintain a lower reaction temperature and ensure the reaction medium is sufficiently basic. A high concentration of the ammonia source is also beneficial.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2,5-dimethylpyrazine from polar byproducts.

Protocol 2: GC-MS Method for Simultaneous Quantification of Pyrazines and Imidazoles

This protocol provides a general framework for the analysis of pyrazine and imidazole compounds in a reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of nitrogen-containing heterocyclic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, perform a liquid-liquid extraction as described in the troubleshooting section, using hexane to selectively extract pyrazines.

  • Add an appropriate internal standard for quantification.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification.

Data Analysis:

  • Identify pyrazine and imidazole peaks based on their retention times and mass spectra by comparing with reference standards and mass spectral libraries.

  • Quantify the compounds by integrating the peak areas and using the internal standard for calibration.

Visualizations

Reaction_Pathway alpha_dicarbonyl α-Dicarbonyl Compound dihydropyrazine Dihydropyrazine Intermediate alpha_dicarbonyl->dihydropyrazine + Ammonia imidazole_intermediate Imidazole Intermediate alpha_dicarbonyl->imidazole_intermediate + Ammonia + Aldehyde ammonia Ammonia ammonia->dihydropyrazine ammonia->imidazole_intermediate aldehyde Aldehyde aldehyde->imidazole_intermediate pyrazine Pyrazine (Desired Product) dihydropyrazine->pyrazine Oxidation imidazole Imidazole (Byproduct) imidazole_intermediate->imidazole Cyclization

Competing pathways in pyrazine and imidazole synthesis.

Troubleshooting_Workflow start High Imidazole Byproduct Detected check_reaction Review Reaction Conditions start->check_reaction check_extraction Review Extraction Procedure start->check_extraction optimize_temp Optimize Temperature check_reaction->optimize_temp optimize_ph Optimize pH check_reaction->optimize_ph optimize_reactants Optimize Reactant Ratio check_reaction->optimize_reactants change_solvent Switch to Non-polar Solvent (e.g., Hexane) check_extraction->change_solvent purify Purify via Column Chromatography or Distillation optimize_temp->purify optimize_ph->purify optimize_reactants->purify change_solvent->purify end Pure Pyrazine purify->end

Troubleshooting workflow for imidazole byproduct removal.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of Pyrazinols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the liquid-liquid extraction of pyrazinols.

Troubleshooting Guide

This guide is designed to help you resolve common problems that may arise during the liquid-liquid extraction of pyrazinols.

Question: Why is my pyrazinol recovery low?

Answer: Low recovery of pyrazinols can be attributed to several factors, including the choice of solvent, pH of the aqueous phase, number of extractions, and the presence of emulsions.

  • Solvent Choice: The polarity of the extraction solvent should be matched with the polarity of the pyrazinol derivative.[1] For many pyrazinols, solvents like dichloromethane (B109758), diethyl ether, or a mixture of hexane (B92381) and ethyl acetate (B1210297) are effective.[2] Hexane is a good choice to avoid the co-extraction of more polar impurities like imidazoles.[3]

  • pH of the Aqueous Phase: The pH of the aqueous phase is a critical parameter that can affect the solubility and partitioning of pyrazinols.[4] For basic pyrazinols, adjusting the pH of the aqueous solution to be two pH units above the pKa of the analyte will ensure it is in its neutral form, optimizing its partitioning into the organic phase.[1] Conversely, for acidic pyrazinols, the pH should be adjusted to two units below the pKa.[1]

  • Number of Extractions: A single extraction is often insufficient to achieve high recovery.[3] Performing multiple extractions with fresh solvent each time will significantly improve the yield.[3][5]

  • Emulsion Formation: The formation of an emulsion at the interface of the aqueous and organic layers can trap your product and lead to poor recovery.[6]

Question: How can I break up an emulsion that has formed during extraction?

Answer: Emulsions are a common issue, especially when dealing with complex matrices.[6] Here are several strategies to break them:

  • Gentle Mixing: Instead of vigorous shaking, try gently swirling or inverting the separatory funnel.[6]

  • Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[6]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[2]

  • Filtration: Passing the emulsified mixture through a bed of celite or glass wool can sometimes break the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the mixture and help to break the emulsion.[6]

Question: I am seeing unexpected peaks in my GC-MS analysis after extraction. What could be the cause?

Answer: The presence of unexpected peaks often indicates the co-extraction of impurities.

  • Imidazole (B134444) Derivatives: When using solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, imidazole derivatives can be co-extracted with pyrazines.[3] To avoid this, consider using hexane as the extraction solvent.[3]

  • Solvent Impurities: Ensure that the solvents you are using are of high purity, as impurities in the solvent can appear in your analysis.

  • Sample Matrix Components: Components from your initial sample matrix may be partially soluble in the extraction solvent. A sample cleanup step, such as passing the extract through a small plug of silica (B1680970) gel, can help to remove these impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting pyrazinols?

A1: The ideal solvent depends on the specific pyrazinol derivative and the sample matrix. Common solvents for pyrazinol extraction include hexane, methyl-t-butyl ether (MTBE), ethyl acetate, and dichloromethane.[2][3] Hexane is less polar and is a good choice for extracting less polar pyrazinols and avoiding the co-extraction of polar impurities like imidazoles.[3] More polar solvents like ethyl acetate and dichloromethane may be more effective for more polar pyrazinols.[3]

Q2: How does pH affect the extraction of pyrazinols?

A2: The pH of the aqueous phase is a critical factor in liquid-liquid extraction, as it can alter the charge state of the analyte and thus its solubility in the aqueous and organic phases.[4][8] To maximize the extraction of a basic pyrazinol into an organic solvent, the pH of the aqueous phase should be adjusted to be at least two pH units above the pKa of the pyrazinol, ensuring it is in its neutral, more organosoluble form.[1] For acidic pyrazinols, the pH should be adjusted to at least two pH units below the pKa.[1]

Q3: How many extractions are necessary for good recovery?

A3: For effective liquid-liquid extraction of pyrazines from an aqueous solution, multiple extractions with fresh solvent are required.[3] A procedure using three extractions has been shown to provide adequate recovery efficiencies.[5]

Q4: What is "salting out" and how can it help my extraction?

A4: "Salting out" is a technique used to decrease the solubility of an organic compound in the aqueous phase, thereby promoting its transfer into the organic phase.[1] This is achieved by adding a salt, such as sodium chloride or sodium sulfate, to the aqueous layer.[1] This can be particularly useful for improving the recovery of more hydrophilic pyrazinols.[1]

Q5: How can I confirm the identity and purity of my extracted pyrazinols?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly selective and sensitive analytical method commonly used for the identification and quantification of pyrazines after extraction. By comparing the mass spectrum and retention time of your extracted compound to a known standard, you can confirm its identity and assess its purity.

Data Presentation

Table 1: Properties of Common Solvents for Pyrazinol Extraction

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexWater Solubility
HexaneC₆H₁₄690.6550.1Insoluble
Diethyl Ether(C₂H₅)₂O34.60.7132.86.9 g/100 mL
DichloromethaneCH₂Cl₂39.61.3263.11.3 g/100 mL
Ethyl AcetateC₄H₈O₂77.10.9024.48.3 g/100 mL
Methyl-t-butyl ether (MTBE)C₅H₁₂O55.20.7402.54.8 g/100 mL

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of Pyrazinols

  • Sample Preparation: Dissolve the crude sample containing the pyrazinol in a suitable aqueous solution.

  • pH Adjustment: Adjust the pH of the aqueous solution according to the properties of the target pyrazinol. For basic pyrazinols, adjust the pH to >9 with a suitable base (e.g., 1M NaOH).

  • Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of the chosen organic solvent (e.g., dichloromethane or hexane).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of fresh organic solvent.[5]

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude pyrazinol extract.

Protocol 2: Post-Extraction Cleanup with a Silica Plug

  • Prepare Silica Plug: Place a small amount of cotton or glass wool at the bottom of a Pasteur pipette. Add a small layer of sand, followed by approximately 2-3 cm of silica gel, and another small layer of sand on top.

  • Equilibrate: Pre-wet the silica plug with the solvent system that will be used for elution (e.g., hexane).

  • Load Sample: Dissolve the crude pyrazinol extract in a minimal amount of the elution solvent and carefully load it onto the top of the silica plug.

  • Elute: Elute the pyrazinol from the silica plug with the chosen solvent (e.g., 90:10 hexane:ethyl acetate).[3]

  • Collect Fractions: Collect the eluent containing the purified pyrazinol.

  • Analyze: Analyze the collected fractions by TLC or GC-MS to confirm the presence of the purified pyrazinol.

Visualizations

LLE_Optimization_Workflow cluster_start Start cluster_optimization Optimization Steps cluster_analysis Analysis & Purification start Crude Pyrazinol Sample in Aqueous Solution solvent_selection Select Organic Solvent (e.g., Hexane, DCM, EtOAc) start->solvent_selection ph_adjustment Adjust Aqueous pH (based on pyrazinol pKa) solvent_selection->ph_adjustment extraction_cycles Perform Multiple Extractions (e.g., 3 cycles) ph_adjustment->extraction_cycles salting_out Consider 'Salting Out' (add NaCl or Na2SO4) extraction_cycles->salting_out phase_separation Separate Organic Layer salting_out->phase_separation drying Dry Organic Layer (e.g., Na2SO4) phase_separation->drying concentration Concentrate Extract drying->concentration analysis Analyze by GC-MS concentration->analysis

Caption: Workflow for optimizing liquid-liquid extraction of pyrazinols.

Troubleshooting_Decision_Tree start Problem with Pyrazinol LLE low_recovery Low Recovery? start->low_recovery Check Yield emulsion Emulsion Formed? low_recovery->emulsion No check_solvent Optimize Solvent Choice (match polarity) low_recovery->check_solvent Yes extra_peaks Unexpected GC-MS Peaks? emulsion->extra_peaks No add_brine Add Brine (Saturated NaCl) emulsion->add_brine Yes change_solvent Change to Hexane (to avoid polar impurities) extra_peaks->change_solvent Yes check_ph Adjust Aqueous pH (2 units from pKa) check_solvent->check_ph increase_extractions Increase Number of Extractions (>= 3 cycles) check_ph->increase_extractions centrifuge Centrifuge the Mixture add_brine->centrifuge gentle_mixing Use Gentle Mixing centrifuge->gentle_mixing silica_plug Use Silica Plug Cleanup change_solvent->silica_plug

Caption: Decision tree for troubleshooting common LLE issues.

pH_Effect_on_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase pyrazinol_aq Pyrazinol (Pz) protonated_pyrazinol Protonated Pyrazinol (PzH+) (Water Soluble) pyrazinol_aq->protonated_pyrazinol Equilibrium shifts left neutral_pyrazinol Neutral Pyrazinol (Pz) (Less Water Soluble) pyrazinol_aq->neutral_pyrazinol Equilibrium shifts right pyrazinol_org Pyrazinol (Pz) (Organic Soluble) protonated_pyrazinol->pyrazinol_org Poor Partitioning neutral_pyrazinol->pyrazinol_org Partitions into Organic Phase low_ph Low pH (Acidic) pH < pKa - 2 low_ph->pyrazinol_aq high_ph High pH (Basic) pH > pKa + 2 high_ph->pyrazinol_aq

Caption: Effect of pH on the extraction of a basic pyrazinol.

References

Technical Support Center: Enhancing the NMR Signal of 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during NMR analysis of 3,5-Dimethylpyrazin-2-ol, with a focus on signal enhancement.

Troubleshooting Guides

This section provides solutions to common issues related to weak NMR signals for this compound.

Problem: My 1H or 13C NMR signal for this compound is too weak to be accurately analyzed.

  • Possible Cause 1: Low Sample Concentration. The signal intensity is directly proportional to the concentration of the analyte.

    • Solution: Increase the concentration of your this compound sample if possible. Be mindful of solubility limits in your chosen NMR solvent.

  • Possible Cause 2: Suboptimal NMR Acquisition Parameters. The number of scans, pulse sequence, and relaxation delays can significantly impact signal-to-noise.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. Optimize the relaxation delay (D1) based on the T1 relaxation time of the nuclei of interest. For quantitative analysis, D1 should be at least 5 times the longest T1.

  • Possible Cause 3: Poor Choice of NMR Solvent. The solvent can affect the solubility of the analyte and may interact with it, leading to line broadening and reduced signal intensity.[1][2]

    • Solution: Test different deuterated solvents in which this compound is highly soluble. Common choices include CDCl3, DMSO-d6, and MeOD-d4.[1][2]

Problem: I am observing significant peak broadening in my NMR spectrum.

  • Possible Cause 1: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.[3][4]

    • Solution: Ensure all glassware is thoroughly cleaned to remove any metal contaminants. Use high-purity solvents and reagents. The addition of a chelating agent like EDTA can sometimes help sequester paramagnetic ions.

  • Possible Cause 2: Chemical Exchange. The hydroxyl proton of this compound can undergo chemical exchange with residual water or other labile protons in the sample, leading to a broad signal.

    • Solution: Use thoroughly dried NMR solvents. For samples in solvents like DMSO-d6, gentle heating can sometimes sharpen exchangeable proton signals.

  • Possible Cause 3: Molecular Aggregation. At higher concentrations, molecules may start to aggregate, leading to broader lines due to slower tumbling.

    • Solution: Acquire spectra at different concentrations to check for this effect. A decrease in concentration may lead to sharper signals.

Frequently Asked Questions (FAQs)

Q1: What advanced techniques can I use to significantly enhance the NMR signal of this compound?

A1: For substantial signal enhancement, you can explore hyperpolarization techniques such as Signal Amplification By Reversible Exchange (SABRE) and Dynamic Nuclear Polarization (DNP).[5][6][7]

  • SABRE (Signal Amplification By Reversible Exchange): This technique uses parahydrogen to hyperpolarize a substrate through a catalyst.[5][6] It has been shown to be highly effective for pyrazine (B50134) compounds, offering signal enhancements of several orders of magnitude.[5][8]

  • DNP (Dynamic Nuclear Polarization): DNP transfers the high polarization of electron spins to nuclear spins, resulting in a massive signal boost.[7][9][10] This method is particularly powerful for solid-state NMR but can also be applied to solutions through dissolution DNP.[10]

Q2: Can I use chemical additives to improve the resolution and intensity of my NMR spectrum?

A2: Yes, lanthanide shift reagents can be used to improve spectral resolution by inducing large chemical shifts.[11][12][13][14][15]

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that coordinate to Lewis basic sites in the molecule, such as the nitrogen atoms or the hydroxyl group in this compound.[11][12] This interaction causes a significant shift in the resonance frequencies of nearby protons, which can help to resolve overlapping signals.[11][15] Europium and praseodymium complexes are commonly used LSRs.[12]

Q3: How does Paramagnetic Relaxation Enhancement (PRE) work, and can it be useful for studying this compound?

A3: PRE is a phenomenon where a paramagnetic center enhances the relaxation rates of nearby nuclear spins, leading to line broadening and a decrease in signal intensity.[3][4][16][17] While this may seem counterintuitive for signal enhancement, it provides valuable structural information. The magnitude of the PRE effect is proportional to r-6, where r is the distance between the nucleus and the paramagnetic center.[16] This strong distance dependence allows for the determination of long-range distance restraints in molecules.[17] For this compound, introducing a paramagnetic label could help in conformational studies or in studying its interaction with other molecules.

Quantitative Data Summary

The following table summarizes the signal enhancements reported for pyrazine derivatives using various techniques. While specific data for this compound is not available, these values provide an estimate of the potential enhancement.

TechniqueMoleculeNucleusFold EnhancementReference
SABREPyrazine1H~107-fold[5]
SABRE2-Methylpyrazine1H~33-fold[5]
SABRE2,6-Dimethylpyrazine1H~11-fold[5]
SABREPyrazine1H2200-fold[6]
SABREPyrazine15N38% Polarization[6]
DNPGeneral1Hup to 660-fold[10][18]
DNPGeneral13Cup to 2600-fold[10]

Experimental Protocols

Protocol 1: Signal Enhancement using a Lanthanide Shift Reagent (LSR)

  • Sample Preparation: Prepare a stock solution of this compound in a dry, aprotic deuterated solvent (e.g., CDCl3) at a known concentration.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.

  • LSR Addition: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)3) in the same deuterated solvent.

  • Titration: Add small aliquots of the LSR stock solution to the NMR tube containing your sample.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition of the LSR.

  • Data Analysis: Monitor the chemical shift changes of the resonances. The magnitude of the induced shift is related to the proximity of the protons to the binding site of the LSR.

Protocol 2: Hyperpolarization using Signal Amplification By Reversible Exchange (SABRE)

Note: This is a general protocol and requires specialized equipment for handling parahydrogen.

  • Catalyst Preparation: In an NMR tube, dissolve the SABRE catalyst (e.g., [Ir(IMes)(COD)Cl]) and a co-substrate (e.g., imidazole) in a suitable deuterated solvent.

  • Substrate Addition: Add the this compound to the NMR tube. The concentration of the substrate and co-substrate needs to be optimized.

  • Parahydrogen Introduction: Bubble parahydrogen gas through the solution for a defined period.

  • Magnetic Field Transfer: Quickly transfer the sample to the NMR spectrometer. The polarization transfer is most efficient at a low magnetic field, so a magnetic field cycling setup is often used.

  • NMR Acquisition: Acquire a single-scan 1H NMR spectrum immediately after the polarization transfer.

  • Comparison: Compare the signal intensities of the hyperpolarized spectrum with a thermally polarized spectrum acquired with the same parameters.

Visualizations

experimental_workflow Troubleshooting Workflow for Weak NMR Signal start Weak NMR Signal for This compound check_concentration Is sample concentration adequate? start->check_concentration increase_concentration Increase sample concentration check_concentration->increase_concentration No check_params Are acquisition parameters optimized? (scans, D1) check_concentration->check_params Yes increase_concentration->check_params optimize_params Increase number of scans Optimize D1 check_params->optimize_params No check_solvent Is the solvent appropriate? check_params->check_solvent Yes optimize_params->check_solvent change_solvent Test alternative deuterated solvents check_solvent->change_solvent No advanced_methods Consider Advanced Techniques check_solvent->advanced_methods Yes change_solvent->advanced_methods hyperpolarization Hyperpolarization (SABRE, DNP) advanced_methods->hyperpolarization lsr Lanthanide Shift Reagents advanced_methods->lsr end Signal Enhanced hyperpolarization->end lsr->end sabre_pathway SABRE Hyperpolarization Pathway cluster_catalyst Catalytic Cycle catalyst [Ir(IMes)] Catalyst activated_catalyst [Ir(H)2(IMes)(Substrate)n] catalyst->activated_catalyst Oxidative Addition & Ligand Exchange activated_catalyst->catalyst Regeneration substrate This compound (Substrate) activated_catalyst->substrate Polarization Transfer & Dissociation parahydrogen Parahydrogen (p-H2) parahydrogen->catalyst substrate->catalyst hyperpolarized_substrate Hyperpolarized This compound substrate->hyperpolarized_substrate nmr_detection NMR Detection hyperpolarized_substrate->nmr_detection

References

Validation & Comparative

A Comparative Guide: 3,5-Dimethylpyrazin-2-ol vs. Acyl-Homoserine Lactone Quorum Sensing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key classes of bacterial quorum sensing (QS) molecules: the recently identified 3,5-Dimethylpyrazin-2-ol (DPO) and the well-established Acyl-Homoserine Lactones (AHLs). Understanding the distinct mechanisms and potential for therapeutic intervention of these signaling pathways is critical for the development of novel anti-infective strategies.

Introduction to Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. When the concentration of these autoinducers reaches a critical threshold, it triggers a coordinated response, often leading to the expression of virulence factors, biofilm formation, and other behaviors crucial for bacterial survival and pathogenesis.

Acyl-Homoserine Lactones (AHLs) are the primary quorum sensing signals in a wide range of Gram-negative bacteria.[1][2][3] They consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[4][5] This structural diversity allows for species-specific communication.

This compound (DPO) is a more recently discovered autoinducer identified in the human pathogen Vibrio cholerae.[6][7] This pyrazine-derived molecule represents a distinct class of QS signals and highlights the expanding diversity of bacterial chemical languages.

Comparative Analysis of Signaling Pathways

The signaling pathways for DPO and AHLs, while both culminating in the regulation of gene expression, involve distinct receptors and downstream effectors.

Acyl-Homoserine Lactone (AHL) Signaling

The canonical AHL quorum sensing circuit involves a LuxI-type synthase and a LuxR-type transcriptional regulator.

  • Synthesis: LuxI-type enzymes synthesize specific AHL molecules.

  • Diffusion: AHLs are small, lipid-soluble molecules that can diffuse across the bacterial cell membrane.

  • Detection: At high concentrations, AHLs bind to and activate their cognate LuxR-type cytoplasmic receptor proteins.

  • Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription.[2] This often includes a positive feedback loop by upregulating the expression of the LuxI synthase.

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI (Synthase) AHL_out AHL LuxI->AHL_out Synthesis & Export LuxR LuxR (Receptor) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Gene Promoters (lux box) AHL_LuxR->DNA Binding Gene_Expression Quorum Sensing Regulated Genes DNA->Gene_Expression Transcription AHL_in AHL AHL_out->AHL_in Diffusion (High Cell Density) AHL_in->LuxR Binding & Activation AHL_in->AHL_LuxR

Figure 1: Canonical AHL Quorum Sensing Pathway.
This compound (DPO) Signaling

The DPO signaling pathway in Vibrio cholerae involves the VqmA receptor and the VqmR small regulatory RNA.

  • Synthesis: DPO is synthesized from threonine and alanine.[6]

  • Detection: DPO binds to the cytoplasmic transcription factor VqmA.[6][7]

  • Gene Regulation: The DPO-VqmA complex activates the transcription of the vqmR gene, which encodes a small regulatory RNA (sRNA).[6][8] VqmR, in turn, represses the expression of genes involved in biofilm formation and virulence factor production.[6][9]

DPO_Signaling_Pathway cluster_cell Vibrio cholerae Cell Precursors Threonine + Alanine DPO_out DPO Precursors->DPO_out Biosynthesis VqmA VqmA (Receptor) DPO_VqmA DPO-VqmA Complex VqmA->DPO_VqmA vqmR_gene vqmR Promoter DPO_VqmA->vqmR_gene Binding & Transcription Activation VqmR VqmR (sRNA) vqmR_gene->VqmR Target_mRNA Target mRNAs (e.g., vpsT, aphA) VqmR->Target_mRNA Repression DPO_in DPO DPO_out->DPO_in Transport (High Cell Density) DPO_in->VqmA Binding & Activation DPO_in->DPO_VqmA

Figure 2: DPO Quorum Sensing Pathway in Vibrio cholerae.

Quantitative Data Comparison

Direct comparative studies providing quantitative data such as EC50 or IC50 values for DPO versus various AHLs are currently limited in the published literature. However, based on available information, a qualitative comparison can be made, and a framework for generating such quantitative data can be proposed.

FeatureThis compound (DPO)Acyl-Homoserine Lactones (AHLs)
Receptor VqmA (Cytoplasmic Transcription Factor)LuxR-type proteins (Cytoplasmic Transcription Factors)
Effector VqmR (small regulatory RNA)Direct transcriptional activation/repression
Specificity Believed to be specific to the VqmA receptor.High degree of specificity for different LuxR homologs based on acyl chain length and modification.
Potency (EC50) Not yet reported. VqmA transcriptional activity increases with DPO concentration.[10]Varies widely depending on the specific AHL and its cognate receptor, often in the nanomolar to low micromolar range.[2]
Known Organisms Primarily Vibrio cholerae.[6] Engineered biosensors have detected DPO in other contexts.[11]Widespread among Gram-negative bacteria.[1][3]

Experimental Protocols for Comparative Analysis

To directly compare the activity of DPO and AHLs, a series of standardized assays can be employed. The following protocols provide a framework for such a comparison.

Reporter Gene Assay for QS Activation

This assay quantifies the ability of a compound to activate a specific QS receptor, leading to the expression of a reporter gene (e.g., luciferase or GFP).

Methodology:

  • Strain Preparation: Utilize engineered bacterial strains containing a plasmid with the specific QS receptor gene (vqmA or a luxR homolog) and a promoter responsive to that receptor fused to a reporter gene (luxCDABE for luminescence or gfp for fluorescence).

  • Culture Growth: Grow the reporter strains to the mid-logarithmic phase in a suitable medium.

  • Compound Addition: Aliquot the bacterial cultures into a 96-well microplate and add serial dilutions of DPO or the specific AHL to be tested. Include appropriate solvent controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of the cultures using a microplate reader.

  • Data Analysis: Normalize the reporter signal to cell density (Reporter Signal / OD600). Plot the normalized signal against the concentration of the compound and determine the EC50 value using a suitable sigmoidal dose-response curve fit.

Reporter_Assay_Workflow Start Grow Reporter Strain Add_Compounds Add Serial Dilutions of DPO or AHLs Start->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure Measure Reporter Signal & OD600 Incubate->Measure Analyze Normalize & Calculate EC50 Measure->Analyze End Determine Potency Analyze->End

Figure 3: Workflow for a Reporter Gene Assay.
Biofilm Inhibition Assay

This assay assesses the ability of DPO and AHLs (or their inhibitors) to modulate biofilm formation.

Methodology:

  • Bacterial Culture: Grow the test bacterium (e.g., Vibrio cholerae for DPO, Pseudomonas aeruginosa for AHLs) overnight in a suitable medium.

  • Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate.

  • Treatment: Add different concentrations of DPO, AHLs, or potential inhibitors to the wells. Include untreated controls.

  • Incubation: Incubate the plate without shaking at an appropriate temperature for 24-48 hours to allow biofilm formation.

  • Staining: After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS). Stain the adherent biofilms with a 0.1% crystal violet solution.

  • Quantification: After washing away the excess stain, solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Analysis: Compare the absorbance values of the treated wells to the control wells to determine the percentage of biofilm inhibition or enhancement.

Virulence Factor Production Assay

This assay measures the effect of DPO and AHLs on the production of specific virulence factors.

Methodology (Example: Protease Activity):

  • Culture and Treatment: Grow the bacterial strain in the presence of varying concentrations of DPO or AHLs.

  • Supernatant Collection: After a defined incubation period, centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Enzyme Assay: Add the supernatant to a substrate solution (e.g., azocasein (B1165720) for protease activity).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Quantification: Stop the reaction and measure the product formation. For the azocasein assay, this involves precipitating the undigested substrate and measuring the absorbance of the supernatant containing the colored, digested fragments.

  • Analysis: Calculate the relative enzyme activity in the treated samples compared to the untreated control.

Conclusion and Future Directions

The discovery of this compound has expanded our understanding of the chemical diversity of quorum sensing signals. While AHLs remain the hallmark of QS in many Gram-negative bacteria, the DPO-VqmA system in Vibrio cholerae presents a distinct signaling paradigm.

Key Differences:

  • Chemical Structure: DPO is a pyrazine (B50134) derivative, whereas AHLs are acyl-homoserine lactones.

  • Signaling Cascade: The DPO pathway utilizes a small regulatory RNA (VqmR) as a key downstream effector, while AHLs typically act through direct protein-DNA interactions of the LuxR-type receptor.

Future Research:

  • Quantitative Comparison: Direct, quantitative comparisons of the potency (EC50) and efficacy of DPO and various AHLs are needed to understand their relative contributions to bacterial signaling.

  • Receptor Cross-Talk: Investigating potential cross-talk between the DPO and AHL signaling pathways in bacteria that may possess both systems is an important area for future studies.

  • Therapeutic Targeting: The unique structures of DPO and its receptor VqmA present novel targets for the development of anti-quorum sensing therapeutics to combat Vibrio cholerae infections.

This comparative guide serves as a foundational resource for researchers aiming to explore the intricacies of these two important classes of quorum sensing molecules. The provided experimental frameworks offer a starting point for generating the critical quantitative data needed to fully elucidate their respective roles in bacterial communication and pathogenesis.

References

A Comparative Guide to 3,5-Dimethylpyrazin-2-ol and Other Pyrazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis of 3,5-Dimethylpyrazin-2-ol in the Context of Bioactive Pyrazine (B50134) Derivatives

This guide offers a detailed comparison of this compound with other notable pyrazine derivatives, tailored for researchers, scientists, and professionals in drug development. By presenting objective performance data, experimental protocols, and illustrating key signaling pathways, this document serves as a critical resource for advancing research in this promising class of heterocyclic compounds.

Introduction to Pyrazine Derivatives

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[2] The pyrazine ring system is a key structural motif in numerous biologically active molecules and approved drugs.[1] This guide focuses on this compound and provides a comparative analysis with other pyrazine derivatives that have demonstrated significant biological potential.

This compound: A Key Player in Bacterial Quorum Sensing

This compound is particularly recognized for its role as a quorum-sensing (QS) autoinducer molecule in various bacterial species, most notably in Vibrio cholerae.[3] In this system, it binds to the transcription factor VqmA, modulating gene expression related to virulence and biofilm formation.[3] This distinct biological activity sets it apart from many other pyrazine derivatives, which are often explored for their direct cytotoxic or anti-inflammatory effects on mammalian cells. While extensive research has focused on its role in bacterial communication, publicly available data on its anticancer or anti-inflammatory properties is limited, making direct comparisons in these areas challenging.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound and other selected pyrazine derivatives, highlighting their diverse therapeutic potential.

Compound/DerivativeTarget/ActivityCell Line/OrganismQuantitative Data (IC50/EC50/MIC)Reference(s)
This compound Quorum Sensing AutoinducerVibrio choleraeBinds to VqmA transcription factor[3]
Tetramethylpyrazine (Ligustrazine) Anti-inflammatory--[2]
2,5-Dimethylpyrazine AntimicrobialRalstonia solanacearum69.75% growth inhibition at 504 µg/mL
Chalcone-Pyrazine Hybrids AnticancerMCF-7 (Breast Cancer)IC50: 9.1 µM[1]
BPH-1 (Benign Prostatic Hyperplasia)IC50: 10.4 µM[1]
Cinnamic acid–pyrazine derivatives (Compound 15) NeuroprotectionHBMEC-2 (Human Brain Microvascular Endothelial Cells)EC50: 3.55 μM[2]
Paeonol-Pyrazine Hybrid (Compound 37) Anti-inflammatory (NO inhibition)RAW264.7 Macrophages56.32% inhibition at 20 μM[2]
Piperlongumine-Ligustrazine Analogs (Compounds 38-40) AnticancerHCT116 (Colon Cancer)IC50: 3.19–8.90 μM[2]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrazine derivatives are a result of their interaction with various cellular signaling pathways.

Quorum Sensing Pathway of this compound

In Vibrio cholerae, this compound (DPO) acts as a signaling molecule in the quorum-sensing circuit. It is synthesized by the bacterium and, upon reaching a certain concentration, binds to the transcriptional regulator VqmA. This binding event modulates the expression of genes that control group behaviors such as biofilm formation and virulence factor production.

DPO_Quorum_Sensing DPO This compound (DPO) VqmA VqmA (Transcription Factor) DPO->VqmA Binds to Gene_Expression Modulation of Virulence Gene Expression VqmA->Gene_Expression Regulates Biofilm Biofilm Formation Gene_Expression->Biofilm

Caption: Quorum sensing pathway involving this compound in bacteria.

Anticancer Mechanism: Kinase Inhibition

Many pyrazine derivatives exert their anticancer effects by acting as kinase inhibitors.[1] They competitively bind to the ATP-binding pocket of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. By blocking these kinases, pyrazine derivatives can halt tumor progression.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Signal_Transduction Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Signal_Transduction Activates Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->RTK Inhibits ATP ATP ATP->RTK Proliferation Tumor Growth and Proliferation Signal_Transduction->Proliferation Promotes

Caption: General mechanism of kinase inhibition by pyrazine derivatives in cancer cells.

Anti-inflammatory Mechanism: COX Inhibition

The anti-inflammatory properties of certain pyrazine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[4] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX_Inhibition_Pathway cluster_inflammatory_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Pyrazine_COX Pyrazine Derivative (COX-2 Inhibitor) Pyrazine_COX->COX2 Inhibits Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates

Caption: Mechanism of COX-2 inhibition by anti-inflammatory pyrazine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments used to evaluate the biological activities of pyrazine derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of an alpha-amino acid amide with a 1,2-dicarbonyl compound. For instance, the reaction of L-alaninamide hydrochloride with 2,3-butanedione (B143835) in a basic solution.

Materials:

  • L-alaninamide hydrochloride

  • 2,3-butanedione

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)

  • Hydrochloric acid (HCl) for pH adjustment

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Pentane or other suitable anti-solvent for recrystallization

Procedure:

  • Dissolve L-alaninamide hydrochloride in a 5 M NaOH solution.

  • Add 2,3-butanedione to the solution and stir at room temperature for 24 hours.

  • Adjust the pH of the reaction mixture to 6-7 with concentrated HCl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a DCM/pentane mixture to yield pure 3,5,6-Trimethylpyrazin-2-ol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative. Include a vehicle control (solvent only). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Pyrazine derivative stock solution

  • Detection system (e.g., colorimetric or fluorometric probe, or LC-MS/MS to measure prostaglandin (B15479496) production)

Procedure:

  • Enzyme Preparation: Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add the pyrazine derivative at various concentrations to the enzyme mixture and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the pyrazine derivative and determine the IC50 value.

Conclusion

This compound stands out as a specialized signaling molecule in bacterial quorum sensing, a field with significant implications for controlling bacterial pathogenicity. In contrast, a broader range of pyrazine derivatives has demonstrated potent anticancer and anti-inflammatory activities through mechanisms such as kinase and COX inhibition. This guide provides a foundational comparison, highlighting the diverse therapeutic avenues that pyrazine-based compounds offer. Further research, particularly in evaluating the potential anticancer and anti-inflammatory properties of this compound, would enable a more direct and comprehensive comparison and could unveil novel therapeutic applications for this intriguing molecule. The provided experimental protocols serve as a valuable resource for researchers aiming to explore and validate the biological activities of these promising compounds.

References

A Comparative Guide to the Validation of a 3,5-Dimethylpyrazin-2-ol Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of 3,5-Dimethylpyrazin-2-ol (DPO), a quorum sensing molecule involved in bacterial communication and virulence, is critical for advancing research in microbiology and drug development. This guide provides a comprehensive comparison of a novel whole-cell bioluminescent biosensor for DPO with traditional analytical methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented herein is intended to assist researchers in selecting the most suitable method for their specific applications, supported by available performance data and detailed experimental protocols.

Performance Comparison

The selection of an analytical method for DPO quantification hinges on a variety of factors, including sensitivity, selectivity, throughput, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the DPO biosensor compared to GC-MS and HPLC.

ParameterWhole-Cell Bioluminescent BiosensorGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 39.81 nMTypically in the ng/mL range for similar pyrazines (e.g., 0.83 ng/mL for 2-methoxy-3,5-dimethylpyrazine)[1]Generally higher than GC-MS, often in the µg/mL to ng/mL range.
Limit of Quantification (LOQ) Not explicitly reported, but quantifiable at low nM concentrations.Typically in the ng/mL range for similar pyrazines (e.g., 2.5 ng/mL for 2-methoxy-3,5-dimethylpyrazine)[1]Typically higher than GC-MS.
Linear Range Dependent on the specific biosensor construct and promoter activity.Wide linear range, often spanning several orders of magnitude.Good linearity over a specific concentration range.
Selectivity Reported to be highly selective for DPO.[2]High selectivity based on mass-to-charge ratio, but may require chromatographic separation of isomers.Selectivity can be enhanced with mass spectrometry detection (LC-MS).
Throughput High-throughput compatible (e.g., 96-well plate format).Lower throughput due to longer run times per sample.Moderate to high throughput, especially with modern UPLC systems.
Sample Matrix Compatibility Can be used with complex biological matrices like cell culture supernatants and stool extracts.[3]Requires extensive sample preparation (e.g., extraction, derivatization) to remove matrix interferences.[4]Requires sample cleanup, but can be more tolerant to some matrices than GC-MS.
Cost & Complexity Relatively low cost for reagents; requires basic cell culture and luminometer equipment.High initial instrument cost and requires skilled operators.Moderate to high instrument cost and requires expertise in chromatography.
Response Time Relatively rapid, with results obtainable within hours.Time-consuming due to sample preparation and chromatographic runs.Faster than GC-MS but slower than the biosensor assay.

Experimental Protocols

Whole-Cell Bioluminescent Biosensor Assay for DPO

This protocol describes a general procedure for the use of an engineered microbial whole-cell biosensor for the detection of DPO. The biosensor utilizes a bacterial strain (e.g., E. coli) engineered to express a DPO-responsive regulatory protein (VqmA) that controls the expression of a luciferase reporter gene.

Materials:

  • Engineered biosensor bacterial strain

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Appropriate antibiotics for plasmid maintenance

  • DPO standards of known concentrations

  • Samples to be tested

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Culture Preparation: Inoculate a single colony of the biosensor strain into LB broth containing the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD600 of ~0.4-0.6).

  • Assay Setup: In a 96-well microplate, add a defined volume of the mid-log phase biosensor culture to each well.

  • Sample/Standard Addition: Add DPO standards (in a dilution series) and prepared samples to the designated wells. Include a blank control (medium only) and a negative control (biosensor cells with no DPO).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 2-4 hours) to allow for DPO uptake and induction of the reporter gene.

  • Luminescence Measurement: Measure the luminescence signal from each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (blank control) from all readings. Plot the luminescence intensity against the DPO concentration of the standards to generate a standard curve. Determine the DPO concentration in the unknown samples by interpolating their luminescence values on the standard curve.

GC-MS Analysis of DPO

This protocol provides a general framework for the quantitative analysis of DPO in biological samples using Gas Chromatography-Mass Spectrometry.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • DPO standard

  • Internal standard (e.g., a deuterated analog of DPO or a structurally similar pyrazine)

  • Organic solvents (e.g., dichloromethane, ethyl acetate)

  • Sample preparation consumables (e.g., solid-phase extraction cartridges)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction):

    • Liquid-Liquid Extraction (LLE): Acidify the aqueous sample and extract with an organic solvent like dichloromethane. Concentrate the organic phase.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash away interfering compounds, and elute the DPO with a suitable solvent.

  • Derivatization (if necessary): For improved volatility and chromatographic performance, DPO may be derivatized (e.g., silylation).

  • GC-MS Analysis:

    • Injection: Inject a small volume of the prepared sample extract into the GC inlet.

    • Separation: Separate the components of the extract on the GC column using a temperature gradient program.

    • Detection: Detect the eluting compounds using the mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Data Analysis: Identify the DPO peak based on its retention time and mass spectrum. Quantify the DPO concentration by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from DPO standards.[4][5]

HPLC Analysis of DPO

This protocol outlines a general approach for the analysis of DPO using High-Performance Liquid Chromatography, often coupled with a mass spectrometer (LC-MS) for enhanced specificity.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

  • Reverse-phase HPLC column (e.g., C18)

  • DPO standard

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid)

Procedure:

  • Sample Preparation:

    • Centrifuge or filter the sample to remove particulate matter.

    • Perform a liquid-liquid or solid-phase extraction if necessary to concentrate the analyte and remove interfering substances.

  • HPLC Analysis:

    • Injection: Inject a filtered aliquot of the prepared sample into the HPLC system.

    • Separation: Separate the components using a gradient or isocratic elution on a C18 column.

    • Detection: Detect DPO based on its UV absorbance at a specific wavelength or by its mass-to-charge ratio if using an MS detector.

  • Data Analysis: Identify and quantify the DPO peak by comparing its retention time and peak area to those of a calibration curve prepared with DPO standards.

Signaling Pathway and Experimental Workflow Diagrams

DPO Biosensor Signaling Pathway

The engineered whole-cell biosensor for DPO operates based on the specific interaction between DPO and the Vibrio cholerae regulatory protein VqmA.[3][6] In the presence of DPO, VqmA undergoes a conformational change, enabling it to bind to a specific promoter region and activate the transcription of a downstream reporter gene, in this case, luciferase. The resulting production of luciferase leads to the emission of light, which can be quantified as a measure of the DPO concentration.[6]

DPO_Biosensor_Signaling_Pathway DPO This compound (DPO) VqmA_inactive Inactive VqmA (Regulatory Protein) DPO->VqmA_inactive Binds to VqmA_active Active VqmA-DPO Complex VqmA_inactive->VqmA_active Conformational Change Promoter Promoter (e.g., PvqmR) VqmA_active->Promoter Binds to Luciferase_gene Luciferase Gene (reporter) VqmA_active->Luciferase_gene Activates Transcription Luciferase_mRNA Luciferase mRNA Luciferase_gene->Luciferase_mRNA Transcription Luciferase_protein Luciferase (Enzyme) Luciferase_mRNA->Luciferase_protein Translation Light Bioluminescence Luciferase_protein->Light Catalyzes Luciferin Oxidation

Caption: Signaling pathway of the DPO bioluminescent biosensor.

Experimental Workflow: DPO Biosensor vs. Analytical Methods

The following diagram illustrates the key steps involved in the detection of DPO using the whole-cell biosensor in comparison to the workflow for GC-MS or HPLC analysis.

Experimental_Workflow_Comparison cluster_Biosensor Whole-Cell Biosensor Workflow cluster_Analytical GC-MS / HPLC Workflow B_Sample Sample (e.g., culture supernatant) B_Incubate Incubate with Biosensor Cells B_Sample->B_Incubate B_Measure Measure Luminescence B_Incubate->B_Measure B_Result DPO Concentration B_Measure->B_Result A_Sample Sample (e.g., culture supernatant) A_Extract Extraction & Cleanup (LLE/SPE) A_Sample->A_Extract A_Derivatize Derivatization (optional for GC-MS) A_Extract->A_Derivatize A_Analyze Instrumental Analysis A_Derivatize->A_Analyze A_Result DPO Concentration A_Analyze->A_Result

Caption: Comparison of experimental workflows for DPO detection.

References

VqmA Biosensor: Unraveling Cross-Reactivity with Other Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the VqmA biosensor's specificity reveals a high degree of selectivity for its cognate ligand, 3,5-dimethylpyrazin-2-ol (DPO), with minimal cross-reactivity to structurally similar molecules. This guide provides a comparative overview of the VqmA biosensor's performance against other alternatives, supported by available experimental data, detailed methodologies, and signaling pathway visualizations.

The VqmA biosensor, derived from the Vibrio cholerae quorum sensing system, has emerged as a valuable tool for detecting the signaling molecule DPO. Understanding its cross-reactivity is paramount for its reliable application in diverse research and diagnostic settings. This guide delves into the specifics of VqmA's molecular recognition, offering researchers, scientists, and drug development professionals a clear perspective on its capabilities and limitations.

High Specificity of the VqmA Biosensor

One such study investigated the response of the VqmA biosensor to 15 synthetic and commercially available analogs of DPO. The findings underscored the critical role of the 2'-hydroxyl or carbonyl group on the pyrazinone ring for VqmA activation.[3] This structural requirement significantly limits the range of molecules that can effectively trigger a response from the biosensor, thereby ensuring high specificity.

Interestingly, the proposed biosynthetic precursor to DPO, N-alanyl-aminoacetone (Ala-AA), has also been shown to bind to and activate VqmA, suggesting that both molecules occupy the same binding site.[4][5] While VqmA can be activated by Ala-AA, the biosensor's primary and most potent activator remains DPO.

Comparative Analysis with LuxR-based Biosensors

To provide a broader context for the VqmA biosensor's specificity, a comparison with the well-characterized LuxR-based biosensors is informative. LuxR-type proteins are another major class of bacterial quorum sensing receptors that respond to acyl-homoserine lactones (AHLs).

While LuxR-based biosensors are widely used for the detection of various AHLs, they are known to exhibit a degree of cross-reactivity with AHLs of varying acyl chain lengths and modifications.[6][7] For instance, a LuxR variant might be most sensitive to its cognate AHL but can also be activated, albeit to a lesser extent, by other AHLs. This broader specificity can be advantageous for detecting a class of molecules but can also lead to ambiguity in identifying specific signaling molecules.

In contrast, the available data suggests that the VqmA biosensor is more stringently tuned to its specific ligand, DPO, and its immediate precursor. This high fidelity makes the VqmA biosensor a more precise tool for specifically detecting the DPO signaling pathway.

Quantitative Data on VqmA Biosensor Cross-Reactivity

MoleculeStructureVqmA Biosensor ActivationReference
This compound (DPO) Pyrazinone with methyl groups at positions 3 and 5, and a hydroxyl group at position 2.High [3]
N-alanyl-aminoacetone (Ala-AA) Linear precursor to DPO.Moderate [4][5]

Note: "High" activation refers to the potent response observed with the cognate ligand, DPO. "Moderate" activation indicates a measurable but less potent response compared to DPO.

Experimental Protocols

To assess the cross-reactivity of the VqmA biosensor, a whole-cell biosensor assay is typically employed. The following provides a generalized protocol for such an experiment.

Protocol: Whole-Cell Biosensor Cross-Reactivity Assay

1. Bacterial Strain and Plasmid Construction:

  • An Escherichia coli strain lacking the ability to produce DPO (e.g., a Δtdh mutant) is commonly used as the host for the biosensor.[8]
  • A two-plasmid system is often utilized. The first plasmid constitutively expresses the VqmA protein. The second plasmid contains a reporter gene (e.g., luciferase (luxCDABE) or a fluorescent protein) under the control of the VqmA-inducible promoter, PvqmR.[3]

2. Culture Preparation:

  • Grow the biosensor strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.
  • The following day, dilute the overnight culture into fresh medium and grow to a specific optical density (e.g., OD600 of 0.5).

3. Ligand Exposure:

  • Dispense the diluted biosensor culture into a multi-well plate.
  • Add the test molecules (potential cross-reactants) at various concentrations to the wells. Include DPO as a positive control and a vehicle control (e.g., DMSO or water) as a negative control.

4. Incubation:

  • Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for ligand uptake, VqmA activation, and reporter gene expression.

5. Data Acquisition:

  • Measure the reporter signal (luminescence or fluorescence) using a plate reader.
  • Normalize the reporter signal to the cell density (OD600) to account for any effects of the test molecules on bacterial growth.

6. Data Analysis:

  • Calculate the fold change in reporter expression for each test molecule relative to the negative control.
  • If a dose-response is observed, calculate the EC50 value, which is the concentration of the molecule that elicits a half-maximal response.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

VqmA_Signaling_Pathway cluster_intracellular Intracellular DPO DPO VqmA_inactive VqmA (inactive) DPO->VqmA_inactive Binds Other_Molecules Other Molecules Other_Molecules->VqmA_inactive No/Weak Binding VqmA_active VqmA-DPO Complex (active) PvqmR PvqmR Promoter VqmA_active->PvqmR Binds Reporter_Gene Reporter Gene (e.g., lux, gfp) PvqmR->Reporter_Gene Activates Transcription Signal Detectable Signal (Light/Fluorescence) Reporter_Gene->Signal Leads to

Caption: VqmA signaling pathway.

Cross_Reactivity_Workflow start Start: Prepare VqmA Biosensor Culture dispense Dispense Culture into Multi-well Plate start->dispense add_compounds Add Test Molecules & Controls (DPO, Vehicle) dispense->add_compounds incubate Incubate (e.g., 30°C, 4-6h) add_compounds->incubate measure Measure Reporter Signal (Luminescence/Fluorescence) & OD600 incubate->measure analyze Analyze Data: - Normalize Signal to OD600 - Calculate Fold Change - Determine EC50 measure->analyze end End: Assess Cross-Reactivity analyze->end

References

A Comparative Analysis of Quorum Sensing Inhibitors: Targeting Bacterial Communication to Combat Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selected quorum sensing (QS) inhibitors against Pseudomonas aeruginosa, a pathogen notorious for its role in opportunistic infections and antibiotic resistance. By disrupting the intricate cell-to-cell communication networks that govern bacterial virulence and biofilm formation, these inhibitors offer a promising alternative to traditional antibiotics.

This analysis focuses on a selection of both natural and synthetic quorum sensing inhibitors (QSIs), evaluating their efficacy in inhibiting key virulence factors and biofilm development. The performance of meta-bromo-thiolactone (mBTL), ortho-vanillin, cinnamaldehyde, isoliquiritigenin, and V-06-018 is compared, supported by experimental data on their inhibitory concentrations. Detailed methodologies for the key experiments cited are also provided to ensure reproducibility and further investigation.

The Landscape of Quorum Sensing in Pseudomonas aeruginosa

P. aeruginosa employs a complex and hierarchical quorum sensing network to coordinate the expression of genes related to virulence and biofilm formation. This network is primarily composed of three interconnected systems: the las, rhl, and pqs systems.[1] The las system is considered to be at the top of this hierarchy, influencing the activation of the rhl and pqs systems.[1]

The las and rhl systems utilize acyl-homoserine lactones (AHLs) as signaling molecules. The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which binds to the transcriptional regulator LasR. The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which is recognized by the RhlR regulator. The pqs system, on the other hand, uses 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas quinolone signal (PQS), for cell-to-cell communication. Together, these systems regulate the production of a wide array of virulence factors, including pyocyanin (B1662382), elastase, and rhamnolipids, and are crucial for the maturation of biofilms, which provide a protective environment for bacteria against antibiotics and host immune responses.

dot

G cluster_las las System cluster_rhl rhl System cluster_pqs pqs System LasI LasI _3oxo_C12_HSL 3-oxo-C12-HSL LasI->_3oxo_C12_HSL produces LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR LasR->PqsR activates Virulence_Biofilm Virulence Factors & Biofilm Formation LasR->Virulence_Biofilm _3oxo_C12_HSL->LasR activates RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL produces RhlR->Virulence_Biofilm C4_HSL->RhlR activates PqsA_E_H PqsA-E, PqsH PQS PQS PqsA_E_H->PQS produces PqsR->RhlR activates PqsR->Virulence_Biofilm PQS->PqsR activates

Caption: Simplified diagram of the hierarchical quorum sensing pathways in P. aeruginosa.

Comparative Performance of Quorum Sensing Inhibitors

The efficacy of the selected QSIs was evaluated based on their ability to inhibit the production of pyocyanin, a key virulence factor, and to prevent the formation of biofilms. The half-maximal inhibitory concentration (IC50) for pyocyanin inhibition and the effective concentrations for biofilm inhibition are presented, along with the Minimum Inhibitory Concentration (MIC) to assess their impact on bacterial growth.

Quorum Sensing InhibitorTypeTarget(s)Pyocyanin Inhibition IC50 (µM)Biofilm InhibitionMIC (µg/mL)
meta-bromo-thiolactone (mBTL) SyntheticLasR, RhlR8[2]Significant reduction at 0.5 mg/mL[3]>1000[3]
ortho-vanillin NaturalRhlR (competitive), LasR (non-competitive)-Inhibition at 250 µg/mL[4]≥1024[5]
Cinnamaldehyde NaturalLas, Rhl, Pqs systems-Reduction at 50-200 µg/mL[6]800[6]
Isoliquiritigenin NaturalLas, Rhl, Pqs systems-Reduction at 50-100 µg/mL[7]>100[7]
V-06-018 SyntheticLasR18[2]--

In-Depth Analysis of Selected Inhibitors

meta-bromo-thiolactone (mBTL)

A synthetic QSI, mBTL, has demonstrated potent inhibition of pyocyanin production with an IC50 value of 8 µM.[2] It targets both the LasR and RhlR receptors, with a primary effect observed on the RhlR-mediated pathways.[2] Notably, mBTL significantly reduces biofilm formation at a concentration of 0.5 mg/mL without exhibiting significant antibacterial activity (MIC > 1 mg/mL), highlighting its specific anti-virulence mechanism.[3]

ortho-vanillin

This natural compound acts as a competitive inhibitor of the RhlR receptor and a non-competitive inhibitor of LasR.[8] It has been shown to inhibit biofilm formation in P. aeruginosa at a concentration of 250 µg/mL.[4] Its high MIC value (≥1024 µg/mL) indicates a low bactericidal or bacteriostatic effect at concentrations effective for quorum quenching.[5]

Cinnamaldehyde

A major component of cinnamon oil, cinnamaldehyde, effectively reduces biofilm biomass at concentrations ranging from 50 to 200 µg/mL.[6] It is known to interfere with the las, rhl, and pqs quorum sensing systems.[9] Its MIC against P. aeruginosa is reported to be 800 µg/mL, suggesting that its anti-biofilm activity occurs at sub-lethal concentrations.[6]

Isoliquiritigenin

This natural flavonoid has been shown to reduce the production of various virulence factors and inhibit biofilm formation at concentrations of 50 and 100 µg/mL.[7] It appears to target all three major QS systems in P. aeruginosa.[7] Importantly, these inhibitory effects are observed at concentrations below its MIC, which is greater than 100 µg/mL.[7]

V-06-018

V-06-018 is a synthetic antagonist of the LasR receptor. It exhibits a pyocyanin inhibition IC50 of 18 µM, demonstrating its ability to interfere with this key virulence factor.[2]

Experimental Protocols

Pyocyanin Quantification Assay

This protocol is adapted from established methods for the extraction and quantification of pyocyanin from P. aeruginosa cultures.

  • Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth) with and without the test inhibitor at desired concentrations. Incubate at 37°C with shaking for 18-24 hours.

  • Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform (B151607) at a 1:2 (v/v) ratio. Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

  • Acidification and Quantification: Separate the chloroform layer and add 0.2 N HCl at a 1:1 (v/v) ratio. Vortex again. The pyocyanin will move to the acidic aqueous layer, turning it pink.

  • Measurement: Measure the absorbance of the pink aqueous layer at 520 nm using a spectrophotometer. The concentration of pyocyanin can be calculated using the molar extinction coefficient of 17.072 µg/mL/OD520.

dot

G A Bacterial Culture (with/without inhibitor) B Centrifugation A->B C Supernatant Collection B->C D Chloroform Extraction C->D E Separation of Chloroform Layer D->E F HCl Extraction E->F G Measurement of Absorbance at 520 nm F->G

Caption: Workflow for the pyocyanin quantification assay.

Biofilm Inhibition Assay (Crystal Violet Method)

This widely used method quantifies the total biofilm biomass.

  • Culture Preparation and Inoculation: Prepare an overnight culture of P. aeruginosa. Dilute the culture in fresh medium and add it to the wells of a 96-well microtiter plate. Add the test inhibitors at various concentrations. Include control wells with no inhibitor.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized solution to a new plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

dot

G A Bacterial Inoculation in 96-well plate (with/without inhibitor) B Incubation (24-48h) A->B C Washing (remove planktonic cells) B->C D Crystal Violet Staining C->D E Washing (remove excess stain) D->E F Solubilization of bound stain E->F G Absorbance Measurement (570-595 nm) F->G

References

A Comparative Guide to the Biological Activity of 3,5-Dimethylpyrazin-2-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3,5-Dimethylpyrazin-2-ol (DPO), a known quorum-sensing autoinducer, and its analogs. The information is intended for researchers and professionals in drug development and related scientific fields. Due to a lack of extensive research on direct structural analogs of DPO, this guide will focus on the known activities of DPO and compare them with other pyrazine (B50134) derivatives to highlight the potential of the pyrazine scaffold in modulating biological processes.

Overview of this compound (DPO) Biological Activity

This compound is a significant quorum-sensing (QS) molecule primarily studied in the pathogenic bacterium Vibrio cholerae.[1] As a QS autoinducer, DPO plays a crucial role in cell-to-cell communication, which allows the bacterial population to coordinate gene expression and collective behaviors such as biofilm formation and virulence.[1]

The primary mechanism of action for DPO in Vibrio cholerae involves its binding to the transcriptional regulator VqmA.[1] This binding event initiates a signaling cascade that ultimately modulates the expression of genes responsible for virulence and biofilm formation.[1] The biosynthesis of DPO has been traced back to the amino acids threonine and alanine.

Comparative Biological Activity Data

While comprehensive studies directly comparing the biological activities of a series of structurally analogous pyrazin-2-ols are limited in publicly available literature, this section presents quantitative data for DPO and other pyrazine derivatives to provide a comparative perspective.

Table 1: Quantitative Biological Activity Data for this compound

CompoundTargetAssayActivity MetricValueReference
This compound (DPO)VqmAIsothermal Titration Calorimetry (ITC)Dissociation Constant (Kd)2.65 µM[2]

Table 2: Antimicrobial and Antifungal Activity of Selected Pyrazine-2-Carboxylic Acid Amide Derivatives

Note: These compounds are derivatives of the pyrazine core but are not direct structural analogs of this compound. They are included to illustrate the broader biological potential of the pyrazine scaffold.

CompoundR1R2R3% Inhibition of M. tuberculosisMIC (µmol·dm⁻³) vs. T. virideReference
2d HH3-CH₃-125[3][4]
2f Htert-butyl3-CH₃21125[3][4]
2o Cltert-butyl3,5-(CF₃)₂72>500[3][4]

Signaling Pathway of this compound in Vibrio cholerae

DPO functions as a key signaling molecule in the Vibrio cholerae quorum-sensing circuit. Upon accumulation to a threshold concentration, DPO binds to the cytoplasmic receptor and transcription factor, VqmA. The DPO-VqmA complex then activates the transcription of the small regulatory RNA (sRNA), VqmR. VqmR, in turn, represses the expression of genes associated with virulence and biofilm formation. This signaling pathway is a critical component of how V. cholerae regulates its collective behaviors in response to population density.

DPO_Signaling_Pathway DPO This compound (DPO) VqmA VqmA (Transcription Factor) DPO->VqmA Binds to VqmA_DPO VqmA-DPO Complex VqmA->VqmA_DPO vqmR_gene vqmR gene VqmA_DPO->vqmR_gene Activates transcription VqmR_sRNA VqmR (sRNA) vqmR_gene->VqmR_sRNA transcribed to VqmR_sRNA->Repression Represses translation Virulence_Biofilm_Genes Virulence & Biofilm Genes Repression->Virulence_Biofilm_Genes

DPO Signaling Pathway in Vibrio cholerae

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

Quorum Sensing Inhibition Assay (Violacein Production Assay)

This assay is commonly used to screen for quorum sensing inhibitors. It utilizes a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in a quorum-sensing-dependent manner.

Experimental Workflow:

QSI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_culture 1. Prepare overnight culture of reporter strain inoculate 3. Inoculate fresh media with reporter strain and add compounds prep_culture->inoculate prep_compounds 2. Prepare serial dilutions of test compounds prep_compounds->inoculate incubate 4. Incubate at appropriate temperature and time inoculate->incubate measure_growth 5. Measure bacterial growth (OD600) incubate->measure_growth extract_violacein 6. Extract and quantify violacein (e.g., OD585) incubate->extract_violacein calculate_inhibition 7. Calculate % inhibition of violacein production measure_growth->calculate_inhibition extract_violacein->calculate_inhibition

Quorum Sensing Inhibition Assay Workflow

Methodology:

  • Culture Preparation: An overnight culture of Chromobacterium violaceum is grown in a suitable broth medium (e.g., Luria-Bertani broth).

  • Compound Preparation: Test compounds, including DPO and its analogs, are serially diluted to the desired concentrations in the growth medium.

  • Inoculation and Incubation: A fresh culture medium is inoculated with the overnight culture to a standardized optical density (e.g., OD600 of 0.1). The diluted test compounds are then added to the inoculated culture in a multi-well plate. The plate is incubated under conditions that promote violacein production (e.g., 24-48 hours at 30°C).

  • Data Collection: After incubation, bacterial growth is measured by reading the optical density at 600 nm (OD600). The violacein is then extracted from the bacterial cells (e.g., using DMSO or ethanol) and quantified by measuring the absorbance at a specific wavelength (e.g., 585 nm).

  • Data Analysis: The percentage of violacein inhibition is calculated for each compound concentration relative to a control (no compound). It is crucial to normalize the violacein production to bacterial growth to ensure that the observed effect is due to quorum sensing inhibition and not bactericidal or bacteriostatic activity.

Biofilm Formation Assay

This assay quantifies the ability of bacteria to form biofilms on a solid surface, a process often regulated by quorum sensing.

Methodology:

  • Culture Preparation: Vibrio cholerae is grown overnight in a suitable liquid medium.

  • Inoculation and Treatment: The overnight culture is diluted in fresh medium, and aliquots are added to the wells of a microtiter plate. Test compounds are added to the wells at various concentrations.

  • Incubation: The plate is incubated under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours at 37°C).

  • Staining: After incubation, the planktonic (free-floating) bacteria are gently removed, and the wells are washed. The remaining attached biofilm is stained with a solution of crystal violet.

  • Quantification: The excess stain is washed away, and the crystal violet retained by the biofilm is solubilized (e.g., with ethanol (B145695) or acetic acid). The amount of biofilm is then quantified by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm).

Conclusion

This compound is a well-established quorum-sensing modulator in Vibrio cholerae, acting through the VqmA receptor to regulate virulence and biofilm formation. While there is a significant body of research on the biological activities of various pyrazine and pyrazole (B372694) derivatives, demonstrating a wide range of effects from antimicrobial to anticancer, there is a notable gap in the literature regarding a systematic comparative analysis of DPO and its direct structural analogs. The data on pyrazine-2-carboxylic acid amides suggests that modifications to the pyrazine core can lead to potent biological activities, highlighting the potential for discovering novel therapeutic agents through the exploration of pyrazin-2-ol derivatives. Further research focused on the synthesis and biological evaluation of a library of substituted pyrazin-2-ols is warranted to elucidate the structure-activity relationships and to fully explore the therapeutic potential of this class of compounds.

References

Navigating the Synthesis of 3,5-Dimethylpyrazin-2-ol: A Comparative Guide to Chemical and Biosynthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3,5-Dimethylpyrazin-2-ol, a key signaling molecule in various biological systems, is of paramount importance. This guide provides a comparative analysis of the primary chemical and biosynthetic routes for its production, offering insights into their respective efficacies supported by available experimental data and detailed protocols.

The synthesis of this compound (DPO) can be broadly categorized into two approaches: traditional chemical synthesis and emerging biosynthetic methods. Each route presents distinct advantages and challenges in terms of yield, purity, reaction conditions, and environmental impact.

Chemical Synthesis Routes

Chemical synthesis offers established methods for the preparation of pyrazine (B50134) derivatives, including this compound. Two principal strategies are the oxidation of a corresponding dimethylpyrazine and the condensation of a diamine with a dicarbonyl compound.

Oxidation of 2,6-Dimethylpyrazine (B92225)

One potential chemical route involves the oxidation of a readily available precursor, 2,6-dimethylpyrazine. This method typically employs an oxidizing agent to introduce the hydroxyl group onto the pyrazine ring.

Experimental Protocol (Hypothetical, based on related syntheses):

Condensation of 1,2-Diaminopropane (B80664) and a Dicarbonyl Compound

The condensation of a vicinal diamine with a 1,2-dicarbonyl compound is a classic and versatile method for constructing the pyrazine ring. For the synthesis of this compound, 1,2-diaminopropane and a suitable dicarbonyl precursor would be required.

Experimental Protocol (Hypothetical, based on related syntheses):

A specific, high-yielding protocol for the direct synthesis of this compound via this condensation method is not explicitly detailed in the available literature. A plausible approach would involve the reaction of 1,2-diaminopropane with a glyoxal (B1671930) derivative, followed by tautomerization to the more stable pyrazin-2-ol form.

Biosynthesis Route

The biosynthesis of this compound is a naturally occurring process in certain microorganisms, most notably the human pathogen Vibrio cholerae. This route offers a potentially greener and more specific alternative to chemical synthesis.[1]

Biosynthesis in Vibrio cholerae

In Vibrio cholerae, DPO is synthesized from the amino acid L-threonine.[1][2] The key enzymatic step is catalyzed by threonine dehydrogenase, which converts L-threonine into aminoacetone, a crucial intermediate.[1][2] Subsequent condensation and cyclization steps lead to the formation of the this compound molecule. The production of DPO in Vibrio cholerae is linked to the bacterium's quorum sensing system, which regulates virulence and biofilm formation.[2]

Experimental Protocol: Quantification of DPO in Vibrio cholerae Culture

While a detailed protocol for the large-scale fermentative production of DPO is not fully established, methods for its detection and quantification in bacterial cultures have been developed. These typically involve solvent extraction of the culture supernatant followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The development of engineered biosensors has also provided a sensitive method for detecting DPO in various biological samples.[3]

Comparative Efficacy

A direct, quantitative comparison of the different synthesis routes for this compound is challenging due to the limited availability of specific yield and purity data for the chemical methods. However, a qualitative assessment can be made based on the principles of each approach and data from the synthesis of related compounds.

Synthesis Route Starting Materials Key Reagents/Enzymes Reaction Conditions Reported Yield Purity Advantages Disadvantages
Oxidation of Dimethylpyrazine 2,6-DimethylpyrazineOxidizing agents (e.g., peroxides, peracids)Varies (potentially harsh)Not reportedNot reportedPotentially straightforwardLack of specific protocols, potential for side reactions and low selectivity.
Condensation Reaction 1,2-Diaminopropane, Dicarbonyl compoundAcid or base catalystVaries (typically mild to moderate)Not reportedNot reportedVersatile and well-established for pyrazine synthesis.Requires specific dicarbonyl precursor, potential for isomer formation.
Biosynthesis (Vibrio cholerae) L-Threonine, AlanineThreonine Dehydrogenase and other cellular enzymesMild (physiological conditions)Not quantitatively reported for DPO. For the related 2,5-dimethylpyrazine (B89654), yields up to 3.1 g/L have been achieved in engineered E. coli.High (enzymatic specificity)Environmentally friendly, high specificity, potential for sustainable production.Lower product concentration, complex downstream processing, requires expertise in microbiology and fermentation.

Visualizing the Synthesis Pathways

To better understand the relationships between the different synthesis strategies, the following diagrams illustrate the conceptual workflows.

G cluster_chemical Chemical Synthesis cluster_bio Biosynthesis A1 Oxidation A4 This compound A1->A4 B1 Condensation B4 This compound B1->B4 A2 2,6-Dimethylpyrazine A2->A1 A3 Oxidizing Agent A3->A1 B2 1,2-Diaminopropane B2->B1 B3 Dicarbonyl Compound B3->B1 C1 L-Threonine C2 Threonine Dehydrogenase C1->C2 C3 Aminoacetone C2->C3 C4 Condensation & Cyclization C3->C4 C5 This compound C4->C5

Caption: Overview of Chemical and Biosynthetic Routes to this compound.

G start Select Synthesis Route chem Chemical Synthesis start->chem bio Biosynthesis start->bio oxidation Oxidation chem->oxidation condensation Condensation chem->condensation fermentation Fermentation/Cell Culture bio->fermentation extraction Product Extraction oxidation->extraction condensation->extraction fermentation->extraction purification Purification extraction->purification analysis Analysis (GC-MS, LC-MS, NMR) purification->analysis product This compound analysis->product

Caption: General Experimental Workflow for this compound Synthesis and Analysis.

Conclusion

The synthesis of this compound can be approached through both chemical and biosynthetic methods. While chemical routes offer the potential for rapid synthesis from simple precursors, the lack of detailed and optimized protocols in the current literature presents a significant hurdle. Biosynthesis, particularly leveraging the natural pathway in Vibrio cholerae, provides a highly specific and environmentally friendly alternative. Although quantitative yield data for DPO biosynthesis is still emerging, the high yields achieved for the related 2,5-dimethylpyrazine highlight the significant potential of this approach. Future research focused on elucidating the detailed enzymatic steps in the DPO biosynthetic pathway and optimizing fermentation conditions will be crucial for developing this method into a viable production strategy. For researchers requiring immediate access to this compound, chemical synthesis remains a theoretical possibility, though significant methods development would likely be required.

References

Comparative Transcriptomics of Vibrio cholerae in Response to 3,5-Dimethylpyrazin-2-ol: A Guide to Gene Expression Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic landscape of the bacterium Vibrio cholerae when exposed to 3,5-Dimethylpyrazin-2-ol (DPO). As a known quorum-sensing autoinducer in Vibrio cholerae, DPO plays a crucial role in regulating collective behaviors such as virulence and biofilm formation.[1][2] Understanding the specific gene expression changes induced by DPO is critical for developing novel antimicrobial strategies and for applications in biotechnology.

This document outlines the detailed experimental protocols for a hypothetical RNA-Seq study, presents plausible quantitative data in structured tables, and visualizes the key signaling pathway and experimental workflow. The content is intended for researchers, scientists, and drug development professionals investigating bacterial signaling and gene regulation.

Comparative Transcriptomic Analysis: Key Findings

Exposure of Vibrio cholerae to exogenous this compound is hypothesized to trigger significant shifts in gene expression, primarily centered on virulence, biofilm regulation, and stress response pathways. DPO functions as a signaling molecule that enables bacteria to coordinate gene expression in response to population density.[1][2] The mechanism involves DPO binding to the transcription factor VqmA, which subsequently activates the expression of the VqmR small RNA. VqmR then represses genes associated with biofilm formation and virulence factor production.[1][3]

Our hypothetical analysis reveals a distinct transcriptomic profile in DPO-treated V. cholerae, characterized by the downregulation of key virulence genes and the upregulation of genes involved in specific metabolic and stress-response pathways.

Data Presentation

The following tables summarize the quantitative data from our hypothetical RNA-Seq experiment.

Table 1: Summary of RNA-Seq Sequencing and Mapping Data

Sample IDConditionTotal Raw ReadsHigh-Quality ReadsMapping Rate (%) to V. cholerae O1 biovar El Tor str. N16961
Vc_Control_1Control (No DPO)35,102,45833,698,36097.2
Vc_Control_2Control (No DPO)36,221,89034,773,01497.5
Vc_Control_3Control (No DPO)34,889,11233,493,54897.1
Vc_DPO_1+ 10 µM DPO37,015,33035,534,71796.9
Vc_DPO_2+ 10 µM DPO35,987,65434,548,14897.3
Vc_DPO_3+ 10 µM DPO36,543,21035,081,48297.0

Table 2: Top Differentially Expressed Genes (DEGs) in V. cholerae Following DPO Treatment

Gene ID (VCXXXX)Gene NamePutative FunctionLog₂ Fold Changep-value (adjusted)Regulation
VC0939vqmRQuorum-sensing regulatory sRNA4.581.2e-50Upregulated
VCA0939aphABiofilm and virulence regulator-3.914.5e-45Downregulated
VC0934vpsTBiofilm transcriptional activator-3.558.1e-42Downregulated
VC0937vpsLVibrio polysaccharide synthesis protein-3.202.3e-38Downregulated
VC2743tcpAToxin-coregulated pilus subunit A-2.897.7e-35Downregulated
VC1456ctxACholera toxin A subunit-2.751.9e-33Downregulated
VC1638tdhL-threonine 3-dehydrogenase2.155.4e-29Upregulated
VCA1073qseCHistidine kinase sensor1.986.2e-27Upregulated
VC0516rpoSRNA polymerase sigma factor S1.823.1e-25Upregulated

Experimental Protocols

The following protocols describe the methodology used to generate the transcriptomic data.

Bacterial Strain and Culture Conditions
  • Strain: Vibrio cholerae O1 biovar El Tor str. N16961.

  • Growth Medium: Luria-Bertani (LB) broth.

  • Culture: An overnight culture was diluted 1:100 into fresh LB medium and grown at 37°C with shaking (200 rpm) to an early-exponential phase (OD₆₀₀ ≈ 0.4).

  • Treatment: The culture was split into two groups (n=3 replicates each). The treatment group was supplemented with 10 µM of this compound. The control group received an equivalent volume of the solvent (DMSO). Cultures were incubated for an additional 90 minutes.

RNA Extraction and Library Preparation
  • Bacterial cells were harvested by centrifugation at 8,000 x g for 5 minutes at 4°C.

  • Total RNA was extracted using a TRIzol-based reagent according to the manufacturer's protocol, followed by a DNase I treatment to remove genomic DNA contamination.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library construction.

  • Ribosomal RNA (rRNA) was depleted from 1 µg of total RNA using a Ribo-Zero rRNA Removal Kit (Bacteria).

  • The remaining RNA was fragmented, and cDNA synthesis was performed using random hexamer primers.

  • Standard Illumina sequencing libraries were prepared, including end-repair, A-tailing, and adapter ligation. Libraries were amplified by PCR.

RNA Sequencing and Data Analysis
  • Sequencing: Libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.

  • Quality Control: Raw reads were processed with FastQC for quality assessment. Adapters and low-quality bases were trimmed using Trimmomatic.

  • Mapping: High-quality reads were aligned to the V. cholerae N16961 reference genome using the Bowtie2 aligner.

  • Differential Expression Analysis: The featureCounts tool was used to quantify reads per gene. Differential gene expression analysis between the DPO-treated and control groups was performed using the DESeq2 package in R. Genes with an adjusted p-value < 0.05 and a |Log₂ Fold Change| > 1.5 were considered differentially expressed.

Visualizations: Workflows and Pathways

Diagrams were created to illustrate the experimental process and the known signaling pathway of DPO.

G cluster_culture Bacterial Culture & Treatment cluster_processing Sample & Library Preparation cluster_analysis Sequencing & Data Analysis culture 1. V. cholerae Culture (OD600 ≈ 0.4) control 2a. Control Group (No DPO) culture->control Split Culture dpo 2b. Treatment Group (+10 µM DPO) culture->dpo Split Culture incubation 3. Incubation (90 min, 37°C) control->incubation dpo->incubation harvest 4. Harvest Cells incubation->harvest rna_extraction 5. Total RNA Extraction & DNase Treatment harvest->rna_extraction rrna_depletion 6. rRNA Depletion rna_extraction->rrna_depletion library_prep 7. cDNA Library Preparation rrna_depletion->library_prep sequencing 8. Illumina Sequencing library_prep->sequencing qc 9. Quality Control (FastQC & Trimmomatic) sequencing->qc mapping 10. Read Alignment (Bowtie2) qc->mapping deg_analysis 11. Differential Expression Analysis (DESeq2) mapping->deg_analysis

Caption: Experimental workflow for comparative transcriptomics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DPO_out DPO (extracellular) DPO_in DPO DPO_out->DPO_in Transport VqmA_inactive VqmA (inactive) VqmA_active VqmA-DPO Complex (Active) VqmA_inactive->VqmA_active DPO_in->VqmA_active Binds & Activates vqmR_promoter P_vqmR VqmA_active->vqmR_promoter Binds Promoter vqmR_gene vqmR gene vqmR_promoter->vqmR_gene Activates Transcription VqmR_sRNA VqmR (sRNA) vqmR_gene->VqmR_sRNA synthesis repression Translation Repression & Degradation VqmR_sRNA->repression Binds target_mRNA Target mRNA (e.g., vpsT, aphA) target_mRNA->repression phenotype Phenotypic Change repression->phenotype biofilm_down ↓ Biofilm Formation ↓ Virulence phenotype->biofilm_down

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling 3,5-Dimethylpyrazin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Dimethylpyrazin-2-ol, a solid compound that presents specific hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Given these hazards, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye and Face Protection Safety goggles or a face shieldMust be worn when there is a potential for splash or airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coatGloves should be inspected before use and changed immediately if contaminated. A lab coat should be worn to protect street clothing.[3][4]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)To minimize inhalation of dust or aerosols.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[6] Have a chemical spill kit readily available.[7]

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood or other ventilated enclosure to control airborne dust.

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.

    • Close the container tightly after use.[5]

  • Solution Preparation :

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the process generates heat, use a cooling bath to control the temperature.

  • Post-Handling :

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water.[8]

    • Remove and properly store or dispose of PPE.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[8]
Minor Spill Alert personnel in the immediate area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9] Scoop the material into a labeled, sealed container for disposal.[10] Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the laboratory and alert others. Close the doors to the affected area.[9] Contact your institution's emergency response team. Provide them with the identity and hazards of the spilled material.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All solid waste contaminated with this compound, including used PPE and spill cleanup materials, should be collected in a clearly labeled, sealed, and chemically resistant container.

  • Waste Disposal : Dispose of the chemical waste through your institution's hazardous waste management program.[8] Do not dispose of it down the drain or in the regular trash.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Uncluttered Workspace locate_safety Locate Safety Equipment don_ppe Don Appropriate PPE weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer Proceed to Handling dissolve Prepare Solution close_container Securely Close Container clean_area Clean Work Area close_container->clean_area Proceed to Post-Handling wash_hands Wash Hands remove_ppe Remove & Store/Dispose PPE collect_waste Collect Contaminated Waste remove_ppe->collect_waste Proceed to Disposal label_waste Label Waste Container dispose_waste Dispose via Hazardous Waste Program

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpyrazin-2-ol
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylpyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.